8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYUNZXSGVNMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Core: A Technical Guide to 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Introduction: The Value of Conformational Constraint in Drug Design
In the intricate dance of molecular recognition that underpins pharmacology, the shape and rigidity of a molecule are paramount. Flexible molecules often pay an entropic penalty upon binding to a biological target, a cost that can diminish affinity and efficacy. The strategic introduction of conformational rigidity is a cornerstone of modern medicinal chemistry, and few scaffolds have proven as versatile in this regard as the bicyclic amines.
Among these, the 3-azabicyclo[3.2.1]octane framework offers a robust, three-dimensional structure that serves as a valuable building block for presenting pharmacophoric elements in a precise spatial orientation.[1] This guide focuses on a particularly useful derivative: 8-(Boc-amino)-3-azabicyclo[3.2.1]octane (specifically, tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate). This molecule is a bifunctional synthetic intermediate, featuring a secondary amine within the core ring structure and a protected primary amine at the 8-position. The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle, allowing for selective chemical manipulation at either nitrogen atom. This dual functionality makes it an exceptionally powerful tool for constructing complex molecular architectures, particularly in the development of novel therapeutics for autoimmune diseases and antimicrobial agents.[2][3]
Physicochemical and Structural Properties
The fundamental characteristics of this compound define its behavior in chemical reactions and its handling properties. The molecule's rigid bicyclic structure dictates the spatial relationship between the two nitrogen atoms, a key feature exploited in drug discovery.
Caption: Generalized synthetic workflow for the azabicyclic core.
Exemplary Protocol: Reductive Amination Approach
The following protocol is a representative, generalized procedure based on established chemical principles for this scaffold type. [4] Objective: To synthesize the N-benzyl protected 3-azabicyclo[3.2.1]octane core, which can be subsequently deprotected and functionalized at the 8-position.
Step 1: Oxidative Cleavage of an N-Boc-protected Norbornene Amino Ester
-
Dissolve the starting norbornene derivative (1.0 eq) in a suitable solvent mixture such as acetone/water.
-
Add N-methylmorpholine N-oxide (NMO) (2.2 eq) to the solution.
-
Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.01 eq) dropwise at room temperature. The causality here is the use of a catalytic amount of the toxic and expensive OsO₄, which is regenerated in situ by the stoichiometric oxidant, NMO.
-
Stir the reaction for 3-5 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Filter the mixture through a pad of Celite® to remove manganese dioxide and wash with an organic solvent like dichloromethane (DCM).
-
To the crude diol, add a solution of sodium periodate (NaIO₄) (2.5 eq) in water and stir vigorously. The periodate cleaves the vicinal diol to yield the dialdehyde.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting dialdehyde is often used immediately in the next step without extensive purification due to potential instability.
Step 2: Intramolecular Reductive Amination
-
Dissolve the crude dialdehyde from Step 1 in a solvent such as methanol or acetonitrile.
-
Add benzylamine (1.1 eq) followed by acetic acid to adjust the pH to approximately 5-6. The acidic medium facilitates imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. This reducing agent is selected for its chemoselectivity; it readily reduces iminium ions but is slow to reduce aldehydes and ketones at this pH, thereby minimizing side reactions.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by carefully adding aqueous HCl.
-
Basify the mixture with aqueous NaOH and extract with an organic solvent like ethyl acetate.
-
Dry, filter, and concentrate the organic layers. Purify the crude product by column chromatography to yield the desired 3-benzyl-8-substituted-3-azabicyclo[3.2.1]octane. Subsequent steps would involve debenzylation and Boc-protection of the 8-amino group.
Reactivity and Strategic Transformations
The utility of this compound stems from the differential reactivity of its two nitrogen centers. This orthogonality is the key to its role as a versatile building block.
-
N8-Position (Boc-Amine): The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary function is to mask the reactivity of the primary amine at the 8-position while transformations are carried out at the N3 position. The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent. [5]This deprotection unmasks the nucleophilic primary amine, making it available for acylation, alkylation, sulfonylation, or other coupling reactions.
-
N3-Position (Secondary Amine): The secondary amine within the bicyclic core is nucleophilic and readily undergoes reactions typical of such amines. It can be functionalized through:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Acylation: Reaction with acyl chlorides or anhydrides.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Urea/Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides, respectively.
-
Caption: Key reactive sites and transformation pathways.
Applications in Drug Discovery: A Scaffold for Success
The rigid 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for a wide range of biological targets. [1]Its ability to project substituents into well-defined vectors in 3D space makes it ideal for optimizing ligand-receptor interactions.
-
GPCR Ligands: The scaffold is frequently used to develop ligands for G-protein coupled receptors (GPCRs). The fixed orientation of substituents can lead to high affinity and selectivity for specific receptor subtypes, a critical factor in minimizing off-target effects. [1]
-
Enzyme Inhibitors: By positioning functional groups to interact with key residues in an enzyme's active site, derivatives of this scaffold can act as potent and selective inhibitors. For example, its derivatives have been explored as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for treating inflammatory conditions.
-
Central Nervous System (CNS) Agents: The tropane alkaloid family, which shares the related 8-azabicyclo[3.2.1]octane core, is known for its CNS activity. [6]The constrained nature of this scaffold can improve metabolic stability and blood-brain barrier penetration, desirable properties for CNS drug candidates.
-
Case Study - Autoimmune Disease Therapeutics: A patent application highlights the use of tert-butyl 3-azabicyclo[3.2.1]octan-8-ylcarbamate (by its CAS number 198210-17-2) as a key intermediate in the synthesis of pyrazolopyridine amine compounds. [3]These final compounds were developed for the treatment of autoimmune diseases, demonstrating the direct translation of this building block into potentially life-saving therapeutics. [3]In this context, the bicyclic core likely serves to orient the pyrazolopyridine and other pharmacophoric groups for optimal interaction with their intended biological target.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-organized, rigid framework provides a reliable platform for exploring chemical space with a high degree of control. The orthogonal protection of its two nitrogen atoms allows for a logical and stepwise construction of complex target molecules. For researchers and scientists in drug development, understanding the properties, synthesis, and reactivity of this scaffold is essential for leveraging the power of conformational constraint to design the next generation of selective and efficacious medicines.
References
-
PubChem. tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 8-azabicyclo(3.2.1)octan-3-ylcarbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)
-
Speranza Chemical. tert-butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)carbamate. [Link]
-
Aladdin Scientific. tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate, min 97%, 10 grams. [Link]
- Google Patents.
-
MySkinRecipes. tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate. [Link]
-
Patent Guru. PROCESS FOR THE PREPARATION 4-(3,5 ... [Link]
-
S.M. Gamage et al. Synthesis and conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 2017. [Link]
-
Evidentic. N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine. [Link]
-
F.I. Carroll et al. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. J. Comb. Chem., 2006. [Link]
-
ResearchGate. Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. [Link]
-
Pál, F., et al. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkat USA, 2010. [Link]
- Google Patents. 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
ADDI. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
-
PubChem. Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. National Center for Biotechnology Information. [Link]
Sources
- 1. montclair.edu [montclair.edu]
- 2. tert-butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)carbamate; CAS No.: 847795-98-6 [chemshuttle.com]
- 3. CN112673007A - ç¨äºæ²»çèªèº«å ç«æ§ç¾ç çå¡åå¹¶å¡å¶èºååç© - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
8-(Boc-amino)-3-azabicyclo[3.2.1]octane CAS number
An In-depth Technical Guide to 8-(Boc-amino)-3-azabicyclo[3.2.1]octane: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane, a pivotal building block in modern medicinal chemistry. We will delve into its chemical identity, stereoisomeric complexity, synthetic routes, and critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile scaffold.
Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane core is a conformationally constrained diamine scaffold that has garnered significant attention in drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. The introduction of a Boc-protected amine at the 8-position provides a versatile handle for further chemical modifications, making this compound a highly valuable intermediate for constructing complex molecules. This scaffold is particularly prominent in the design of kinase inhibitors and modulators of the central nervous system.[1][2]
Chemical Identity and Stereoisomerism
A critical aspect of this compound is its stereochemistry. The bicyclic system can exist in different isomeric forms, primarily distinguished by the relative orientation of the amino group at the 8-position. This stereochemical diversity is crucial as different isomers can exhibit distinct biological activities.
Table 1: Key Stereoisomers and their CAS Numbers
| Isomer Description | CAS Number | Molecular Formula | Molecular Weight |
| rel-tert-butyl ((1R,5S,8s)-3-azabicyclo[3.2.1]octan-8-yl)carbamate | 198210-17-2 | C12H22N2O2 | 226.32 g/mol |
| anti-8-(Boc-amino)-3-azabicyclo[3.2.1]octane | 847862-26-4 | C12H22N2O2 | 226.32 g/mol |
| tert-butyl N-[syn-3-azabicyclo[3.2.1]octan-8-yl]carbamate | 847795-98-6 | C12H22N2O2 | 226.32 g/mol |
| exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | 132234-68-5 | C12H22N2O2 | 226.32 g/mol |
| endo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | 132234-69-6 | C12H22N2O2 | 226.32 g/mol |
Data sourced from various chemical suppliers and databases.[3][4][5][6][7][8]
The terms exo/endo and syn/anti are used to describe the orientation of the substituent at the 8-position relative to the larger bicyclic ring system. It is imperative for researchers to use the correct stereoisomer for their specific application to ensure reproducibility and desired biological outcomes.
Synthesis Strategies: A Mechanistic Perspective
The synthesis of this compound and its derivatives often involves the construction of the bicyclic core followed by functionalization. A common and efficient method involves a reductive amination strategy.
General Synthetic Workflow
A representative synthetic approach starts from a suitable norbornene derivative. The key steps involve cleavage of the norbornene double bond to form a dialdehyde, followed by a double reductive amination with a primary amine to construct the 3-azabicyclo[3.2.1]octane skeleton.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a generalized representation based on established literature procedures.[9]
Step 1: Dihydroxylation of a Norbornene Precursor
-
To a stirred solution of the N-protected norbornene β-amino ester (1.0 eq) in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (2.2 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (OsO4) (0.02 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol.
Causality: The dihydroxylation of the alkene is a crucial step to set up the subsequent oxidative cleavage. OsO4 is a reliable catalyst for syn-dihydroxylation, and NMO is used as a co-oxidant to regenerate the catalytic OsO4.
Step 2: Oxidative Cleavage to the Dialdehyde
-
Dissolve the diol intermediate in a suitable solvent such as tetrahydrofuran or methanol.
-
Add a solution of sodium periodate (NaIO4) (2.5 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the inorganic salts.
-
The resulting solution containing the unstable dialdehyde is typically used directly in the next step without isolation.
Causality: Sodium periodate is a selective oxidizing agent that cleaves the vicinal diol to form two aldehyde functionalities. The instability of the resulting dialdehyde necessitates its immediate use in the subsequent step.
Step 3: Reductive Amination and Ring Closure
-
To the solution of the dialdehyde, add a primary amine (e.g., benzylamine, which can be later deprotected) (1.1 eq) and an acid catalyst (e.g., acetic acid).
-
After stirring for 30 minutes, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (2.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
Causality: The reductive amination first forms imines between the aldehydes and the primary amine, which are then reduced in situ by NaBH3CN. This one-pot reaction efficiently forms the bicyclic amine.
Step 4: Boc Protection
-
If the primary amine used was not the final desired amine at the 3-position, deprotection (e.g., hydrogenolysis of a benzyl group) is performed.
-
The resulting secondary amine is then reacted with di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the final product by column chromatography.
Causality: The Boc protecting group is introduced to modulate the reactivity of the amine and to facilitate purification and subsequent synthetic transformations.
Purification and Characterization
Purification of this compound is typically achieved by column chromatography on silica gel.[9] The stereoisomers can often be separated by careful chromatography or by using chiral stationary phases for analytical and preparative high-performance liquid chromatography (HPLC).
Table 2: Typical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Complex multiplet patterns in the aliphatic region (1.5-4.0 ppm) corresponding to the bicyclic protons. A characteristic singlet around 1.4 ppm for the Boc group protons. |
| ¹³C NMR | Signals corresponding to the carbons of the bicyclic core and the carbonyl and quaternary carbons of the Boc group (~155 ppm and ~80 ppm, respectively). |
| Mass Spec (ESI) | A prominent peak corresponding to the [M+H]⁺ ion (m/z ≈ 227.17). |
| Purity (HPLC) | Typically >95% for commercial samples. |
Note: Specific chemical shifts will vary depending on the stereoisomer and the solvent used.
Applications in Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinical candidates and approved drugs. Its rigid nature helps to lock in bioactive conformations, which can lead to improved potency and reduced off-target effects.
Caption: Key therapeutic areas utilizing the this compound scaffold.
-
Kinase Inhibitors: The scaffold can be elaborated to present pharmacophores that interact with the ATP-binding site of various kinases, which are important targets in oncology and inflammation.[1]
-
Monoamine Reuptake Inhibitors: Derivatives of this compound have been explored for their ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, making them relevant for the treatment of depression and other neurological disorders.[2]
-
GPCR Ligands: The constrained nature of the bicyclic system is ideal for designing ligands that bind with high affinity and selectivity to G-protein coupled receptors (GPCRs), such as opioid and vasopressin receptors.[10][11]
The Boc-protected amine at the 8-position allows for the facile introduction of a wide range of substituents through standard amide coupling or reductive amination protocols, enabling the exploration of structure-activity relationships (SAR).
Conclusion
This compound is a cornerstone of modern medicinal chemistry. Its unique conformational rigidity and synthetic tractability have established it as a valuable building block for the creation of novel therapeutics targeting a diverse range of diseases. A thorough understanding of its stereochemistry, synthesis, and chemical properties is essential for any scientist working in drug discovery and development. The continued exploration of this scaffold is likely to yield new and improved clinical candidates in the years to come.
References
-
Capot Chemical. 847795-98-6 | tert-butyl N-[syn-3-azabicyclo[3.2.1]octan-8-yl]carbamate. Available from: [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
- Google Patents. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
-
J&K Scientific. endo-3-Aminomethyl-8-boc-8-azabicyclo[3.2.1]octane | 273376-40-2. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53338922, this compound. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72212383, Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. Available from: [Link]
-
Pal et al. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc2008 , (xiv) 193-206. Available from: [Link]
-
SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Available from: [Link]
-
ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]
-
PubMed. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Available from: [Link]
Sources
- 1. tert-butyl ((1R,5S,8r)-3-azabicyclo[3.2.1]octan-8-yl)carbamate; CAS No.: 847795-98-6 [chemshuttle.com]
- 2. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 3. This compound 97% | CAS: 198210-17-2 | AChemBlock [achemblock.com]
- 4. 847862-26-4,anti-8-(Boc-amino)-3-azabicyclo[3.2.1]octane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 198210-17-2 this compound AKSci 3745AJ [aksci.com]
- 7. exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | 132234-68-5 [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 11. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Introduction
The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, serving as a core structural element in a variety of biologically active molecules. Its rigid, bicyclic nature allows for precise spatial orientation of functional groups, making it an attractive template for the design of ligands targeting G-protein coupled receptors (GPCRs) and other enzymes. The introduction of a Boc-protected amine at the 8-position provides a versatile handle for further synthetic elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane. As direct experimental spectra for this specific compound are not widely available in the public domain, this guide will present a detailed, predicted spectroscopic profile based on the analysis of closely related, published analogues. The causality behind experimental choices and the interpretation of spectral features will be discussed in detail, offering a valuable resource for researchers, scientists, and drug development professionals working with this and similar molecular architectures.
Molecular Structure and Stereochemistry
The structure of this compound, with the IUPAC name tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate, is characterized by a bicyclic system containing a six-membered piperidine ring in a chair conformation and a five-membered pyrrolidine ring. The Boc-amino substituent can exist in two diastereomeric forms: syn (exo) and anti (endo), relative to the larger six-membered ring. This guide will focus on the generally more stable syn (exo) isomer.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles and Experimental Causality
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing connectivity information. For this compound, the rigid bicyclic framework leads to distinct chemical shifts for axial and equatorial protons, as well as complex coupling patterns. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds, while deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds and to observe exchangeable protons like N-H.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. These predictions are based on the analysis of similar structures reported in the literature.[1][2][3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1, H5 | 2.8 - 3.0 | br s | - |
| H2ax, H4ax | 2.9 - 3.1 | d | ~11 |
| H2eq, H4eq | 2.4 - 2.6 | dd | ~11, ~4 |
| H6ax, H7ax | 1.8 - 2.0 | m | - |
| H6eq, H7eq | 1.5 - 1.7 | m | - |
| H8 | 3.8 - 4.0 | m | - |
| NH (Boc) | 4.8 - 5.2 | br s | - |
| C(CH₃)₃ | 1.45 | s | - |
| NH (amine) | 1.5 - 2.5 | br s | - |
Detailed Signal Assignment and Interpretation
-
Bridgehead Protons (H1, H5): These protons are expected to appear as a broad singlet in the range of 2.8-3.0 ppm. Their restricted rotation and coupling to multiple protons often lead to complex splitting that coalesces into a broad signal.
-
Protons on C2 and C4: The axial (H2ax, H4ax) and equatorial (H2eq, H4eq) protons are diastereotopic and thus have different chemical shifts. The axial protons are typically more shielded and appear at a slightly higher field than their equatorial counterparts. They will exhibit a large geminal coupling (~11 Hz). The equatorial protons will show both this geminal coupling and a smaller vicinal coupling to the bridgehead protons.
-
Protons on C6 and C7: These methylene protons also exist in axial and equatorial positions and are expected to show complex multiplets in the aliphatic region of the spectrum.
-
Proton on C8: The proton attached to the carbon bearing the Boc-amino group (H8) is expected to be deshielded due to the adjacent nitrogen and will likely appear as a multiplet around 3.8-4.0 ppm.
-
Boc Group Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm. The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
-
Amine Proton: The proton on the secondary amine at the 3-position will also be a broad, exchangeable singlet. Its presence can be confirmed by a D₂O exchange experiment, where the signal disappears.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles and Experimental Causality
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Proton-decoupled ¹³C NMR spectra are typically acquired, resulting in a single peak for each unique carbon atom. The carbonyl carbon of the Boc group and the carbons adjacent to the nitrogen atoms are expected to be the most downfield signals.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented below, based on data from analogous compounds.[1][2][3]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C1, C5 | 50 - 55 |
| C2, C4 | 45 - 50 |
| C6, C7 | 28 - 33 |
| C8 | 55 - 60 |
| C=O (Boc) | 155 - 157 |
| C (CH₃)₃ | 79 - 81 |
| C(CH₃ )₃ | 28 - 29 |
Detailed Signal Assignment and Interpretation
-
Bridgehead Carbons (C1, C5): These carbons are expected to resonate in the range of 50-55 ppm.
-
Carbons Adjacent to N3 (C2, C4): These carbons are deshielded by the adjacent nitrogen and are predicted to appear between 45 and 50 ppm.
-
Methylene Carbons (C6, C7): These carbons are in a more alkane-like environment and should appear in the upfield region of 28-33 ppm.
-
Carbon C8: This carbon, bonded to the Boc-protected nitrogen, will be significantly deshielded and is predicted to be in the 55-60 ppm range.
-
Boc Group Carbons: The carbonyl carbon of the Boc group is the most deshielded carbon in the molecule, appearing around 155-157 ppm. The quaternary carbon of the tert-butyl group is expected around 79-81 ppm, and the methyl carbons will produce a single peak at approximately 28-29 ppm.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Theoretical Principles and Ionization Methods
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the molecular formula.
Predicted Mass Spectrum Data and Fragmentation Analysis
-
Molecular Ion: The exact mass of C₁₂H₂₂N₂O₂ is 226.1681 g/mol . In ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at m/z 227.1754.
-
Fragmentation: The Boc group is known to be labile under MS conditions. Common fragmentation pathways include the loss of isobutylene (56 Da) to give an ion at m/z 171, or the loss of the entire Boc group (100 Da) to give the protonated amine at m/z 127.
Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: Predicted fragmentation of this compound in ESI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate appropriate for stable spray.
-
Drying Gas (N₂): Temperature of 200-300 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50-500.
-
Resolution: >10,000.
-
Infrared (IR) Spectroscopy
Theoretical Principles and Vibrational Modes
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups. For this compound, key functional groups include the N-H bonds of the carbamate and the secondary amine, the C=O of the carbamate, and C-H and C-N bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (carbamate) | 3300 - 3400 | Medium |
| N-H Stretch (amine) | 3250 - 3350 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (carbamate) | 1680 - 1700 | Strong |
| N-H Bend (amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1050 - 1250 | Medium |
Interpretation of the Spectrum
-
The presence of two distinct N-H stretching bands would confirm the presence of both the carbamate and the secondary amine.
-
A strong absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protecting group.
-
The region between 2850 and 3000 cm⁻¹ will be dominated by the C-H stretching vibrations of the bicyclic framework and the tert-butyl group.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Thin Film: If the sample is an oil, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent, applying it to the plate, and allowing the solvent to evaporate.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press it into a thin, transparent pellet.
-
ATR: Alternatively, use an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample spectrum.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile for this compound, a molecule of significant interest in synthetic and medicinal chemistry. By leveraging data from closely related analogues, we have outlined the expected key features in ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data for this compound. This guide serves as a valuable resource for the structural characterization and quality control of this compound and its derivatives in a research and development setting.
References
-
Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]
-
PubChem. (n.d.). tert-Butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bryant, W. M., III, Burlingame, A. L., House, H. O., Pitt, C. G., & Tefertiller, B. A. (1966). The mass spectra of derivatives of 3-azabicyclo [3.2. 1] octane, 3-azabicyclo [3.3. 1] nonane, and 8-azabicyclo [4.3. 1] decane. Journal of Organic Chemistry, 31(10), 3120-3126. [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
Montclair State University. (2017). and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(40), 3925-3929. [Link]
Sources
Introduction: The Structural Significance of a Versatile Bicyclic Scaffold
An In-Depth Technical Guide to the ¹H NMR Spectrum of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
The 3-azabicyclo[3.2.1]octane framework is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development.[1][2][3] Its rigid architecture serves as a valuable scaffold for designing ligands with high selectivity for various biological targets. The specific derivative, this compound[4], incorporates an amine at the C8 position, protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective functionalization at the C8 amine and the secondary amine at the N3 position, making it a versatile building block in multi-step syntheses.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and confirmation of such molecules.[5][6] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical prediction with practical, field-proven experimental protocols and interpretation strategies. We will explore the nuances of the spectrum, dictated by the molecule's unique stereochemistry, and delineate a self-validating workflow for unambiguous peak assignment.
Theoretical ¹H NMR Spectral Prediction: An Analysis of Structure and Electronics
Before acquiring any experimental data, a thorough analysis of the molecule's structure allows us to predict the key features of its ¹H NMR spectrum. The bicyclo[3.2.1]octane core is a rigid system, leading to distinct chemical environments and coupling constants for each proton.
Key Structural Features Influencing the Spectrum:
-
The Boc Protecting Group: The most prominent and diagnostically crucial signal is from the nine equivalent protons of the tert-butyl group. This will manifest as a sharp, intense singlet, typically in the upfield region around 1.4-1.5 ppm.[5][7] Its integration value of 9H is an unambiguous confirmation of successful Boc protection.
-
The Bicyclic Ring Protons: The constrained nature of the ring system means that the protons are not chemically equivalent. Their chemical shifts are influenced by their proximity to the two nitrogen atoms and their relative stereochemistry (endo/exo).
-
Bridgehead Protons (H1, H5): These protons are situated at the fusion of the rings and are expected to appear as multiplets in the range of 2.0-2.5 ppm.
-
Protons Alpha to N3 (H2, H4): These protons are adjacent to the secondary amine and will be deshielded. Their signals are expected to appear further downfield, likely in the 2.5-3.5 ppm range. They will exhibit complex splitting due to geminal and vicinal couplings.
-
Proton at C8: This proton is alpha to the Boc-protected nitrogen and will be significantly deshielded by the electron-withdrawing carbamate group.[5] Its signal is anticipated to be a broad multiplet around 3.8-4.3 ppm.
-
Methylene Bridge Protons (H6, H7): These protons are part of the six-membered ring and are expected in the more shielded aliphatic region, typically between 1.5-2.2 ppm.
-
-
Amine and Amide Protons (NH): The spectrum will contain two NH signals. The NH of the Boc-carbamate is expected as a doublet (due to coupling with H8) around 6.0-7.0 ppm in a hydrogen-bond-accepting solvent like DMSO-d₆.[1] The chemical shift of the secondary amine proton at N3 can be highly variable and concentration-dependent, often appearing as a broad singlet between 1-5 ppm.[8][9]
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated chemical shifts and multiplicities for the key protons of this compound, based on data from analogous structures.[1][3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Notes |
| t-Bu (Boc) | ~1.4 | s (singlet) | 9H, sharp and intense |
| H6, H7 | 1.5 - 2.2 | m (multiplet) | Complex overlapping signals |
| H1, H5 (Bridgehead) | 2.0 - 2.5 | m (multiplet) | Broad multiplets |
| H2, H4 | 2.5 - 3.5 | m (multiplet) | Deshielded by N3 |
| H8 | 3.8 - 4.3 | m (multiplet) | Deshielded by NHBoc |
| NH (N3) | 1.0 - 5.0 | br s (broad singlet) | Variable, may exchange with D₂O |
| NH (Boc) | 6.0 - 7.0 | d (doublet) | J-coupling to H8 |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A high-quality, interpretable spectrum is foundational to accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring magnetic field homogeneity and proper parameter selection for optimal resolution and signal-to-noise.
Step 1: Sample Preparation
-
Mass: Weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Causality: CDCl₃ is a common choice, but DMSO-d₆ is often preferred for molecules with exchangeable NH protons as it slows down the exchange rate, allowing for the observation of NH signals and their couplings.[1]
-
-
Transfer: Ensure the sample is fully dissolved before transferring the solution into a clean, high-quality 5 mm NMR tube.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Insertion & Locking: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, providing a stable magnetic field reference.
-
Shimming: Perform automated or manual shimming of the magnetic field.
-
Causality: Shimming corrects for magnetic field inhomogeneities across the sample volume. A well-shimmed sample is critical for achieving sharp lineshapes and resolving fine coupling patterns, which is essential for this molecule's complex multiplets.
-
-
Acquisition Parameters: Set appropriate acquisition parameters for a standard ¹H experiment.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate to capture all signals.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply Fourier Transformation to the FID.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]
-
Visualizing the Experimental and Analytical Workflow
The process from sample to final structure confirmation can be visualized as a logical workflow.
Caption: Workflow for NMR-based structural elucidation.
Spectral Interpretation: A Step-by-Step Guide
Interpreting the spectrum involves systematically assigning each signal based on its chemical shift, integration, and multiplicity.[10][11] For a complex molecule like this, 2D NMR techniques are invaluable for confirmation.[6][12][13]
-
Identify Key Diagnostic Signals:
-
Locate the large singlet at ~1.4 ppm. Integrate it. If the value is 9H, the Boc group is confirmed.[5]
-
Identify the exchangeable NH protons. This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH signals will disappear.
-
-
Assign Protons Using 2D COSY: A Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds).
-
The NH (Boc) signal should show a cross-peak to the H8 proton.
-
From H8, correlations should be visible to its neighbors on the bicyclic frame.
-
Starting from an unambiguously assigned proton, one can "walk" around the spin system by following the COSY cross-peaks to assign adjacent protons.
-
-
Assign Protons Using 2D HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with the carbon atom to which it is directly attached. This is definitive for assigning protons to specific carbons, assuming the ¹³C spectrum is understood.
Visualizing the Spin-Spin Coupling Network (COSY)
A COSY spectrum for this compound would reveal the connectivity within the bicyclic core. The diagram below illustrates the expected key ³J(H,H) correlations.
Caption: Key ³J proton-proton couplings expected in a COSY spectrum.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. While complex due to the molecule's rigid, asymmetric nature, a systematic approach combining theoretical prediction, high-quality data acquisition, and the application of 1D and 2D NMR interpretation techniques allows for its complete and unambiguous elucidation. This guide provides the foundational framework for researchers to confidently characterize this important synthetic building block, ensuring structural integrity in their drug discovery and development endeavors.
References
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. arkat usa. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. PMC - NIH. [Link]
-
Carbon-13-carbon-13 spin coupling constants within the bicyclo[2.2.2]octane and bicyclo[3.2.1]octane systems. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ARKIVOC. [Link]
-
(PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. [Link]
-
1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. J-STAGE. [Link]
-
Interpreting | OpenOChem Learn. OpenOChem Learn. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
Structure Elucidation by NMR. ETH Zurich. [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]
-
Chemical shifts. University of Regensburg. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97% | CAS: 198210-17-2 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. BOC Protection and Deprotection [pt.bzchemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Interpreting | OpenOChem Learn [learn.openochem.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
An In-Depth Technical Guide to the 13C NMR Analysis of tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the structural nuances of the molecule, the principles behind its 13C NMR spectral features, a detailed experimental protocol for data acquisition, and a thorough guide to spectral interpretation.
Structural Elucidation and Significance
tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate is a bicyclic diamine derivative featuring a rigid 3-azabicyclo[3.2.1]octane core.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective functionalization of the second amine, making it a valuable intermediate in the synthesis of complex nitrogen-containing compounds.[2] The constrained conformational flexibility of the bicyclic system provides a defined three-dimensional orientation of substituents, which is of paramount importance in drug design for optimizing interactions with biological targets.
Figure 1: Structure of tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate with carbon numbering.
Predicted 13C NMR Spectral Analysis
The 13C NMR spectrum of tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate is predicted to exhibit distinct signals corresponding to each unique carbon environment in the molecule. The chemical shifts are influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects imposed by the bicyclic framework.
The Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane skeleton is a conformationally restrained system. The chemical shifts of the bridgehead carbons (C1 and C5) are expected to appear in the range of 30-40 ppm. The methylene carbons of the six-membered ring (C2 and C4) will likely resonate at a similar or slightly downfield region, typically between 30-50 ppm. The ethylene bridge carbons (C6 and C7) are also anticipated in this region. The carbon atom bearing the carbamate group (C8) is expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom, likely appearing in the 45-55 ppm range.
The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group gives rise to three characteristic signals. The carbonyl carbon of the carbamate is the most deshielded, typically appearing in the range of 150-160 ppm.[3] The quaternary carbon of the tert-butyl group is expected around 78-82 ppm, and the three equivalent methyl carbons will produce a single, intense signal in the aliphatic region, generally between 28-30 ppm.
Predicted Chemical Shift Summary
The following table summarizes the predicted 13C NMR chemical shifts for tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate. These predictions are based on established chemical shift ranges for similar structural motifs.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C5 | 30 - 40 | Bridgehead sp3 carbons in a bicyclic system. |
| C2, C4 | 30 - 50 | Methylene sp3 carbons adjacent to nitrogen. |
| C6, C7 | 30 - 40 | Methylene sp3 carbons of the ethylene bridge. |
| C8 | 45 - 55 | Methine sp3 carbon attached to the carbamate nitrogen. |
| C=O (Boc) | 150 - 160 | Carbonyl carbon of the carbamate functional group.[3] |
| C(CH₃)₃ (Boc) | 78 - 82 | Quaternary sp3 carbon of the tert-butyl group. |
| C(CH₃)₃ (Boc) | 28 - 30 | Equivalent methyl sp3 carbons of the tert-butyl group. |
Experimental Protocol for 13C NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of the title compound. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
-
Sample Purity: Ensure the sample of tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its 13C signal at ~77.16 ppm serves as a convenient internal reference.
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although referencing to the residual solvent peak is common practice.
Spectrometer Setup and Calibration
The following steps are based on a standard modern NMR spectrometer (e.g., Bruker Avance series).
Figure 2: Experimental workflow for 13C NMR analysis.
-
Insert Sample and Lock: Insert the sample into the magnet. Lock the field frequency to the deuterium signal of the CDCl₃.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure optimal signal transmission and detection.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is critical for obtaining sharp, well-resolved peaks. Automated shimming routines are generally sufficient.
13C NMR Data Acquisition Parameters
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the expected range of chemical shifts for this molecule.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the CDCl₃ peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak.
Interpretation of the 13C NMR Spectrum: A Field-Proven Perspective
The interpretation of the 13C NMR spectrum goes beyond simple peak assignment. It involves a deeper understanding of how the molecule's unique structure influences the electronic environment of each carbon atom.
-
Symmetry: The molecule possesses a plane of symmetry, which reduces the number of unique carbon signals. For instance, C1 and C5, C2 and C4, and C6 and C7 are chemically equivalent and will each produce a single resonance. The three methyl groups of the Boc moiety are also equivalent. This simplification is a key feature to look for in the spectrum.
-
Inductive Effects: The electronegative nitrogen atom in the bicyclic core and the two oxygen atoms in the carbamate group exert a significant deshielding (downfield shift) effect on adjacent carbons. This is most pronounced for the carbamate carbonyl carbon and the quaternary carbon of the Boc group.
-
Steric Effects: The rigid bicyclic structure can lead to through-space interactions that may slightly alter chemical shifts compared to more flexible acyclic analogs. These steric or "gamma-gauche" effects can sometimes cause a slight shielding (upfield shift).
-
DEPT Analysis: To unambiguously distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals. Quaternary carbons are absent in all DEPT spectra.
Conclusion
The 13C NMR analysis of tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate is a powerful tool for confirming its structure and assessing its purity. A thorough understanding of the influence of the bicyclic framework and the Boc protecting group on the 13C chemical shifts, coupled with a robust experimental protocol, enables a confident and accurate interpretation of the spectral data. This guide provides the necessary theoretical foundation and practical insights for researchers and scientists working with this important synthetic intermediate.
References
-
Montclair State University. (2017, September 14). and [3.2.1]-3-azabicyclic diamines. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]
-
MDPI. (2024, March 12). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Retrieved from [Link]
-
Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]
Sources
The Azabicyclo[3.2.1]octane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of N-Boc-Protected Derivatives
Foreword
The rigid, bicyclic structure of the azabicyclo[3.2.1]octane core has established it as a "privileged scaffold" in medicinal chemistry. Its conformational constraint reduces the entropic penalty of binding to biological targets, often leading to enhanced potency and selectivity. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a cornerstone of synthetic strategies, enabling precise chemical modifications at other positions of the scaffold. This guide provides an in-depth exploration of the diverse biological activities exhibited by Boc-protected azabicyclo[3.2.1]octane derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, structure-activity relationships (SAR), and key biological targets of these fascinating molecules, supported by detailed experimental protocols and visual representations of the underlying molecular pathways.
The Synthetic Keystone: N-Boc Protection of the Azabicyclo[3.2.1]octane Core
The strategic application of the Boc protecting group is fundamental to the synthetic manipulation of the azabicyclo[3.2.1]octane skeleton. This acid-labile group temporarily masks the nucleophilicity and basicity of the bridgehead nitrogen, thereby preventing unwanted side reactions and directing modifications to other parts of the molecule.
A general and widely adopted method for the synthesis of N-Boc-protected azabicyclo[3.2.1]octane derivatives, such as N-Boc-nortropinone, involves the reaction of the corresponding hydrochloride salt with di-tert-butyl dicarbonate ((Boc)₂O).[1] The reaction proceeds by in situ neutralization of the hydrochloride salt with a tertiary amine base, such as triethylamine (TEA), to liberate the free secondary amine. This amine then acts as a nucleophile, attacking a carbonyl carbon of (Boc)₂O to yield the desired N-Boc-protected product.
Visualizing the Synthetic Workflow
Caption: Generalized workflow for the N-Boc protection of the azabicyclo[3.2.1]octane core.
Biological Activities and Therapeutic Potential
The rigid azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective ligands for a variety of biological targets. The following sections will explore some of the most significant therapeutic areas where these compounds have made an impact.
Neurokinin-1 (NK1) Receptor Antagonists
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a range of physiological processes, including pain, inflammation, and emesis. A series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been investigated as hNK1 antagonists.[2] Structure-activity relationship (SAR) studies have revealed that the introduction of acidic substituents at the C6 position can lead to compounds with high affinity for the hNK1 receptor and, importantly, selectivity over the hERG channel, a critical consideration for cardiac safety.[2]
| Compound/Modification | hNK1 Ki (nM) | hERG IC50 (µM) | Selectivity (hERG/hNK1) |
| Lead Compound | 1.2 | 0.8 | 667 |
| C6-exo-acidic substituent | 0.5 | >30 | >60,000 |
Table 1: Representative data for 8-azabicyclo[3.2.1]octane-based NK1 antagonists.
Monoamine Transporter Inhibitors: Targeting Dopamine and Serotonin Reuptake
The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the synapse and are key targets for the treatment of various neurological and psychiatric disorders. The azabicyclo[3.2.1]octane framework, being a core component of cocaine, has been extensively explored for the development of novel DAT and SERT inhibitors.
A series of 6-substituted 1-azabicyclo[3.2.1]octanes have been synthesized and shown to exhibit monoamine transporter inhibitory activity that is highly dependent on the molecule's overall topology and absolute stereochemistry.[3] Furthermore, studies on 6- and 7-hydroxylated tropanes have demonstrated that these modifications can lead to higher DAT versus SERT selectivity.[4]
| Compound | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |
| Cocaine | 250 | 330 | 0.76 |
| WIN 35,428 | 12.8 | 1570 | 123 |
| 6-OH-tropane derivative | 25 | 2500 | 100 |
| 7-OH-tropane derivative | 15 | 3000 | 200 |
Table 2: Binding affinities of representative azabicyclo[3.2.1]octane-based monoamine transporter inhibitors.
Visualizing Dopamine Transporter Inhibition
Caption: Mechanism of action of azabicyclo[3.2.1]octane-based dopamine reuptake inhibitors.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[5] Inhibition of NAAA represents a promising therapeutic strategy for the management of inflammatory and pain conditions.[6] A novel class of potent and systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been developed.[7] A key compound from this series, ARN19689, inhibits human NAAA in the low nanomolar range with a non-covalent mechanism of action.[7]
The mechanism of NAAA inhibition involves blocking the enzyme's catalytic activity, leading to an accumulation of PEA.[6] Elevated PEA levels then activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that downregulates the expression of pro-inflammatory genes.[6]
| Compound | h-NAAA IC50 (µM) |
| ARN19689 | 0.042 |
| Lead Sulfonamide | 1.15 |
Table 3: Inhibitory potency of pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA.[7]
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological functions in the central and peripheral nervous systems.[8] The α7 subtype of nAChR is a particularly attractive target for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.[9] Several azabicyclo[3.2.1]octane derivatives have been developed as selective α7 nAChR agonists. For instance, (3R, 5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent agonist of the α7 nAChR.[10]
The activation of α7 nAChRs by these agonists leads to the influx of cations, primarily Ca²⁺, which in turn modulates various downstream signaling pathways involved in learning, memory, and attention.
Visualizing nAChR Signaling
Caption: Simplified signaling pathway of α7 nAChR activation by an azabicyclo[3.2.1]octane agonist.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the synthesis and biological evaluation of Boc-protected azabicyclo[3.2.1]octane derivatives. Each step is designed to be self-validating, with clear endpoints and quality control measures.
General Protocol for N-Boc Protection of Azabicyclo[3.2.1]octanes
This protocol is adapted from established procedures for the Boc-protection of secondary amines.[1]
-
Reaction Setup: To a solution of the azabicyclo[3.2.1]octane hydrochloride salt (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base (e.g., triethylamine, 2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The rationale for using an excess of base is to ensure complete neutralization of the hydrochloride salt and to scavenge the HCl generated during the reaction.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same solvent dropwise at 0 °C. The slight excess of (Boc)₂O ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-protected azabicyclo[3.2.1]octane. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of test compounds for the dopamine transporter.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT). This is typically done by homogenizing the cells in a buffered solution and isolating the membrane fraction by differential centrifugation. The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a radioligand (e.g., [³H]WIN 35,428), and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known DAT inhibitor (e.g., GBR 12909) to saturate the specific binding sites, and the cell membrane preparation.
-
Competition Binding: Add assay buffer, the radioligand, varying concentrations of the test compound, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4 °C or room temperature) for a sufficient time to reach binding equilibrium (typically 1-3 hours).
-
Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound can be determined by fitting the competition binding data to a one-site binding model using non-linear regression analysis (e.g., using GraphPad Prism software).
Conclusion and Future Directions
The Boc-protected azabicyclo[3.2.1]octane scaffold has proven to be a remarkably versatile platform for the design and synthesis of potent and selective modulators of various biological targets. The conformational rigidity of this bicyclic system provides a distinct advantage in drug discovery, often leading to compounds with improved pharmacological profiles. The continued exploration of this privileged core, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases. Future research in this area will likely focus on the development of even more selective ligands, the exploration of novel biological targets for this scaffold, and the optimization of pharmacokinetic and pharmacodynamic properties to produce the next generation of azabicyclo[3.2.1]octane-based medicines.
References
-
Molecular mechanism of activation of the immunoregulatory amidase NAAA. PNAS. Available at: [Link]
-
Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. PubMed. Available at: [Link]
-
Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. Journal of Crohn's and Colitis. Available at: [Link]
-
What are NAAA inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
-
Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and structure–activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. ScienceDirect. Available at: [Link]
-
1-Phenyl-8-azabicyclo[3.2.1]octane Ethers: A Novel Series of Neurokinin (NK1) Antagonists. PubMed. Available at: [Link]
-
N-Heteroaryl-2-phenyl-3-(benzyloxy)piperidines: A Novel Class of Potent Orally Active Human NK1 Antagonists. ACS Publications. Available at: [Link]
-
1-Phenyl-8-azabicyclo[3.2.1]octane Ethers: A Novel Series of Neurokinin (NK1) Antagonists. Europe PMC. Available at: [Link]
-
α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. The Open Medicinal Chemistry Journal. Available at: [Link]
-
α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Bentham Science. Available at: [Link]
-
2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, a class of potent nicotinic acetylcholine receptor agonists. PubMed. Available at: [Link]
-
The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. Available at: [Link]
-
nicotinic acetylcholine receptor α7 subunit. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. PubMed. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. PubMed. Available at: [Link]
-
(PDF) Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. ResearchGate. Available at: [Link]
-
Nicotinic acetylcholine receptors: from structure to brain function. PubMed. Available at: [Link]
-
Nicotine/Acetylcholine receptor (nAChR)-mediated nitrosamine signaling. ResearchGate. Available at: [Link]
-
Dopamine synthesis, release, and reuptake. ResearchGate. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]
-
Synthesis of 6- and 7- Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nicotinic acetylcholine receptors: from structure to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nicotinic acetylcholine receptor α7 subunit | Nicotinic acetylcholine receptors (nACh) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to 8-(Boc-amino)-3-azabicyclo[3.2.1]octane in Medicinal Chemistry
Executive Summary
The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond flat, aromatic structures towards three-dimensional molecular frameworks. Among these, rigid bicyclic scaffolds have emerged as powerful tools for constraining molecular conformation, thereby enhancing binding affinity and optimizing drug-like properties. This guide provides a comprehensive technical overview of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane, a versatile synthetic intermediate that serves as a cornerstone for developing a new generation of drugs. We will delve into its strategic importance, synthesis, and its role as a gateway to diverse therapeutic targets, offering researchers and drug development professionals a practical roadmap for leveraging this privileged scaffold.
The Strategic Value of Bicyclic Scaffolds in Drug Discovery
In modern drug design, achieving high target affinity and selectivity is paramount. The conformational flexibility of many organic molecules can be a significant liability, leading to binding at multiple unintended targets and resulting in off-target toxicity. Conformationally rigid scaffolds, such as the 3-azabicyclo[3.2.1]octane system, address this challenge by locking the molecule into a more defined three-dimensional shape.[1][2]
This inherent rigidity offers several key advantages:
-
Reduced Entropy Loss upon Binding: A rigid molecule has less conformational entropy to lose when it binds to its target, which can lead to a more favorable free energy of binding and, consequently, higher potency.
-
Precise Vectorial Display of Substituents: The fixed geometry of the bicyclic core allows for the precise positioning of functional groups in space, enabling tailored interactions with specific residues in a protein's binding pocket.
-
Improved Physicochemical Properties: Compared to their flat, aromatic counterparts, saturated bicyclic systems often exhibit improved solubility and metabolic stability, contributing to better pharmacokinetic profiles.[3]
-
Novelty and Intellectual Property: These scaffolds provide access to novel chemical space, offering opportunities for developing compounds with unique pharmacological profiles and securing strong intellectual property positions.
The 3-azabicyclo[3.2.1]octane skeleton, a structural isomer of the well-known tropane ring system (8-azabicyclo[3.2.1]octane), is particularly valuable. Its unique architecture serves as a bioisostere for various cyclic systems and provides distinct vectors for substitution, making it a "privileged structure" for targeting a wide range of biological systems.[3][4]
The Core Moiety: this compound as a Versatile Synthetic Intermediate
The true utility of a scaffold is realized through its functionalization. This compound (CAS: 198210-17-2) is not an active pharmaceutical ingredient itself, but rather a critically important, orthogonally protected building block.[5]
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate |
| Appearance | Typically a white to off-white solid |
The Strategic Role of the Boc Protecting Group
The causality behind employing the tert-butoxycarbonyl (Boc) group is central to the moiety's utility. The 3-azabicyclo[3.2.1]octane core contains two distinct nitrogen atoms: one at the 3-position (a secondary amine) and, after deprotection, one at the 8-position (a primary amine). The Boc group serves as a temporary shield for the 8-amino group, allowing for selective chemical manipulation of the nitrogen at the 3-position.
Key advantages of Boc protection include:
-
Orthogonality: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for extensive modification at other molecular sites.
-
Facile Cleavage: It can be removed reliably and cleanly under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM). This process generates volatile byproducts (isobutylene and CO₂), simplifying purification.
This protection strategy enables a modular approach to synthesis, where complex pharmacophores can be built upon the scaffold in a controlled, stepwise manner.
Caption: Orthogonal protection/deprotection workflow.
Synthesis and Methodologies
The synthesis of the 3-azabicyclo[3.2.1]octane core is a non-trivial process that often relies on multi-step sequences. One of the most effective methods for creating bridged bicyclic systems is the double Mannich reaction.[6] A plausible and robust protocol for the synthesis of the core structure and its subsequent protection is outlined below.
Protocol 1: Synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one
This protocol is adapted from established methodologies for related isotropane syntheses.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopentanone (1.0 eq), benzylamine hydrochloride (1.0 eq), and paraformaldehyde (2.2 eq).
-
Solvent and Reflux: Add absolute ethanol as the solvent and heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in water and adjust the pH to >12 with a concentrated NaOH solution. Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, N-benzyl-3-azabicyclo[3.2.1]octan-8-one, can be purified by column chromatography on silica gel.
Protocol 2: Conversion to this compound
-
Reductive Amination: Dissolve the ketone from Protocol 1 (1.0 eq) and ammonium acetate (10 eq) in methanol. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Boc Protection: After completion, quench the reaction carefully. Concentrate the mixture and redissolve in a suitable solvent like THF/water. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a base such as sodium bicarbonate (NaHCO₃). Stir vigorously for 12 hours.
-
Debenzylation: Extract the Boc-protected intermediate and subject it to catalytic hydrogenation (e.g., H₂, Pd/C) in ethanol or methanol to cleave the N-benzyl group.
-
Final Purification: After filtration of the catalyst and removal of the solvent, the final product, this compound, is obtained and can be purified by crystallization or chromatography.
Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutic Targets
The true power of the this compound scaffold lies in its adaptability. The deprotected 8-amino group serves as a versatile handle for introducing a vast array of pharmacophoric elements, enabling the targeting of numerous protein classes.
Caption: Derivatization of the core scaffold for various targets.
A. Monoamine Transporter Inhibitors
The structural similarity of the azabicyclo[3.2.1]octane core to tropane—the central scaffold of cocaine—has made it a prime candidate for developing inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These inhibitors have applications in treating depression, ADHD, and substance abuse disorders.[6][7] By modifying the substituents at the N-3 and C-8 positions, researchers can fine-tune the potency and selectivity for each transporter. For example, within the broader class of 8-heterobicyclo[3.2.1]octane systems, specific aryl substitutions have been shown to confer high selectivity for DAT over SERT.[8][9]
| Compound Class | Target Profile | Therapeutic Indication | Reference |
| 8-Substituted Isotropanes | DAT > SERT | Cocaine Abuse Treatment | [6] |
| 3-Biaryl-8-oxabicyclo[3.2.1]octanes | DAT selective | Psychostimulant Research | [8] |
| Various 8-azabicyclo[3.2.1]octanes | SERT/NET/DAT reuptake inhibitors | Depression, ADHD | [7] |
B. G-Protein Coupled Receptor (GPCR) Ligands
The rigid scaffold is ideal for orienting pharmacophores to interact with the complex transmembrane domains of GPCRs.
-
NK1 Antagonists: A series of 8-azabicyclo[3.2.1]octane benzylamines have been investigated as potent antagonists of the neurokinin-1 (NK1) receptor, a target for antiemetic and antidepressant drugs. The bicyclic core was crucial for establishing the correct vector for the benzylamine moiety to achieve high affinity.[10]
-
Opioid Receptor Modulators: The scaffold has been employed in the design of ligands for opioid receptors, which are key targets for pain management. The conformational constraint helps in achieving selectivity between receptor subtypes (μ, δ, κ), potentially leading to analgesics with fewer side effects.[11]
C. Enzyme Inhibitors
The scaffold can also serve as a rigid core to position functional groups for interaction with enzyme active sites.
-
NAAA Inhibitors: In the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for treating inflammation, constraining a piperidine core into a more rigid azabicyclo[3.2.1]octane scaffold resulted in a five-fold boost in potency.[12][13] This highlights the value of conformational restriction. The stereochemistry of substituents on the bicyclic ring was found to be critical, with the endo isomer showing potent activity while the exo isomer was completely inactive, a testament to the precise geometric requirements of the enzyme's active site.[12][13]
Case Study: A Self-Validating Protocol for Derivatization
To illustrate the practical utility of this compound, this section provides a standard, field-proven protocol for its deprotection and subsequent coupling to a carboxylic acid—a common transformation in drug discovery campaigns.
Protocol 3: Boc Deprotection and Amide Bond Formation
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the solution to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The product is the TFA salt of the free diamine.
-
-
Amide Coupling (using HATU):
-
In a separate flask, dissolve the desired carboxylic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Stir this "activation mixture" for 15-20 minutes at room temperature.
-
Add a solution of the deprotected amine TFA salt (1.0 eq) from the previous step to the activation mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-8-acylated product.
-
Conclusion and Future Perspectives
This compound is more than just a molecule; it is a strategic tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure provides a robust platform for designing potent and selective modulators of a wide range of biological targets. The orthogonal protection scheme allows for controlled, modular synthesis, making it an exceptionally versatile intermediate for library synthesis and lead optimization.
The future for this scaffold is bright. Its application in emerging fields such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as a rigid linker element, or in the design of covalent inhibitors, where its precise geometry can be used to orient a warhead, remains a fertile ground for exploration. As drug discovery continues to move into more complex and challenging biological space, the strategic use of well-designed, three-dimensional building blocks like this compound will be more critical than ever.
References
-
Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC. [Link]
-
Swain, C.J., et al. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
-
Guarna, A., et al. (2015). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. ResearchGate. [Link]
-
O'Hagan, D., et al. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron: Asymmetry. [Link]
-
Trudell, M.L., et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. [Link]
- Google Patents (n.d.). 3-azabicyclo [3.2.1] octane derivatives.
-
PubChem (n.d.). exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane. PubChem. [Link]
- Google Patents (n.d.). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Grogan, C.H., & Rice, L.M. (1957). Hypotensive Agents. VIII. Azabicyclo[3.2.1] octane Derivatives. The Journal of Organic Chemistry. [Link]
-
Reddy, P.V.G., et al. (2014). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Bulletin of the Korean Chemical Society. [Link]
-
Kuhar, M.J., et al. (1998). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry. [Link]
-
Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. [Link]
-
Trudell, M.L., et al. (2003). Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane (3-Azabicyclo[3.2.1]octane) Dopamine Uptake Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Guarna, A. (2008). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS-Firenze. [Link]
-
PubChemLite (n.d.). Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. PubChemLite. [Link]
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. This compound 97% | CAS: 198210-17-2 | AChemBlock [achemblock.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRPI0409307A - 3-azabicyclo [3.2.1] octane derivatives - Google Patents [patents.google.com]
- 12. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The 3-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.2.1]octane scaffold is a conformationally constrained bicyclic amine that has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for a diverse range of biological targets. This guide provides a comprehensive overview of the 3-azabicyclo[3.2.1]octane core, delving into its unique structural features, prevalent synthetic strategies, and significant applications in the development of novel therapeutics. We will explore its role as a key pharmacophore in agents targeting the central nervous system (CNS) and beyond, supported by detailed protocols and mechanistic insights to equip researchers with the foundational knowledge required to leverage this versatile scaffold in their drug discovery programs.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 3-azabicyclo[3.2.1]octane ring system has earned this distinction due to its repeated appearance in a variety of pharmacologically active compounds.[1] Its core value lies in its rigid, three-dimensional structure, which serves as a superior replacement for more flexible acyclic or monocyclic amines like piperidine.[2]
This conformational rigidity is a powerful tool for drug designers.[3] By locking the orientation of pharmacophoric elements, it reduces the entropic penalty upon binding to a target protein, often resulting in a significant boost in potency.[2] Furthermore, the defined stereochemistry of the scaffold can be exploited to minimize off-target effects and improve the overall pharmacological profile of a drug candidate. The 3-azabicyclo[3.2.1]octane moiety is a central structural element in numerous neuroactive compounds and serves as a conformationally restricted analog of proline and related derivatives.[3]
This guide will illuminate the fundamental aspects of this scaffold, from its synthesis to its application, providing the necessary insights for its effective implementation in drug design.
Structural and Conformational Analysis
The 3-azabicyclo[3.2.1]octane core consists of a six-membered piperidine ring fused with a five-membered cyclopentane ring, sharing three atoms. This fusion results in a bicyclic system with a distinctive "roof-shaped" conformation. The nitrogen atom at the 3-position is a key feature, providing a site for substitution and influencing the molecule's physicochemical properties, such as basicity and polarity.
The rigidity of the scaffold severely restricts the number of accessible conformations, which is a desirable trait in rational drug design.[3] This allows for a more precise understanding of structure-activity relationships (SAR), as the spatial arrangement of substituents is well-defined. The stereochemistry at the bridgehead carbons (C1 and C5) and at other substitution points on the rings is critical for biological activity.
Logical Framework: Advantages of the Scaffold
The following diagram illustrates the key attributes of the 3-azabicyclo[3.2.1]octane core and how they contribute to its status as a privileged scaffold in medicinal chemistry.
Caption: Key properties of the 3-azabicyclo[3.2.1]octane scaffold.
Synthetic Strategies
Accessing the 3-azabicyclo[3.2.1]octane core requires specialized synthetic routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry. A common and effective method involves the cleavage of a norbornene derivative followed by reductive amination.
Key Synthetic Approach: Oxidative Cleavage and Reductive Amination
This strategy provides a versatile entry point to the scaffold. It typically begins with a readily available norbornene-based β-amino acid. The core transformation involves the oxidative cleavage of the carbon-carbon double bond within the norbornene system to generate a dialdehyde intermediate. This intermediate is then subjected to an intramolecular reductive amination, where the amine attacks one of the aldehydes, and the resulting iminium ion is reduced in situ to form the bicyclic core.
Experimental Protocol: Synthesis of an Enantiopure 3-Azabicyclo[3.2.1]octane β-Amino Ester
The following protocol is adapted from a published procedure for the synthesis of enantiomerically pure azabicyclic β-amino esters.[1] This method highlights the use of enzymatic resolution to achieve high enantiopurity.
Workflow Diagram
Caption: Synthetic workflow for an enantiopure 3-azabicyclo[3.2.1]octane.
Step-by-Step Methodology:
-
Enzymatic Resolution: A racemic exo-norbornene β-lactam is subjected to lipase-catalyzed enantioselective ring opening. This step selectively opens one enantiomer of the lactam, allowing for the separation and isolation of the desired enantiopure β-amino ester starting material.[1]
-
Dihydroxylation: The isolated enantiopure norbornene β-amino ester is dissolved in a mixture of acetone and water. N-methylmorpholine N-oxide (NMO) is added as a co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄). The reaction is stirred at room temperature until completion (monitored by TLC) to yield the corresponding diol intermediate.
-
Oxidative Cleavage: The crude diol is dissolved in a solvent mixture like THF/water. Sodium periodate (NaIO₄) is added portion-wise at 0 °C. The periodate cleaves the C-C bond of the diol, forming a transient dialdehyde.[1]
-
Intramolecular Reductive Amination: To the solution containing the dialdehyde, sodium cyanoborohydride (NaBH₃CN) is added, and the pH is adjusted to be slightly acidic (pH ~6) with acetic acid. The reaction mixture is stirred at room temperature. The primary amine undergoes intramolecular cyclization with one of the aldehyde groups, and the resulting iminium ion is reduced by the cyanoborohydride to furnish the final 3-azabicyclo[3.2.1]octane skeleton.[1]
-
Purification: The final product is purified using standard techniques, such as column chromatography on silica gel, to yield the enantiomerically pure 3-azabicyclo[3.2.1]octane derivative.
Applications in Medicinal Chemistry
The 3-azabicyclo[3.2.1]octane core is a versatile scaffold found in compounds targeting a wide array of biological systems. Its rigid nature is particularly beneficial for designing ligands for receptors in the CNS, where selectivity is paramount.
CNS-Targeting Agents
-
Dopamine and Serotonin Transporters: Derivatives of this scaffold have been synthesized and evaluated for their binding affinities at dopamine (DAT) and serotonin (SERT) transport sites.[4] These transporters are critical targets for treating conditions like depression, ADHD, and substance abuse. The rigid framework allows for precise positioning of aryl groups and other substituents to achieve high affinity and selectivity.
-
Muscarinic Receptor Antagonists: The 8-azabicyclo[3.2.1]octane skeleton, a close analog, is a core feature of atropine and is used to design novel muscarinic antagonists.[3][5] These agents have potential applications in treating Parkinson's disease by rebalancing neurotransmitter levels.[5]
-
NMDA Receptor Antagonists: Certain derivatives act as antagonists for the NR2B subunit of the NMDA receptor, showing promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[6]
Other Therapeutic Areas
-
Anti-inflammatory Agents: Novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammation, have been developed using an azabicyclo[3.2.1]octane core.[2] Constraining a flexible piperidine lead into this rigid bicyclic system resulted in a five-fold increase in potency.[2]
-
Antibacterial Agents: Researchers have described the synthesis of novel [3-(4-substitutedphenylamino)-8-azabicyclo[3.2.1]oct-8yl]-phenyl-methanone derivatives that exhibit in vitro antibacterial activity.[3]
-
Natural Products: The core structure is also present in various natural products, such as the calystegines found in plants like Withania somnifera, which exhibit glycosidase inhibitory activity.[7]
Data Summary: Exemplary Bioactive Compounds
| Compound Class | Target(s) | Therapeutic Area | Key Insight |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA Inhibitor | Inflammation | Rigidification of a piperidine lead boosted potency 5-fold.[2] |
| 2β-Acyl-3β-aryl-8-azabicyclo[3.2.1]octanes | DAT, SERT | CNS Disorders | Scaffold allows precise orientation for transporter binding.[4] |
| 8-Azabicyclo[3.2.1]octane Analogs | Muscarinic Receptors | Parkinson's Disease | Conformationally restricted analogs of known neuroactive compounds.[5] |
| 3-Oxa-8-azabicyclo[3.2.1]octane HCl | NMDA (NR2B) | Neurodegeneration | Rigid structure enhances binding affinity to biological targets.[6] |
Conclusion and Future Outlook
The 3-azabicyclo[3.2.1]octane core has firmly established itself as a valuable scaffold in the medicinal chemist's toolbox. Its inherent conformational rigidity provides a robust platform for the design of potent and selective ligands. The ability to precisely control the three-dimensional arrangement of substituents makes it an ideal starting point for tackling challenging biological targets, particularly within the central nervous system. As synthetic methodologies continue to evolve, allowing for more diverse and efficient access to substituted analogs, the application of the 3-azabicyclo[3.2.1]octane scaffold is expected to expand into new therapeutic areas, further cementing its status as a truly privileged structure in the ongoing quest for novel medicines.
References
- Benchchem. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride | 904316-92-3.
- Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.
- Reddy, B. S., et al. (2011). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Journal of the Korean Chemical Society, 55(6), 969-974.
- PubChem. (1S,2R,3S,4R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol.
- Chem-Impex. Endo-8-methyl-8-azabicyclo[3.2.1]octane-3-methanol.
-
Bryant, W. M., et al. (1969). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 34(4), 1143-1147. Available from: [Link]
- Kazi, B., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39.
- Synblock. (2025). 3-Azabicyclo[3.2.1]octan-8-one | CAS 240401-35-8.
-
Meltzer, P. C., et al. (1997). Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Journal of Medicinal Chemistry, 40(16), 2661-2673. Available from: [Link]
- Kumar, A., et al. (2011). Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Pharmacology & Pharmacy, 2, 94-99.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. (1S,2R,3S,4R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | C7H13NO5 | CID 385737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Robust and Scalable Boc Protection of 3-azabicyclo[3.2.1]octan-8-amine for Pharmaceutical Intermediate Synthesis
Introduction
The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional orientation.[1][2] The amine functionality at the 8-position serves as a critical handle for further synthetic elaboration in the development of novel drug candidates.[3] However, the inherent nucleophilicity and basicity of this primary amine often necessitate a protection strategy to ensure chemoselectivity in subsequent synthetic steps.
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[4] This orthogonality is paramount in multi-step syntheses. This application note provides a detailed, field-proven protocol for the efficient and scalable Boc protection of 3-azabicyclo[3.2.1]octan-8-amine, yielding tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for the preparation of this key pharmaceutical intermediate.
Reaction Principle and Causality
The Boc protection of a primary amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-azabicyclo[3.2.1]octan-8-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically conducted in the presence of a base, which serves to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion. The tetrahedral intermediate formed then collapses, eliminating a tert-butoxycarbonyl group and a proton to yield the stable N-Boc protected amine. The byproducts, carbon dioxide and tert-butanol, are volatile and easily removed, simplifying the purification process.
Caption: Boc Protection Reaction Workflow.
Materials and Reagents
| Material/Reagent | Grade | Supplier | CAS Number |
| 3-azabicyclo[3.2.1]octan-8-amine | ≥95% | Commercially Available | 51151-06-9 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | 24424-99-5 |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | - | 144-55-8 |
| Brine (Saturated aqueous NaCl) | Reagent Grade | - | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexanes | ACS Grade | Commercially Available | 110-54-3 |
Experimental Protocol
Safety Precautions: Di-tert-butyl dicarbonate is a flammable solid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Reaction Setup:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-azabicyclo[3.2.1]octan-8-amine (5.0 g, 39.6 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous dichloromethane (100 mL).
-
Add triethylamine (8.3 mL, 59.4 mmol, 1.5 equiv) to the solution. Stir the mixture at room temperature for 10 minutes.
-
-
Addition of (Boc)₂O:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (9.5 g, 43.6 mmol, 1.1 equiv) in anhydrous dichloromethane (50 mL).
-
Add the (Boc)₂O solution dropwise to the stirred amine solution over a period of 30 minutes at room temperature. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product, being less polar, will have a higher Rf value than the starting amine.
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure tert-butyl (3-azabicyclo[3.2.1]octan-8-yl)carbamate as a white solid.
-
Alternatively, for high-purity material, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be performed.
-
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Coupling Reactions Using 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Introduction: The 3,8-Diazabicyclo[3.2.1]octane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.2.1]octane framework is a conformationally constrained saturated heterocycle of significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable scaffold for mimicking peptide turns or serving as a constrained diamine surrogate. The derivative, 8-(Boc-amino)-3-azabicyclo[3.2.1]octane, is a particularly versatile building block. It features a secondary amine at the N-3 position, which is readily available for various coupling reactions, and a Boc-protected primary amine at the C-8 position. This orthogonal protecting group strategy allows for selective functionalization at the N-3 position, while the C-8 amine can be unmasked in a subsequent step for further elaboration, making it a powerful tool in the synthesis of complex molecules for drug discovery.[1][2]
This guide provides detailed, field-proven protocols for two of the most critical C-N bond-forming reactions involving the N-3 position of this scaffold: amide bond formation and the Buchwald-Hartwig amination. We will delve into the rationale behind reagent selection and reaction conditions, present troubleshooting insights, and offer a protocol for the subsequent deprotection of the Boc group.
Section 1: Amide Bond Formation at the N-3 Position
The formation of an amide bond by coupling the secondary amine at N-3 with a carboxylic acid is one of the most fundamental and widely used transformations for this scaffold. The resulting products are key intermediates in the synthesis of a diverse range of bioactive molecules. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the reactants.
General Reaction Scheme: Amide Coupling
Caption: General workflow for N-3 amide bond formation.
Protocol 1.1: High-Efficiency Amide Coupling Using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that facilitates rapid amide bond formation with minimal side products and low risk of racemization.
Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the secondary amine of the azabicyclo[3.2.1]octane core. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.05 eq) and HATU (1.1 eq).
-
Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.2 M).
-
Pre-activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes. This "pre-activation" step generates the active ester.
-
Nucleophile Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Protocol 1.2: Classic Amide Coupling with EDC/HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). It is a cost-effective and reliable alternative to uronium-based reagents.
Rationale: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt traps the activated intermediate to form an active ester, which is more stable and reacts cleanly with the amine, improving efficiency and suppressing racemization.[3]
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Solvent and Base: Dissolve the components in anhydrous DMF or DCM. Add DIPEA (2.0 eq).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1. The water-soluble urea byproduct from EDC is typically removed during the aqueous washes.
Data Summary: Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Time | Key Advantages |
| HATU | None | DIPEA | 1-4 h | Fast, high yield, low racemization |
| EDC | HOBt/HOAt | DIPEA | 12-18 h | Cost-effective, water-soluble byproducts |
| T3P® | Pyridine | Pyridine | 2-6 h | Effective for hindered substrates, clean work-up |
Section 2: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[4][5] This reaction has revolutionized the synthesis of arylamines and is indispensable for installing aromatic moieties onto the N-3 position of the scaffold, a common motif in centrally active pharmaceutical agents.[6][7]
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.1: N-Arylation with an Aryl Bromide
Rationale: The choice of palladium source, phosphine ligand, and base is critical for a successful transformation. A Pd(0) species, generated in situ or from a pre-catalyst, undergoes oxidative addition with the aryl halide. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[8] A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium complex.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. All solvents must be rigorously degassed.
-
Reaction Setup: To a flame-dried Schlenk flask or vial, add the aryl bromide (1.0 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the N-arylated product.
Data Summary: Buchwald-Hartwig Reaction Conditions
| Aryl Halide (Ar-X) | Palladium Source | Ligand | Base | Solvent | Temperature |
| Aryl Bromide/Iodide | Pd₂(dba)₃ | RuPhos / XPhos | NaOtBu | Toluene | 80-110 °C |
| Aryl Chloride | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-AmylOH | 100-120 °C |
| Aryl Triflate | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 90-110 °C |
Section 3: Post-Coupling Deprotection of the N-8 Boc Group
After successful coupling at the N-3 position, the Boc-protecting group on the C-8 amine can be easily removed under acidic conditions to reveal a primary amine. This newly available nucleophile can be used for subsequent functionalization, such as forming another amide bond, alkylation, or sulfonylation.
Protocol 3.1: Acid-Catalyzed Boc Deprotection
Rationale: The tert-butoxycarbonyl (Boc) group is highly labile in the presence of strong acid.[9] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the most common and effective method for this transformation. The reaction proceeds via cleavage of the tert-butyl group to form isobutylene and carbon dioxide.
Materials:
-
N-3 coupled this compound derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or MTBE
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the Boc-protected starting material in DCM (typically 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (10-20 equivalents, often used as a 20-50% v/v solution in DCM) dropwise.
-
Reaction: Remove the ice bath and stir the solution at room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-3 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a small amount of DCM or methanol.
-
Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).
-
Extract the aqueous layer with DCM or a 9:1 DCM:Isopropanol mixture (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free diamine product. Alternatively, the product can be precipitated as a salt (e.g., HCl salt) by adding a solution of HCl in ether or dioxane.
-
Conclusion
This compound is a powerful and versatile building block for constructing complex molecular architectures. The protocols detailed in this guide for amide bond formation and Buchwald-Hartwig amination provide robust and reproducible methods for functionalizing the N-3 position. The strategic use of the orthogonal Boc protecting group allows for sequential modifications, enabling access to a wide chemical space critical for the advancement of modern drug discovery and development programs.
References
- Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. WO2007063071A1.
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. WO2009029257A1.
-
Semantic Scholar. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]
-
ACS Publications. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]
-
NIH. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Retrieved from [Link]
-
Semantic Scholar. (2019). synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. HETEROCYCLES, Vol. 98, No. 8. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
PubMed. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
Sources
- 1. 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane (273207-57-1) for sale [vulcanchem.com]
- 2. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Alkylation of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
<Step>
Introduction: The Strategic Importance of the 3,8-Diazabicyclo[3.2.1]octane Scaffold
The 3,8-diazabicyclo[3.2.1]octane ring system is a conformationally constrained scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable core for designing ligands with high affinity and selectivity for various biological targets. N-alkylation of the 3-position of an 8-(Boc-amino)-3-azabicyclo[3.2.1]octane derivative is a key synthetic transformation that enables the exploration of structure-activity relationships (SAR) by introducing diverse functionalities.[3] This guide provides a detailed examination of the N-alkylation of this scaffold, with a focus on reductive amination, offering both mechanistic insights and actionable protocols for the research scientist.
The tert-butyloxycarbonyl (Boc) protecting group at the 8-position serves a critical role. It deactivates the exocyclic nitrogen, preventing it from competing in the alkylation reaction, and its stability to the mildly acidic or basic conditions often employed in N-alkylation ensures the integrity of the core structure.[4][5] The Boc group can be reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA), at a later stage in the synthesis.[5][6]
Mechanistic Considerations: Choosing the Right Path for N-Alkylation
Two primary strategies are commonly employed for the N-alkylation of secondary amines like this compound: direct alkylation with alkyl halides and reductive amination.
Direct Alkylation with Alkyl Halides
This classical approach involves the nucleophilic attack of the secondary amine on an alkyl halide, proceeding through an SN2 mechanism.[7][8] While straightforward, this method is often plagued by a significant drawback: overalkylation.[8][9] The tertiary amine product is often as nucleophilic, or even more so, than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[9][10] This can result in complex product mixtures and lower yields of the desired tertiary amine.
Reductive Amination: A Controlled and Versatile Alternative
Reductive amination is a powerful and widely used method for the synthesis of amines, offering superior control and avoiding the issue of overalkylation.[11][12] The reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The secondary amine condenses with an aldehyde or ketone to form a highly electrophilic iminium ion intermediate. This step is often catalyzed by mild acid.
-
In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.
A key advantage of this method is the choice of reducing agent. Mild and selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are ideal for this transformation.[13][14] STAB is particularly effective because it is less reactive towards aldehydes and ketones than it is towards the iminium ion intermediate.[13][14] This selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all combined at the outset.[13][15]
The steric and electron-withdrawing effects of the three acetoxy groups moderate the reactivity of the borohydride, making it a milder reducing agent than sodium borohydride (NaBH₄).[13] This ensures that the reduction of the carbonyl starting material does not compete significantly with the formation and subsequent reduction of the iminium ion.
Visualizing the Reductive Amination Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound via reductive amination.
Caption: Reductive Amination Workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the preferred method for a broad range of aldehydes and ketones due to its high selectivity and operational simplicity.[16]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolve the reactants in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in one portion. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.
Data Summary Table for Reductive Amination:
| Reagent/Parameter | Molar Ratio (to Amine) | Solvent | Typical Reaction Time | Key Considerations |
| Aldehyde/Ketone | 1.1 - 1.2 | DCE, THF, DCM | 2 - 16 hours | Use anhydrous solvents to prevent hydrolysis of STAB.[15] |
| NaBH(OAc)₃ (STAB) | 1.5 - 2.0 | STAB is moisture-sensitive.[14][15] | ||
| Acetic Acid (optional) | 0 - 1.0 | Can be used as a catalyst, especially for less reactive ketones.[13] |
Characterization and Validation
The successful synthesis of the N-alkylated product should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound, including the presence of the newly introduced alkyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction is sluggish or yields are low, ensure that all reagents and solvents are anhydrous. The presence of water can decompose the STAB reagent.[15] For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate iminium ion formation.[13]
-
Side Reactions: While STAB is highly selective, forcing conditions (e.g., high temperatures) may lead to the reduction of the starting carbonyl compound. It is best to run the reaction at room temperature.
-
Boc Group Stability: The Boc group is generally stable under the mild conditions of reductive amination.[4][17] However, prolonged exposure to even weak acids could potentially lead to some deprotection. It is crucial to monitor the reaction and work it up promptly upon completion.
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds in drug discovery. Reductive amination using sodium triacetoxyborohydride stands out as a reliable, high-yielding, and versatile method that avoids the common pitfalls of direct alkylation.[12][14] By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can efficiently generate a diverse library of N-substituted 3,8-diazabicyclo[3.2.1]octane derivatives for biological evaluation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]
-
Grokipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]
-
Ouchakour, L. (n.d.). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
Semantic Scholar. (2013). Alpha,gamma-diamino acids: asymmetric synthesis of new... 3-azabicyclo[3.2.1]octane-6-carboxylic acids. Retrieved from [Link]
-
MTMT. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]
- Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
National Center for Biotechnology Information. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. Retrieved from [Link]
Sources
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Deprotection of the Boc Group from 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its widespread use stems from its remarkable stability across a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions. This orthogonality allows for the selective deprotection of amines in the presence of other sensitive functionalities, a critical aspect in the synthesis of complex molecules.[1][2]
This guide focuses on the deprotection of a specific, pharmaceutically relevant scaffold: 8-(Boc-amino)-3-azabicyclo[3.2.1]octane. This bicyclic diamine is a valuable building block in drug discovery, with derivatives showing activity as analgesics and antiviral agents.[3][4] The selective removal of the Boc group from the 8-amino position is a key step in the synthesis of various analogues for structure-activity relationship (SAR) studies.
This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and critical process considerations for the efficient and clean deprotection of this compound.
Mechanistic Overview of Acid-Mediated Boc Deprotection
The acidic deprotection of a Boc-protected amine proceeds through a well-established carbamate hydrolysis mechanism.[1][5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][7] The carbamic acid rapidly decomposes to release the free amine and carbon dioxide gas.[1][6][7] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt as the final product.[1][6]
The Role of Carbocation Scavengers
A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate or other molecules by the liberated tert-butyl cation.[1][8] To mitigate this, carbocation scavengers are often employed. These are electron-rich species that readily react with the tert-butyl cation, preventing unwanted side reactions.[9] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[9][10][11] The use of scavengers can lead to increased yields, reduced reaction times, and simpler work-up procedures.[10]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are detailed below, utilizing trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The choice between these reagents often depends on the presence of other acid-sensitive functional groups in the molecule and the desired final salt form.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12] The deprotected amine product will be more polar and have a lower Rf value on TLC compared to the Boc-protected starting material.[12]
-
Work-up:
-
Method A (Isolation as TFA salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the TFA salt of 8-amino-3-azabicyclo[3.2.1]octane and can often be used in the next step without further purification.[13]
-
Method B (Isolation as free base): After concentrating the reaction mixture, dissolve the residue in DCM. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess TFA, followed by a wash with brine.[12] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[12]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method provides the hydrochloride salt of the amine directly, which can be advantageous for subsequent reactions or for purification by crystallization.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or Methanol
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a minimal amount of methanol or dioxane in a round-bottom flask.
-
Addition of HCl: To the stirred solution, add a solution of 4M HCl in dioxane or methanol (5-10 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Comparative Data Summary
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane or MeOH) |
| Acid | Trifluoroacetic acid | Hydrochloric acid |
| Solvent | Dichloromethane | 1,4-Dioxane or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-4 hours |
| Work-up | Evaporation (salt) or Basic wash (free base) | Precipitation with ether |
| Final Product Form | TFA salt or Free base | Hydrochloride salt |
Analytical Monitoring
Consistent and accurate monitoring is crucial for determining the reaction endpoint and ensuring the quality of the final product.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring.[12] The deprotected amine will exhibit a significantly lower Rf value due to its increased polarity. Ninhydrin stain can be used to visualize the primary amine product.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the conversion of the starting material to the product and can help identify any side products.[14] This is the preferred method for accurate reaction monitoring.
HPLC Validation Protocol
A standard reverse-phase HPLC method can be used to assess the purity of the final product.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.[9]
-
Detection: UV at 210 nm and 254 nm.
-
Expected Results: The Boc-protected starting material is more non-polar and will have a longer retention time than the deprotected amine product.[12]
Visualizing the Process
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Workflow
Caption: General workflow for Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding more acid or increasing the reaction temperature slightly. However, be mindful of potential side reactions at higher temperatures.
-
Side Product Formation: The formation of byproducts from tert-butylation can be suppressed by the addition of a carbocation scavenger like triethylsilane or anisole (typically 1-2 equivalents).[10][11]
-
Difficult Work-up: If the product amine is water-soluble, extraction with an organic solvent may be inefficient. In such cases, isolation as the hydrochloride salt by precipitation is often a better strategy.[13] Alternatively, using a basic ion-exchange resin can be an effective way to obtain the free base without an aqueous work-up.[15]
-
Safety: Both TFA and concentrated HCl are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The deprotection reaction releases carbon dioxide gas, so the reaction vessel should not be sealed.[6]
Conclusion
The deprotection of this compound is a critical transformation in the synthesis of various biologically active molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired product. The protocols outlined in this guide, along with the troubleshooting tips, provide a solid foundation for successfully performing this important synthetic step. The choice between TFA and HCl will ultimately depend on the specific requirements of the overall synthetic route and the desired final form of the product.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.
- BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.
- Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Research Explorer - The University of Manchester.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81.
- BenchChem. Side reactions of Boc deprotection with scavengers. BenchChem.
- Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(5), 674–681.
- Manfroni, G., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(1), 137-143.
- BenchChem. Technical Support Center: Reactions with Boc-Protected Amines. BenchChem.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. microsaic.com [microsaic.com]
- 15. scribd.com [scribd.com]
Leveraging the Conformational Rigidity of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane in Solid-Phase Synthesis
An Application Guide for Researchers
Introduction: The quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability has driven the exploration of scaffolds that impart conformational rigidity to otherwise flexible molecules. The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, serving as a conformationally constrained proline analogue and a versatile core for diverse chemical libraries.[1][2] Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, making it an invaluable tool for probing structure-activity relationships (SAR). This guide details the application of 8-(tert-butoxycarbonyl-amino)-3-azabicyclo[3.2.1]octane, a strategically protected building block, in solid-phase synthesis (SPS) for the rapid generation of peptidomimetics and small molecule libraries.
The featured building block possesses two key functionalities: a secondary amine at the 3-position, which serves as the primary point for attachment to a solid support or extension of a synthetic sequence, and a Boc-protected primary amine at the 8-position. This orthogonal protection scheme is central to its utility, allowing for selective deprotection and diversification at the 8-position after the scaffold has been incorporated into the solid-phase workflow.
Part 1: Core Principles and Strategic Considerations
The Scientific Rationale: Why Use a Bicyclic Scaffold?
Incorporating rigid structural elements like the 3-azabicyclo[3.2.1]octane core into a molecule can dramatically reduce its conformational entropy. This pre-organization can lead to a more favorable binding energy with a biological target. Furthermore, the defined three-dimensional structure provides a robust platform for combinatorial diversification, where substituents can be projected into distinct vectors of chemical space. The 8-amino group, in particular, offers a strategic point for appending various side chains to explore interactions with target pockets.
The Orthogonal Protection Strategy
The power of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane lies in its two distinct amine functionalities, whose reactivity is controlled by an orthogonal protection strategy.
-
Position 3 (Secondary Amine): This amine is nucleophilic and readily available for coupling reactions. It is the handle used for the initial immobilization onto a solid support, typically through acylation or reductive amination.
-
Position 8 (Boc-Protected Primary Amine): The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group. It is stable to the basic and nucleophilic conditions often used during solid-phase coupling reactions but can be selectively and cleanly removed with moderate acid, such as trifluoroacetic acid (TFA).[3][4] This unmasks the primary amine at a later stage for further functionalization.
This strategy is visualized in the workflow diagram below.
Caption: High-level workflow for solid-phase synthesis.
Part 2: Experimental Protocols
These protocols are designed as a validated, self-contained system. Each major step should be followed by a qualitative test (e.g., Kaiser test) to confirm reaction completion before proceeding.
Protocol 1: Immobilization via Reductive Amination
This protocol describes the attachment of the scaffold's secondary amine to an aldehyde-functionalized resin, such as Rink Amide resin pre-treated with Fmoc-Rink Amide linker and deprotected.
Materials:
-
Rink Amide Resin (aldehyde form)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM), Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in a fritted syringe with 2 mL of DMF for 30 minutes, then drain.
-
Coupling Solution Preparation: Dissolve 3 equivalents of this compound in 1.5 mL of 1% AcOH/DMF.
-
Initial Coupling: Add the coupling solution to the swollen resin. Agitate gently at room temperature for 1 hour.
-
Reductive Amination: Add 3 equivalents of NaBH₃CN to the reaction mixture. Agitate for 4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours.
-
Validation: Perform a chloranil test. A negative result (beads remain colorless) indicates successful coupling of the secondary amine.
Protocol 2: On-Resin Boc Deprotection
This step selectively removes the Boc group from the 8-amino position, preparing it for diversification.
Materials:
-
Scaffold-loaded resin from Protocol 1
-
Deprotection Cocktail: 20% Trifluoroacetic Acid (TFA) in DCM
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DMF
-
Anhydrous DCM, DMF
Procedure:
-
Resin Swelling: Swell the resin in 2 mL of DCM for 20 minutes, then drain.
-
Deprotection: Add 2 mL of the Deprotection Cocktail to the resin. Agitate for 2 minutes (pre-wash). Drain.
-
Main Deprotection: Add a fresh 2 mL of the Deprotection Cocktail. Agitate for 30 minutes.
-
Washing: Drain and wash the resin with DCM (3 x 2 mL) and DMF (3 x 2 mL).
-
Neutralization: Add 2 mL of the Neutralization Solution and agitate for 5 minutes. Repeat once.
-
Final Wash: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Validation: Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine.
Protocol 3: Diversification via Acylation at the 8-Amino Position
This is a general protocol for creating an amide bond using a carboxylic acid.
Materials:
-
Deprotected resin from Protocol 2
-
Carboxylic acid of choice (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in 2 mL of DMF for 20 minutes.
-
Activation Solution: In a separate vial, pre-activate the carboxylic acid. Dissolve 3 eq of R-COOH and 2.9 eq of HATU in 1 mL of DMF. Add 6 eq of DIPEA and vortex for 5 minutes.
-
Coupling: Drain the resin and add the activation solution. Agitate at room temperature for 2-4 hours.
-
Washing: Drain and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
-
Validation: Perform a Kaiser test. A negative result (colorless beads) indicates complete acylation.
Protocol 4: Final Cleavage from Resin
This step releases the final, fully deprotected compound into solution. The choice of scavengers is critical to prevent side reactions.[5][6]
Materials:
-
Final, functionalized resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
Procedure:
-
Resin Preparation: Place the dry resin (approx. 100 mg) in a 5 mL reaction vial.
-
Cleavage: Add 2 mL of the freshly prepared Cleavage Cocktail to the resin.
-
Incubation: Cap the vial and allow it to stand at room temperature for 2-3 hours with occasional swirling.
-
Product Collection: Filter the resin through a cotton plug into a collection tube. Wash the resin with an additional 0.5 mL of neat TFA.
-
Precipitation: Concentrate the combined filtrate under a stream of nitrogen gas to about 10% of its original volume. Add 10 mL of cold diethyl ether to precipitate the crude product.
-
Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the resulting crude solid or oil under high vacuum. The product is now ready for purification, typically by reverse-phase HPLC.
Part 3: Data Presentation and Visualization
Table 1: Recommended Cleavage Cocktails
| Cocktail Composition (v/v) | Target Application & Rationale | Reference |
| 95% TFA / 5% H₂O | General purpose cleavage for simple peptides without sensitive residues. Water acts as a carbocation scavenger. | [6] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Standard cocktail. TIS is a highly effective scavenger for tert-butyl cations, preventing re-attachment to sensitive residues like Trp, Met, or Cys. | [6] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | For peptides containing Trp and Met. Ethanedithiol (EDT) protects Trp from modification and helps reduce Met(O) back to Met. |
Diagram 2: Key Chemical Transformations on Solid Support
Caption: Reaction sequence on the solid support (placeholders for chemical structures).
References
-
Anfinsen, C. B., et al. (1963). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization. Organic Letters. Available at: [Link]
-
Oreate Additive. (2024). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Oreate AI Blog. Available at: [Link]
-
Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of Bicyclic Dipeptide Mimetics by Intramolecular Cyclization of Alcohols, Thiols, Amines, and Amides with N-Acyliminium Intermediates. Organic Letters. Available at: [Link]
-
Adler, M. J., et al. (2018). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]
-
Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
Virkkunen, M. (2011). Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. University of Turku Publications. Available at: [Link]
-
Gu, W., et al. (2018). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. Available at: [Link]
-
Forró, E., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC. Available at: [Link]
- Jagt, R. B. C., et al. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. Google Patents (WO2007063071A1).
-
Piera, J., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron. Available at: [Link]
- Johnson, D. S., et al. (2014). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents (US8664242B2).
-
Sgrignani, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
-
Sgrignani, J., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ACS Publications. Available at: [Link]
-
George, C., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Broggini, G., et al. (2011). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Current Organic Chemistry. Available at: [Link]
-
Forró, E., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]
-
De la Cruz, P., et al. (2018). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 4. chempep.com [chempep.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Functionalization of the 3-Position in 8-(Boc-amino)-3-azabicyclo[3.2.1]octane: A Detailed Guide for Medicinal Chemists
The 8-(Boc-amino)-3-azabicyclo[3.2.1]octane scaffold is a conformationally rigid diamine surrogate of significant interest in modern drug discovery. Its unique three-dimensional structure allows for precise orientation of substituents, making it an invaluable building block for probing ligand-receptor interactions and developing novel therapeutics with improved potency and selectivity. This guide provides an in-depth exploration of synthetic strategies to functionalize the secondary amine at the 3-position of this versatile scaffold, offering detailed protocols and expert insights for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane skeleton serves as a conformationally restricted analog of piperidine and other flexible aliphatic amines. This structural rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity. The orthogonal protection of the two amine functionalities in this compound—the Boc-protected primary amine at the 8-position and the reactive secondary amine at the 3-position—provides a versatile handle for the systematic exploration of chemical space. Functionalization at the 3-position allows for the introduction of a wide array of substituents, enabling the modulation of physicochemical properties and pharmacological activity.
This document outlines three principal methods for the derivatization of the 3-position: Reductive Amination, N-Alkylation, and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). Each section provides a detailed protocol, a discussion of the underlying mechanistic principles, and key considerations for successful execution.
Reductive Amination: Forging Carbon-Nitrogen Bonds with Carbonyl Compounds
Reductive amination is a robust and widely employed method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in situ reduction with a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly effective reagent for this transformation due to its selectivity and tolerance of a broad range of functional groups.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, generates a transient iminium ion. The hydride source, typically STAB, then selectively reduces the iminium ion to afford the corresponding tertiary amine. The mild acidity of the acetic acid byproduct from STAB can facilitate iminium ion formation without compromising the Boc-protecting group.
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound (1.0 eq)
-
Aldehyde of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol, 226 mg) in DCE (10 mL) under an inert atmosphere (N₂ or Ar), add the aldehyde (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Direct N-Alkylation: Substitution with Alkyl Halides
Direct N-alkylation with alkyl halides offers a straightforward approach to introduce alkyl substituents at the 3-position. The reaction typically requires a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to avoid side reactions and ensure good yields.
Causality Behind Experimental Choices
The selection of a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is critical to prevent competition with the secondary amine substrate for the alkyl halide. The use of a polar aprotic solvent like acetonitrile or DMF facilitates the Sₙ2 reaction by solvating the cation without strongly solvating the nucleophilic amine.
Application of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane in the Development of Monoamine Transporter Inhibitors: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Scaffold in Neuroscience Drug Discovery
The monoamine transporters (MATs)—comprising the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are critical regulators of neurotransmission. Their dysfunction is implicated in a spectrum of neuropsychiatric disorders, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, molecules that modulate the activity of these transporters are of profound interest in medicinal chemistry.
The 3-azabicyclo[3.2.1]octane core, a conformationally constrained structural motif, has emerged as a privileged scaffold in the design of potent and selective MAT inhibitors.[3][4] Its rigid framework allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for the target transporters. This guide focuses on a particularly valuable, yet underexplored, building block: 8-(Boc-amino)-3-azabicyclo[3.2.1]octane . The presence of a Boc-protected primary amine at the 8-position, orthogonal to the secondary amine at the 3-position, offers a versatile platform for the synthesis of diverse libraries of MAT inhibitors. This document provides a comprehensive overview of its application, including synthetic protocols and methodologies for biological evaluation.
The Versatile Intermediate: this compound
The strategic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The secondary amine at the 3-position can be readily functionalized through various C-N bond-forming reactions, while the Boc-protected primary amine at the 8-position remains inert to these conditions.[5][6] Subsequent deprotection of the Boc group unveils a primary amine that can be further elaborated, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold
While this compound is commercially available (CAS 207405-68-3), for researchers preferring an in-house synthesis, a plausible route can be adapted from established methods for related bicyclic systems.[1][7] A common approach involves the cleavage of a precursor like a norbornene derivative, followed by reductive amination to form the 3-azabicyclo[3.2.1]octane skeleton.[1][7]
Application in the Synthesis of Monoamine Transporter Inhibitors: A Proposed Workflow
The following section outlines a detailed, albeit proposed, synthetic workflow for the utilization of this compound in the generation of a library of potential MAT inhibitors. This workflow is based on established synthetic transformations for the 3-azabicyclo[3.2.1]octane and related scaffolds.[4][8]
Caption: Proposed synthetic workflow for MAT inhibitors.
Part 1: Functionalization of the 3-Position (N-Alkylation/Arylation)
The nucleophilic secondary amine at the 3-position is the initial site of modification.
Protocol 1: N-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)
-
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, substituted aryl bromides)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the aryl halide (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and the chosen ligand (0.04 eq).
-
Add anhydrous toluene and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Part 2: Boc Deprotection
The acid-labile Boc group is removed to expose the primary amine at the 8-position.
Protocol 3: Deprotection of the Boc Group
-
Materials:
-
Boc-protected intermediate from Part 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Part 3: Diversification at the 8-Amino Position
The newly exposed primary amine can be functionalized in numerous ways to create a diverse library of compounds.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides, though this may be less selective than reductive amination.
Biological Evaluation of Synthesized Compounds
The synthesized compounds should be evaluated for their ability to inhibit the dopamine, serotonin, and norepinephrine transporters. This is typically achieved through in vitro radioligand binding and neurotransmitter uptake assays.
Preparation of Synaptosomes
Synaptosomes, which are resealed nerve terminals, are a valuable tool for studying transporter function as they contain the necessary machinery for neurotransmitter uptake.[9][10][11][12]
Protocol 4: Preparation of Rat Striatal Synaptosomes
-
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT/NET)
-
Homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Protease and phosphatase inhibitors
-
Dounce homogenizer
-
Refrigerated centrifuge
-
-
Procedure:
-
Euthanize a rat according to approved animal care protocols and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cellular debris.[9]
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4 °C to pellet the crude synaptosomes.
-
Resuspend the pellet in fresh, ice-cold buffer. The synaptosomal preparation is now ready for use in uptake assays.
-
Radioligand Binding Assays
These assays determine the affinity of the test compounds for the monoamine transporters by measuring their ability to displace a high-affinity radiolabeled ligand.[13][14][15]
Protocol 5: [³H]WIN 35,428 Binding Assay for DAT
-
Materials:
-
Cell membranes from cells expressing DAT or rat striatal membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
[³H]WIN 35,428 (radioligand)
-
Non-specific binding control (e.g., 10 µM cocaine)
-
Test compounds at various concentrations
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, assay buffer, and either vehicle, non-specific binding control, or test compound.
-
Add [³H]WIN 35,428 at a concentration near its Kd.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
-
Table 1: Commonly Used Radioligands for MAT Binding Assays
| Transporter | Radioligand | Non-specific Ligand |
| DAT | [³H]WIN 35,428 | Cocaine, GBR 12909 |
| SERT | [³H]Citalopram | Fluoxetine, Paroxetine |
| NET | [³H]Nisoxetine | Desipramine |
Neurotransmitter Uptake Assays
These functional assays measure the ability of test compounds to inhibit the transport of radiolabeled neurotransmitters into cells or synaptosomes.[2][10][16][17]
Protocol 6: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
-
Materials:
-
Rat striatal synaptosome preparation
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
[³H]Dopamine
-
Non-specific uptake control (e.g., 10 µM nomifensine)
-
Test compounds at various concentrations
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Pre-incubate the synaptosomes with the test compound or vehicle in a 96-well plate for 10-20 minutes at 37 °C.[17]
-
Initiate the uptake by adding [³H]Dopamine (at a concentration near its Km).[2][17]
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.[2][17]
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of dopamine uptake for each test compound concentration and determine the IC₅₀ value.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note & Protocols: Strategic Synthesis of Constrained Amino Acid Analogs from the 3-Azabicyclo[3.2.1]octane Scaffold
Introduction: The Strategic Value of Conformational Constraint in Peptide Science
In the realm of drug development and medicinal chemistry, the modulation of peptide and protein function is a cornerstone of therapeutic intervention. However, native peptides often suffer from significant pharmacological limitations, including poor metabolic stability due to enzymatic degradation and low bioavailability.[1] A highly effective strategy to overcome these challenges is the incorporation of Conformationally Restricted Amino Acids (CAAs). By introducing rigid structural motifs into a peptide sequence, CAAs limit the accessible conformational space, which can pre-organize the molecule into a bioactive conformation, enhance binding affinity, and improve resistance to proteases.[2][3]
The 3-azabicyclo[3.2.1]octane framework is an exceptionally valuable scaffold for creating novel CAAs.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be used to mimic peptide turns or to project side-chain functionalities in precise vectors. This guide provides a detailed synthetic strategy and step-by-step protocols for the synthesis of a novel quaternary α-amino acid, 8-amino-3-azabicyclo[3.2.1]octane-8-carboxylic acid, starting from a readily accessible ketone precursor. This approach leverages the classic Bucherer-Bergs reaction to efficiently install both the amino and carboxyl functionalities onto the C8 bridgehead position, creating a highly constrained amino acid analog.
Overall Synthetic Strategy & Mechanistic Rationale
The primary challenge in constructing the target amino acid is the simultaneous installation of an amine and a carboxylic acid on the same quaternary carbon (C8). Direct functionalization of the 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is synthetically challenging. A more robust and well-precedented approach involves starting from the corresponding ketone, N-Boc-3-azabicyclo[3.2.1]octan-8-one. This key intermediate allows for the application of classic carbonyl chemistry to build the desired amino acid functionality.
Our chosen strategy follows a three-step sequence, as illustrated below:
-
Bucherer-Bergs Reaction: The ketone is converted into a spirohydantoin. This reaction is a powerful method for synthesizing α-amino acids from carbonyl compounds.[6] It proceeds by the addition of cyanide to an in situ-formed imine, followed by intramolecular cyclization and rearrangement to form the stable hydantoin ring. This elegantly installs the core atoms required for the final amino acid.
-
Hydrolysis: The highly stable hydantoin ring is hydrolyzed under harsh basic conditions to liberate the free amino acid. This step requires careful control to ensure complete reaction without significant degradation of the product.
-
Final Protection (Optional): If required for subsequent peptide coupling, the liberated amino groups can be selectively protected.
Diagram 1: Overall Synthetic Workflow
Caption: High-level overview of the synthetic route.
Detailed Experimental Protocols
Protocol 1: Synthesis of Spirohydantoin Intermediate via Bucherer-Bergs Reaction
This protocol details the conversion of the ketone precursor to the key spirohydantoin intermediate. The reaction is typically performed as a one-pot synthesis.
Scientist's Note (Expertise & Experience): The Bucherer-Bergs reaction is highly effective for sterically hindered ketones. The use of an ethanol/water co-solvent system is crucial for balancing the solubility of the organic starting material and the inorganic reagents. The reaction is monitored by TLC until the ketone spot is consumed. An excess of carbonate and cyanide is used to drive the equilibrium towards the product.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| N-Boc-3-azabicyclo[3.2.1]octan-8-one | 225.28 | 5.00 g | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | 2.17 g | 1.5 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 9.50 g | 4.5 |
| Ethanol (EtOH) | - | 50 mL | - |
| Deionized Water (H₂O) | - | 50 mL | - |
Procedure:
-
To a 250 mL pressure vessel equipped with a magnetic stir bar, add N-Boc-3-azabicyclo[3.2.1]octan-8-one (5.00 g, 22.2 mmol).
-
Add ethanol (50 mL) and water (50 mL) to the vessel.
-
Carefully add ammonium carbonate (9.50 g, 98.9 mmol) followed by potassium cyanide (2.17 g, 33.3 mmol). Caution: KCN is highly toxic. Handle with extreme care in a fume hood.
-
Seal the pressure vessel tightly and place it in an oil bath preheated to 60 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting ketone.
-
After completion, cool the reaction vessel to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Filter the resulting white solid through a Büchner funnel and wash the filter cake with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to afford the spirohydantoin product.
Expected Outcome: A white crystalline solid. Typical yields range from 75-85%. The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Hydrolysis of the Spirohydantoin to the Target Amino Acid
This protocol describes the challenging but necessary step of hydrolyzing the stable hydantoin ring to yield the final constrained amino acid.
Scientist's Note (Trustworthiness): The stability of the hydantoin ring necessitates harsh reaction conditions (high temperature and strong base). Barium hydroxide is particularly effective for this transformation. The reaction must be conducted in a sealed, heavy-walled pressure vessel capable of withstanding high pressures. The removal of barium salts as barium sulfate or carbonate is a critical purification step.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Equivalents |
| Spirohydantoin Intermediate | 295.33 | 5.00 g | 1.0 |
| Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) | 315.46 | 16.0 g | 3.0 |
| Deionized Water (H₂O) | - | 40 mL | - |
| Dry Ice (solid CO₂) or Sulfuric Acid (H₂SO₄) | - | As needed | - |
Procedure:
-
Combine the spirohydantoin (5.00 g, 16.9 mmol) and barium hydroxide octahydrate (16.0 g, 50.7 mmol) in a heavy-walled glass pressure vessel with a stir bar.
-
Add 40 mL of deionized water.
-
Seal the vessel securely and heat the mixture to 180 °C in a sand or oil bath behind a blast shield for 12 hours.
-
Cool the vessel to room temperature. A white precipitate of barium carbonate/sulfate will be present.
-
Carefully neutralize the excess base by either bubbling CO₂ gas (from dry ice) through the solution or by the dropwise addition of 4M H₂SO₄ until the pH is approximately 7. This will precipitate all barium ions.
-
Filter the mixture through a pad of Celite to remove the barium salts, washing the Celite pad thoroughly with hot water.
-
Concentrate the filtrate under reduced pressure to yield the crude amino acid.
-
The product can be further purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.
Expected Outcome: The final amino acid product, typically as a white or off-white solid. This step often results in the loss of the N3-Boc protecting group. The final structure is a zwitterionic amino acid.
Typical Characterization Data Summary
| Compound | Expected Yield | ¹H NMR (Anticipated Key Signals) | HRMS (M+H)⁺ |
| Spirohydantoin | 75-85% | Signals for Boc group (~1.4 ppm), complex multiplets for bicyclic core (1.8-3.5 ppm). | Calculated: 296.1605, Found: 296.xxxx |
| Final Amino Acid | 50-65% | Disappearance of Boc signal, simplified core signals due to symmetry changes. | Calculated: 171.1128, Found: 171.xxxx |
Diagram 2: Structure of the Constrained Amino Acid Product
Caption: Zwitterionic form of the target CAA product.
Conclusion and Future Applications
The protocols outlined provide a reliable and scalable pathway for the synthesis of a novel, highly constrained quaternary amino acid based on the 3-azabicyclo[3.2.1]octane scaffold. The strategic use of the Bucherer-Bergs reaction on a ketone precursor is key to the efficiency of this route. The resulting amino acid is a valuable building block for incorporation into peptidomimetics, where its rigid structure can be exploited to enforce specific secondary structures and enhance biological activity.[7][8] Further derivatization of the N3-amine and the C8-amino group allows for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies, making this a powerful platform for modern drug discovery.
References
-
Bicyclic β-amino acids | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters . arkat usa. Available at: [Link]
-
[Syntheses and Applications of Optical Active Bicyclic Amino Compounds] . PubMed. Available at: [Link]
-
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride . MySkinRecipes. Available at: [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton . National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry | Request PDF . ResearchGate. Available at: [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton . ElectronicsAndBooks. Available at: [Link]
-
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic . University of Trieste. Available at: [Link]
-
Bicyclic Peptides: Types, Synthesis and Applications . e-Publications@Marquette. Available at: [Link]
-
Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids . National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. 240401-35-8(3-Azabicyclo[3.2.1]octan-8-one) | Kuujia.com [kuujia.com]
- 5. Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride [myskinrecipes.com]
- 6. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epublications.marquette.edu [epublications.marquette.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with the goal of improving yield and purity. The core of this synthesis often relies on a key sequence: the oxidative cleavage of a bicyclic diol to a dialdehyde, followed by a reductive amination to form the azabicyclic core, and finally, Boc protection of the amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Dialdehyde Intermediate After Oxidative Cleavage
Observed Issue: After reacting the starting diol (e.g., a derivative of bicyclo[2.2.1]heptane-2,3-diol) with sodium periodate (NaIO₄), subsequent analysis or reaction steps indicate a poor yield of the desired dialdehyde.
Potential Causes & Solutions:
-
Incomplete Cleavage Reaction:
-
Cause: Insufficient NaIO₄, inadequate reaction time, or poor solubility of the diol. The mechanism of periodate cleavage requires the formation of a cyclic periodate ester, which is a critical step for the carbon-carbon bond scission.[1]
-
Solution:
-
Ensure at least one equivalent of NaIO₄ is used per equivalent of the diol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If solubility is an issue in a single solvent system, a biphasic solvent system (e.g., dichloromethane/water or THF/water) can be employed to facilitate the reaction.[2]
-
-
-
Degradation of the Dialdehyde:
-
Cause: The resulting dialdehyde is often unstable and can undergo self-condensation or other side reactions upon prolonged standing or during workup.
-
Solution: It is highly recommended to use the dialdehyde solution immediately in the subsequent reductive amination step without isolation.[2] This "one-pot" approach minimizes the handling and potential degradation of the sensitive intermediate.
-
-
Stereochemical Hindrance:
-
Cause: The oxidative cleavage with NaIO₄ proceeds efficiently for cis-diols. If your starting material is a trans-diol, the formation of the necessary cyclic periodate intermediate is sterically hindered, leading to a sluggish or incomplete reaction.[1]
-
Solution: Verify the stereochemistry of your starting diol. If it is a trans-diol, consider alternative oxidative cleavage reagents or a different synthetic route.
-
Problem 2: Low Yield and/or Impurities in the Reductive Amination Step
Observed Issue: Following the reductive amination of the crude dialdehyde with a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), the desired 3-azabicyclo[3.2.1]octane derivative is obtained in low yield or is contaminated with significant byproducts.
Potential Causes & Solutions:
-
Inefficient Imine Formation/Reduction:
-
Cause: The pH of the reaction is critical. Acidic conditions are required to catalyze imine formation, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive.
-
Solution: Maintain a mildly acidic pH (typically 4-6) by using a buffer or by the controlled addition of a weak acid like acetic acid.
-
-
Formation of Bicyclic Side Products:
-
Cause: Incomplete reaction can lead to the formation of bicyclic imine or bicyclic diamine impurities.[3] These arise from the reaction of only one of the aldehyde functionalities followed by partial or full reduction.
-
Solution:
-
Ensure the use of a slight excess of the primary amine to drive the reaction towards the desired product.
-
Allow for sufficient reaction time for both imine formation and subsequent reduction. Monitoring by TLC or LC-MS is crucial.
-
Consider using a milder reducing agent like sodium triacetoxyborohydride (STAB), which is often more selective for imines over aldehydes and can be used in a one-pot setting.
-
-
-
Instability of the Dialdehyde:
-
Cause: As mentioned previously, the dialdehyde intermediate is prone to degradation.
-
Solution: Perform the reductive amination immediately following the oxidative cleavage in a one-pot fashion. This is a widely adopted strategy for this type of transformation.[2]
-
Experimental Workflow: One-Pot Diol Cleavage and Reductive Amination
Caption: One-pot synthesis of the azabicyclic core.
Problem 3: Difficulties in the Boc Protection and Purification of the Final Product
Observed Issue: The final Boc protection of the 8-amino group results in a low yield, or the purification of the final this compound is challenging, leading to an impure product.
Potential Causes & Solutions:
-
Incomplete Boc Protection:
-
Cause: Insufficient Boc-anhydride ((Boc)₂O), inadequate base, or steric hindrance.
-
Solution:
-
Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.
-
Employ a suitable base, such as triethylamine or diisopropylethylamine, to scavenge the acid formed during the reaction.
-
Ensure the reaction is stirred for a sufficient duration at room temperature. Gentle heating may be required for sterically hindered amines.
-
-
-
Purification Challenges:
-
Cause: The Boc-protected product can be a waxy solid or an oil with low polarity, making it difficult to separate from non-polar impurities by standard silica gel chromatography. Unreacted starting materials or byproducts from the previous steps may also co-elute.
-
Solution:
-
Chromatography: Use a less polar eluent system (e.g., hexanes/ethyl acetate) and consider using a gradient elution. Sometimes, a different stationary phase, such as alumina, may provide better separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Acid-Base Extraction: Before chromatography, an acidic wash can help remove any unreacted amine starting material.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the NaIO₄ cleavage?
A1: The oxidative cleavage with sodium periodate is typically carried out at room temperature. The reaction is generally fast and exothermic, so in some cases, cooling in an ice bath may be necessary during the initial addition of NaIO₄.
Q2: Can I use a different reducing agent for the reductive amination?
A2: Yes, while sodium cyanoborohydride (NaBH₃CN) is commonly used, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative. It is milder and less toxic than NaBH₃CN and can be used in a wider range of solvents.
Q3: My final product appears as an oil, although it is reported as a solid. What should I do?
A3: This is a common issue, often due to residual solvent or minor impurities preventing crystallization. Try removing all solvent under high vacuum for an extended period. If it remains an oil, purification by column chromatography is recommended. Seeding with a small crystal of pure product, if available, can also induce crystallization.
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Summary of Recommended Reaction Conditions
| Step | Reagents & Solvents | Key Parameters | Typical Yield |
| Oxidative Cleavage | Diol, NaIO₄, THF/H₂O | Room temperature, immediate use of product | Not isolated |
| Reductive Amination | Crude dialdehyde, primary amine, NaBH₃CN or NaBH(OAc)₃, weak acid (e.g., AcOH) | pH 4-6, one-pot with cleavage | 40-60% over two steps |
| Boc Protection | Amine, (Boc)₂O, base (e.g., Et₃N), CH₂Cl₂ or THF | Room temperature, 1.1 eq. (Boc)₂O | >90% |
Troubleshooting Workflow
Sources
Common side products in the synthesis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Technical Support Center: Synthesis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable bicyclic amine. The unique bridged structure of the 3-azabicyclo[3.2.1]octane core, while synthetically useful, presents specific challenges that can lead to impurity generation. This resource provides in-depth, experience-driven advice to help you optimize your synthetic route and obtain a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common synthetic routes to this compound, and what are their respective advantages?
There are several established synthetic pathways to access the this compound scaffold. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. Two prevalent approaches are:
-
Reductive Amination of a Bicyclic Ketone: This is a widely adopted method that typically starts from a commercially available precursor like N-Boc-nortropinone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate).[1] The ketone is converted to an oxime, which is then reduced to the corresponding amine. Subsequent Boc protection of the resulting amine at the 8-position yields the target compound. The primary advantage of this route is the directness and use of well-established reactions.
-
Ring-Contraction/Rearrangement Strategies: More complex routes may involve the rearrangement of a different bicyclic system. For instance, a strategy starting from norbornene derivatives can be employed.[2][3] This can involve dihydroxylation of a norbornene precursor, followed by oxidative cleavage and subsequent reductive amination to form the desired 3-azabicyclo[3.2.1]octane ring system.[2][3] This approach can offer better stereocontrol but often requires more synthetic steps.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses specific side products that can arise during the synthesis of this compound and provides actionable troubleshooting advice.
Question: My final product shows a significant amount of the unprotected 3-azabicyclo[3.2.1]octan-8-amine starting material. What could be the cause, and how can I improve the yield of the Boc-protected product?
Answer: Incomplete Boc protection is a frequent issue and can stem from several factors related to the reaction conditions and reagents.
Causality and Mechanistic Insights:
The N-Boc protection of an amine involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). For this reaction to proceed efficiently, the amine must be in its free base form. If the starting amine is a salt (e.g., hydrochloride), a base must be added to neutralize it.[1] Insufficient base or a base that is too weak can lead to a significant portion of the amine remaining protonated and unreactive.
Troubleshooting Protocol:
-
Ensure Complete Neutralization: If starting with an amine salt, use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization.
-
Optimize Reaction Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. Ensure the starting amine is fully dissolved or well-suspended.
-
Monitor Reaction Progress: Track the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material before workup.
Experimental Workflow for Boc Protection:
Sources
Technical Support Center: Purification of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Welcome to the technical support guide for the chromatographic purification of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and structurally related bicyclic amines. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.
Understanding the Challenge: The Nature of the Molecule
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1][2] Its purification by standard silica gel chromatography, however, is frequently problematic. The structure contains two key features that dictate its chromatographic behavior:
-
A Boc-Protected Primary Amine: The tert-butoxycarbonyl (Boc) group is relatively non-polar and sterically bulky, reducing the polarity of the primary amine it protects.
-
An Unprotected Secondary Amine: The nitrogen at the 3-position of the azabicyclo[3.2.1]octane core is a basic secondary amine. This functional group is the primary source of purification challenges.
The basic secondary amine can engage in strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to common issues such as poor compound mobility, significant peak tailing, and in some cases, irreversible adsorption or degradation of the target molecule on the column.[3][4]
Pre-Chromatography Essentials: Setting Up for Success
Before packing your column, a systematic approach using Thin-Layer Chromatography (TLC) is crucial for developing an effective separation method.
Step-by-Step TLC Method Development
-
Prepare Stock Solutions: Create dilute solutions of your crude reaction mixture in a suitable solvent like dichloromethane (DCM) or methanol.
-
Initial Solvent System Screening: Start with a moderately polar system. A common choice for amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
The Critical Additive - Taming the Amine: To counteract the acidic nature of the silica TLC plate, add a small percentage of a basic modifier to your developing solvent (eluent). This is the single most important step for achieving good chromatography with amines.[5][6]
-
Optimize for an Rf of 0.2-0.3: Adjust the ratio of your polar to non-polar solvents until your target compound, this compound, has a retention factor (Rf) between 0.2 and 0.3.[5][6] This Rf value typically provides the best resolution during column chromatography.
-
Visualization:
-
UV Light: The Boc group does not make the compound UV-active. Visualization will require chemical staining.
-
Potassium Permanganate (KMnO₄) Stain: This is a general, oxidative stain that will visualize most organic compounds as yellow/brown spots on a purple background.
-
Ninhydrin Stain: This stain is highly sensitive for primary amines. While the primary amine in your target is protected, the secondary amine may give a weak response (often yellow or faint purple). Boc-protected amines can sometimes be visualized after heating the plate.[5]
-
Workflow for Purification
The following diagram outlines the logical flow from crude material to the final, purified compound.
Caption: General workflow for column chromatography purification.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol assumes a solvent system of DCM/MeOH/NH₄OH has been identified via TLC.
-
Column Preparation:
-
Select a column of appropriate size (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in your starting, least polar eluent.
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly. Add a thin layer of sand on top to protect the silica surface.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in the absolute minimum amount of the eluent or DCM. Carefully apply the solution to the top of the column. This method is fast but can lead to band broadening if too much solvent is used.
-
Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of your crude product) and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[6]
-
-
Elution:
-
Begin eluting with the solvent system developed during TLC.
-
If separation is difficult, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the percentage of the more polar solvent (methanol) over the course of the separation.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be aware that triethylamine can be difficult to remove completely and may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the TLC plate and I can't get a clean spot. What's wrong?
A1: This is the classic sign of a basic amine interacting with acidic silica gel.[5] The amine protonates on the silica surface and "sticks," leading to a continuous smear rather than a compact spot.
-
Immediate Solution: Add 1-2% triethylamine (Et₃N) or a small amount of ammonium hydroxide (NH₄OH) to your TLC developing solvent.[5][6] You should see the streak resolve into a well-defined spot immediately. This same modified eluent should then be used for your column.
Q2: I've run several column volumes of eluent, but my compound is not coming off the column. Where is it?
A2: Your compound is likely strongly adsorbed to the silica gel. This happens if the eluent is not polar enough or, more commonly, if you have omitted a basic modifier.
-
Troubleshooting Steps:
-
Confirm that your eluent contains a basic additive (Et₃N or NH₄OH). If not, you can try to salvage the column by switching to an eluent that does.
-
If you are already using a base, your solvent system is not polar enough. Gradually increase the percentage of the polar component (e.g., methanol) to increase the eluting power.[3]
-
In a worst-case scenario, the compound may be irreversibly bound. Before your next attempt, consider deactivating the silica by pre-flushing the packed column with a solvent system containing 1-3% triethylamine.[6]
-
Q3: My compound co-elutes with an impurity, even though they have different Rf values on TLC.
A3: This can happen for several reasons:
-
Overloading the Column: If you load too much crude material, the separation capacity of the column is exceeded, leading to broad, overlapping bands. Use a higher ratio of silica to sample (e.g., 100:1).
-
Poor Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica bed is uniform and well-compacted.
-
Eluent Polarity: An eluent that is too polar can move all compounds too quickly, preventing effective separation. Try reducing the polarity and/or running a shallower gradient. The ideal Rf for the target compound should be around 0.2-0.3 to maximize separation from nearby spots.[5]
Q4: I suspect my compound is decomposing on the silica gel. How can I check this and prevent it?
A4: While the Boc group is generally stable to silica, the overall molecule can be sensitive.
-
How to Check for Decomposition: Perform a "2D TLC" analysis.[3]
-
Spot your crude mixture on a TLC plate and develop it in your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
If the compound is stable, you will see all spots lying on a diagonal line. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on contact with the silica.[3]
-
-
How to Prevent Decomposition:
Data Summary Tables
Table 1: Recommended Starting Solvent Systems
| System ID | Non-Polar Solvent | Polar Solvent | Additive | Typical Ratio (v/v/v) | Notes |
| A | Dichloromethane (DCM) | Methanol (MeOH) | NH₄OH (aq) | 95 : 4.5 : 0.5 | Excellent for highly polar amines. NH₄OH is volatile.[3][7] |
| B | Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (Et₃N) | 95 : 4 : 1 | A very common and effective system. Et₃N can be difficult to remove.[5][6] |
| C | Ethyl Acetate (EtOAc) | Hexane | Triethylamine (Et₃N) | Gradient | Use for less polar impurities. Start with low EtOAc and increase polarity. |
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong amine-silica interaction (acid-base). | Add 1-2% Et₃N or NH₄OH to the mobile phase.[5][6] |
| Compound Not Eluting | Mobile phase not polar enough; No basic modifier. | Increase eluent polarity; Add Et₃N or NH₄OH.[3] |
| Poor Separation | Column overload; Eluent too polar; Poor packing. | Reduce sample load; Decrease eluent polarity; Repack column carefully. |
| Low Recovery / Yield | Irreversible adsorption; On-column decomposition. | Deactivate silica with base; Switch to alumina or reverse-phase.[3][6] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
VanVeller Lab, Iowa State University. Lab Resources - How to TLC/Flash Chromatography. [Link]
-
Agilent Technologies. HPLC Troubleshooting Guide. [Link]
-
Kovács, E. R., et al. (2014). Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]Octane Scaffold. Molecules, 19(9), 13579–13601. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel peptides containing unnatural amino acid, peptide nucleic acid and evaluation of their antimicrobial activity. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube. [Link]
-
Forró, E., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 30-39. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
YouTube. how to do TLC plates and N-boc deprotection. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
PubChemLite. Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. [Link]
-
ResearchGate. (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
-
Semantic Scholar. Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
National Institutes of Health. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. [Link]
-
Reddit. Chromotography with free amines? [Link]
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
National Institutes of Health, PubChem. Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. [Link]
-
Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds. [Link]
-
ARKAT USA, Inc. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
-
National Institutes of Health. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. [Link]
-
Royal Society of Chemistry. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]
- Google Patents. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
Sources
Troubleshooting incomplete Boc deprotection of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure the successful and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from this bicyclic amine.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the Boc deprotection of this compound. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
Q1: Why is my Boc deprotection of this compound incomplete, even with standard TFA/DCM conditions?
A1: Incomplete deprotection is the most common issue and can arise from several factors. The bicyclic structure of this compound can present unique challenges.
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions, a process initiated by protonation of the carbamate carbonyl oxygen.[1][2] If the acid is not sufficiently strong or is present in a low concentration, the equilibrium may not favor the formation of the unstable tert-butyl cation and carbamic acid intermediate, leading to an incomplete reaction.[3] Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose, but its effectiveness can be compromised by the presence of water.
-
Steric Hindrance: The rigid, bicyclic structure of the 3-azabicyclo[3.2.1]octane core may sterically hinder the approach of the acid to the Boc group, slowing down the rate of deprotection compared to simpler acyclic amines.[3][4]
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 30 minutes to a few hours at room temperature, sterically hindered substrates may require longer reaction times or gentle heating to achieve full conversion.[4][5]
-
Solvent Issues: The choice of solvent is crucial for ensuring that both the substrate and the acid are fully solvated.[4] Dichloromethane (DCM) is a common choice, but poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.
Solutions:
-
Increase Acid Concentration: Instead of the standard 20-25% TFA in DCM, consider increasing the concentration to 50% or even using neat TFA for a short period, while carefully monitoring the reaction to avoid potential side reactions.[4][6]
-
Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] If the reaction is sluggish, extend the reaction time, checking for completion every 1-2 hours.
-
Increase Reaction Temperature: If extending the reaction time at room temperature is ineffective, consider gently heating the reaction mixture to 30-40 °C.[4] However, be mindful that higher temperatures can promote side reactions.
-
Consider Alternative Acidic Reagents: A solution of 4M HCl in 1,4-dioxane is another common and effective reagent for Boc deprotection and may offer different reactivity profiles.[5][7]
Q2: I observe multiple spots on my TLC plate after the reaction. What are these byproducts and how can I avoid them?
A2: The formation of byproducts is often linked to the reactivity of the intermediate tert-butyl cation that is generated during the deprotection reaction.[1]
-
tert-butylation: The highly electrophilic tert-butyl cation can react with any nucleophilic species present in the reaction mixture. While less common with this particular substrate, it is a possibility if other nucleophilic functional groups are present on the molecule.
-
Oligomerization of Isobutylene: The tert-butyl cation can also be deprotonated to form isobutylene gas.[1] Under certain conditions, isobutylene can polymerize, leading to oligomeric byproducts.
Solutions:
-
Use a Cation Scavenger: The addition of a cation scavenger, such as triisopropylsilane (TIS) or thioanisole, can effectively trap the tert-butyl cation and prevent it from participating in side reactions.[4] A common practice is to use a TFA/TIS/DCM cocktail.
-
Work-up Procedure: Ensure a proper work-up procedure to remove any remaining acid and byproducts. This typically involves concentrating the reaction mixture, followed by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid and quench any remaining reactive species.[5]
Q3: My final product is a sticky oil or a salt that is difficult to handle. How can I improve the isolation of the deprotected amine?
A3: The deprotected amine is often obtained as a TFA or HCl salt, which can be hygroscopic and difficult to handle.
Solutions:
-
Co-evaporation: After removing the bulk of the solvent and excess acid under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene (3x) to azeotropically remove residual TFA.[4]
-
Precipitation: The hydrochloride salt of the deprotected amine often precipitates from the reaction mixture when using HCl in dioxane.[5] The resulting solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to obtain a free-flowing powder.
-
Free-basing: If the free amine is required, the salt can be neutralized by dissolving it in a suitable organic solvent and washing with a saturated aqueous solution of a mild base like sodium bicarbonate or potassium carbonate.[8] After extraction, the organic layer is dried and concentrated to yield the free amine. Be aware that the free amine may have different solubility properties than its salt form.
-
Ion-Exchange Chromatography: For particularly difficult purifications, using a basic ion-exchange resin can be an effective method to isolate the free amine.[8]
Frequently Asked Questions (FAQs)
Q: What are the standard starting conditions for the Boc deprotection of this compound?
A: A good starting point is to dissolve the Boc-protected amine in anhydrous DCM (0.1-0.2 M) and add an equal volume of TFA (for a 50% v/v solution).[6][7] The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for completion, which usually occurs within 1-4 hours.
Q: How can I effectively monitor the progress of the deprotection reaction?
A:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[3][7] Staining with ninhydrin can be used to visualize the primary amine product, which will appear as a colored spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5]
Q: Are there any alternative, milder methods for Boc deprotection if my molecule has other acid-sensitive functional groups?
A: While TFA and HCl are the most common reagents, other methods can be employed for substrates with acid-labile groups:
-
Lewis Acids: Reagents like zinc bromide in DCM can effect Boc deprotection under milder conditions.[9][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can lead to thermolytic cleavage of the Boc group.[11][12] This method avoids the use of strong acids altogether.
-
Aqueous Conditions: Interestingly, heating N-Boc protected amines in water at reflux has been reported as a green and efficient method for deprotection.[10][13]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, or to a final concentration of 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is completely consumed.[4][5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[4]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[5][8]
-
Data Presentation
| Condition | Acid | Solvent | Temperature | Typical Time | Notes |
| Standard | 20-50% TFA | DCM | Room Temp | 1-4 h | Most common starting point.[5][7] |
| Forced | 50% TFA or neat TFA | DCM | Room Temp to 40°C | 2-18 h | For sterically hindered or unreactive substrates.[4][6] |
| Alternative Acid | 4M HCl | 1,4-Dioxane | Room Temp | 1-4 h | Product may precipitate as the HCl salt.[5] |
| Mild Lewis Acid | ZnBr₂ | DCM | Room Temp | 12-24 h | Useful for substrates with other acid-sensitive groups.[9] |
Visualization
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A logical workflow to diagnose and resolve incomplete Boc deprotection.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]
-
Alternative Methods for Boc Deprotection. Reddit. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
How to confirm BOC deprotection by TFA ? ResearchGate. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. PubChem. [Link]
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. mcours.net [mcours.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane in acidic and basic conditions
Technical Support Center: 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
A Guide to Chemical Stability, Experimental Troubleshooting, and Best Practices
Welcome to the technical support guide for 8-(tert-butoxycarbonyl-amino)-3-azabicyclo[3.2.1]octane. This document, prepared by our Senior Application Scientists, provides in-depth information for researchers, medicinal chemists, and process development professionals on the stability of this versatile building block under common acidic and basic experimental conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of the Boc-protecting group on the 3-azabicyclo[3.2.1]octane scaffold.
Q1: What is the general stability profile of this compound?
The defining characteristic of the tert-butoxycarbonyl (Boc) group is its lability under acidic conditions and its general stability in the presence of bases and most nucleophiles.[1][2] This orthogonal stability profile is a cornerstone of its widespread use in multi-step organic synthesis, particularly in peptide chemistry and drug development.[3] this compound follows this principle, being readily deprotected with strong acids while remaining intact during reactions involving basic reagents.
Q2: What is the chemical mechanism behind the instability of the Boc group in acid?
The cleavage of the Boc group is an acid-catalyzed hydrolysis that proceeds through a specific, well-understood mechanism.[3][4] The process involves three key steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid, making the carbonyl carbon more electrophilic.[5]
-
Carbocation Formation: The molecule fragments, leading to the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an unstable carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free primary amine, which is then protonated by the excess acid to form an amine salt.[3][5]
This efficient decomposition is driven by the formation of stable, neutral byproducts: gaseous CO2 and isobutylene (from the deprotonation of the tert-butyl cation).[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q3: Is this compound completely stable under all basic conditions?
While the Boc group is known for its high stability towards a wide range of basic conditions, it is not completely inert under all circumstances. Carbamates, in general, are more stable to base-catalyzed hydrolysis than their corresponding esters.[6] However, exposure to harsh basic conditions, such as refluxing with strong bases (e.g., potassium hydroxide), can eventually lead to hydrolysis.[7] This reaction is typically much slower and requires more forcing conditions than acidic deprotection.[8] For most synthetic applications using common bases like triethylamine, DIPEA, or even sodium hydroxide at room temperature, the Boc group on the bicyclic scaffold will remain fully intact.[1]
Q4: What are the primary byproducts of acidic deprotection, and can they cause issues?
The main byproducts are carbon dioxide and the tert-butyl cation.[5] The tert-butyl cation is a reactive electrophile that can be problematic. It can either be quenched by a nucleophile, deprotonate to form isobutylene gas, or, more concerningly, alkylate other nucleophilic sites on your desired molecule or in the reaction mixture.[9][10] This can lead to the formation of undesired tert-butylated side products. To mitigate this risk, "scavengers" or "cation traps" like anisole or thioanisole are often added to the reaction mixture to preferentially react with the tert-butyl cation.[11]
Stability Data Summary
The following table provides a general guideline for the stability of the Boc group on this compound under various pH conditions at room temperature. Note that reaction kinetics can be influenced by temperature, solvent, and the specific acid or base used.
| pH Range | Condition | Stability of Boc Group | Common Reagents | Experimental Considerations |
| < 1 | Strongly Acidic | Unstable | TFA, 4M HCl in Dioxane, Conc. HCl | Rapid deprotection occurs. Reaction is often complete in <1 hour.[11] |
| 1 - 3 | Moderately Acidic | Potentially Unstable | Dilute HCl, Acetic Acid | Deprotection is possible but may be slow. Stability is substrate-dependent.[12][13] |
| 4 - 6 | Weakly Acidic | Generally Stable | Citric Acid, NH4Cl | Stable during typical aqueous workups and chromatography. |
| 7 - 11 | Neutral / Basic | Stable | NaHCO3, K2CO3, Et3N, Piperidine | Very stable. Used in reactions with base-labile protecting groups (e.g., Fmoc).[1] |
| > 12 | Strongly Basic | Mostly Stable (Kinetically) | 1M NaOH, 1M KOH | Stable at room temperature for short periods. Prolonged heating can cause slow hydrolysis.[7] |
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and manipulation of this compound.
Issue 1: Incomplete or No Boc Deprotection is Observed.
Your reaction monitoring (e.g., TLC, HPLC, NMR) indicates that a significant amount of the Boc-protected starting material remains after the expected reaction time.
Caption: Workflow for troubleshooting incomplete Boc deprotection.
-
Possible Cause 1: Insufficient Acid Strength or Stoichiometry. Weaker acids or an insufficient molar excess of a strong acid may not be effective. The deprotection mechanism can show a second-order dependence on acid concentration.[9]
-
Solution: Switch to a stronger acid system. Trifluoroacetic acid (TFA), often used neat or in a 1:1 mixture with dichloromethane (DCM), is highly effective.[3][14] Alternatively, a solution of 4M HCl in dioxane is a common and powerful reagent for this transformation.[14] Ensure at least 10-20 equivalents of acid are used for salt formation and to drive the reaction.
-
-
Possible Cause 2: Inappropriate Solvent. The choice of solvent can impact the reaction rate.
-
Possible Cause 3: Presence of Water. While some acidic deprotections work under aqueous conditions, others, particularly those using reagents like HCl in dioxane, require anhydrous conditions to be effective.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of an Additional, Less Polar Spot by TLC.
A new spot appears on the TLC plate with a higher Rf value than the starting material, indicating a less polar byproduct.
-
Possible Cause: Substrate Alkylation. The electrophilic tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule (e.g., an indole, phenol, or thiol).[9][10]
-
Solution: Add a cation scavenger to the reaction mixture before adding the acid. Common scavengers include anisole, thioanisole, or triethylsilane (TES), typically added at 5-10% v/v.[11] These compounds are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.
-
Issue 3: Difficulty Isolating the Free Amine Product After Workup.
After removing the acid and solvent, the resulting product has poor solubility in common organic solvents or appears as a salt.
-
Possible Cause: Product is an Amine Salt. The deprotection is performed in strong acid, meaning the final product is the protonated amine salt (e.g., hydrochloride or trifluoroacetate salt).[5] These salts are often highly polar and may be solids with low solubility in solvents like DCM or ethyl acetate.
-
Solution: To obtain the neutral "free amine," a basic workup is required. After removing the bulk of the deprotecting acid in vacuo, dissolve the residue in a suitable solvent (like DCM or EtOAc) and wash it with a mild aqueous base such as saturated sodium bicarbonate (NaHCO3) solution or 1M sodium carbonate (Na2CO3) until the aqueous layer is basic.[14] Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the neutral amine.
-
Experimental Protocols
Protocol 1: Standard Acidic Deprotection using TFA in DCM
This protocol describes a robust and widely applicable method for removing the Boc group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or HPLC every 30 minutes.[14] The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
To isolate the free amine, perform a basic workup as described in Troubleshooting Issue 3 .
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to monitor the conversion of the starting material to the product.
Procedure:
-
Prepare the Eluent: A common mobile phase for this analysis is a mixture of a polar and a non-polar solvent. Start with 9:1 Dichloromethane:Methanol. You can add 1% triethylamine to the eluent to prevent the amine product from streaking on the silica plate.
-
Spot the Plate: On a silica gel TLC plate, spot the starting material (as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Develop and Visualize: Elute the plate in the prepared solvent system. After drying the plate, visualize the spots. The Boc-protected starting material will be less polar (higher Rf) and will not stain with ninhydrin. The deprotected amine product is more polar (lower Rf) and will appear as a colored spot (typically yellow to purple) upon gentle heating after being dipped in a ninhydrin staining solution.[14][16]
References
- Organic Chemistry - YouTube. (2022). Boc Deprotection Mechanism.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- MacMillan, J. H. Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University.
- BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. Wordpress.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Clemson University. Kinetics of Carbaryl Hydrolysis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- BenchChem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- ECHEMI.
- Reddit. Why is boc stable to hydrolysis under basic conditions?.
- Reddit. Boc and tBu ester pH stability during enamine hydrolysis.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. server.ccl.net [server.ccl.net]
- 8. cecas.clemson.edu [cecas.clemson.edu]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Preventing N-alkylation side reactions in 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
<Technical Support Center >
Topic: Preventing N-alkylation Side Reactions in 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide Senior Application Scientist-level insights into the selective N-alkylation of this compound. This bicyclic diamine is a valuable building block in medicinal chemistry, but its unique structure presents a distinct challenge: how to selectively alkylate the secondary amine at the 3-position without inducing side reactions. This document provides in-depth, evidence-based answers to common questions, troubleshooting strategies for experiments gone awry, and validated protocols to ensure clean, high-yield reactions.
Frequently Asked Questions (FAQs)
Q1: Why is selective N-alkylation of this compound at the 3-position a challenge?
The primary challenge lies in the molecule's dual nucleophilic nature and the reactivity of the resulting product. The structure contains two nitrogen atoms:
-
N3: A secondary amine within the bicyclo[3.2.1]octane core.
-
N8: A primary amine protected by a tert-Butyloxycarbonyl (Boc) group.
The N3 nitrogen is significantly more nucleophilic and sterically accessible than the nitrogen of the Boc-protected amine. While this inherent difference favors alkylation at N3, the mono-alkylated product is itself a tertiary amine, which can still be nucleophilic. This leads to the principal side reaction: over-alkylation to form a quaternary ammonium salt.[1][2] The key is to find conditions that promote the first alkylation but are not harsh enough to force the second.
Q2: What are the most common side reactions during the N-alkylation of this scaffold?
The primary side reactions encountered are:
-
Over-alkylation (Quaternization): The most prevalent issue is the reaction of the desired N3-alkylated tertiary amine product with another molecule of the alkylating agent.[1][2] This forms a quaternary ammonium salt, which can be difficult to separate and reduces the yield of the target compound. This occurs because the product amine can still be sufficiently nucleophilic to react further, especially with highly reactive alkylating agents or under forcing conditions.[2]
-
Elimination: If using alkyl halides with β-hydrogens (e.g., ethyl bromide, isopropyl bromide) under strongly basic conditions, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.[3]
-
Boc Deprotection: The Boc group is generally stable to the basic conditions used for N-alkylation. However, inadvertent exposure to acidic conditions during the reaction or workup can lead to its removal, exposing the primary amine at the 8-position and leading to a complex mixture of products.
-
Reaction with Solvent: Highly reactive polar aprotic solvents like N,N-Dimethylformamide (DMF) can decompose at high temperatures, especially in the presence of a strong base, leading to impurities.
Q3: How does the choice of base impact the reaction's success?
The base is a critical parameter. Its role is to deprotonate the N3-amine, increasing its nucleophilicity. However, the base must be chosen carefully to avoid promoting side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are often the bases of choice.[4] They are sufficiently basic to facilitate the reaction but are generally not strong enough to cause significant elimination of the alkyl halide.[5] Cesium carbonate is more soluble in organic solvents and can sometimes accelerate the reaction.[5]
-
Organic Amine Bases (e.g., Triethylamine, DIPEA): These are non-nucleophilic bases that can scavenge the acid (e.g., HBr) produced during the reaction. However, their basicity is weaker, and they are often less effective for activating the amine nucleophile directly.
-
Strong Bases (e.g., NaH, LDA): Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally overkill for this transformation and can significantly increase the rate of elimination side reactions.[6] They are typically not recommended unless dealing with a very poorly reactive electrophile.
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific experimental problems and provides a logical workflow for resolving them.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, but TLC or LC-MS analysis shows predominantly the starting this compound.
Detailed Steps & Explanations:
-
Assess Alkylating Agent Reactivity: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide with low conversion, consider switching to the corresponding iodide. Alternatively, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the less reactive alkyl halide to the more reactive alkyl iodide.[5]
-
Evaluate Base and Solvent System: Poor solubility of the inorganic base (like K₂CO₃) can stall the reaction.[5] Ensure the base is finely powdered to maximize surface area. If issues persist, switching to a more soluble base like Cs₂CO₃ is a good strategy. The solvent choice is also key; polar aprotic solvents like acetonitrile (ACN) or DMF are generally preferred over less polar options like THF or acetone because they better solvate the ionic intermediates.[4][5]
-
Optimize Temperature: Many N-alkylation reactions are slow at room temperature. Gradually increasing the reaction temperature (e.g., to 60-80 °C) can significantly increase the reaction rate.[7] Monitor the reaction closely by TLC or LC-MS to ensure that product degradation or side reactions do not occur at higher temperatures.
Problem 2: Significant Formation of Over-Alkylated Product (Quaternary Salt)
Your reaction works, but a significant portion of the product is the undesired quaternary ammonium salt.
Causality: This "runaway reaction" occurs because the desired tertiary amine product is often as nucleophilic, or even more so, than the starting secondary amine, leading it to compete for the alkylating agent.[2]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the amine). This ensures the alkylating agent is consumed before it has a significant chance to react with the product.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the newly formed product.
-
Lower the Temperature: Reducing the reaction temperature will slow down both the desired reaction and the undesired over-alkylation. Since the activation energy for the second alkylation may be higher, lowering the temperature can disproportionately reduce its rate, improving selectivity.[1]
Problem 3: Evidence of Boc-Group Cleavage
You observe a new, more polar spot by TLC or a mass corresponding to the fully deprotected diamine in your LC-MS.
Causality: The Boc protecting group is labile to strong acid. The hydrogen halide (e.g., HBr, HCl) generated during the alkylation can accumulate if not effectively neutralized by the base, creating localized acidic microenvironments that cleave the Boc group.
Mitigation Strategies:
-
Ensure Sufficient Base: Use at least 2-3 equivalents of a solid base like K₂CO₃ or Cs₂CO₃. This ensures that the acid byproduct is neutralized immediately upon formation.
-
Avoid Acidic Workup: During the aqueous workup, avoid washing with acidic solutions (e.g., 1N HCl) until the final purification steps, if necessary. Perform initial extractions under neutral or slightly basic conditions.
Validated Experimental Protocols
The following protocols provide a robust starting point for the selective mono-N-alkylation of this compound.
Protocol 1: General N-Alkylation with a Reactive Alkyl Halide (e.g., Benzyl Bromide)
This protocol is suitable for reactive primary alkyl halides.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (ACN, approx. 0.1 M), add finely powdered potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine to prevent product streaking) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination for Less Reactive Carbonyls
For introducing alkyl groups where the corresponding halide is unreactive or prone to elimination, reductive amination is a superior alternative.[1]
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild dehydrating agent, like sodium sulfate (Na₂SO₄), and stir for 1 hour to facilitate iminium ion formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography as described in Protocol 1.
Data Summary: Comparison of Reaction Conditions
The following table summarizes typical conditions and expected outcomes based on literature and field experience.
| Parameter | Condition A (Standard) | Condition B (Forced) | Condition C (Reductive Amination) | Rationale & Expected Outcome |
| Electrophile | R-Br, R-I (1.05 eq) | R-Cl (1.5 eq) | Aldehyde/Ketone (1.1 eq) | Condition A is balanced. B uses excess of a less reactive halide, increasing risk of side reactions. C avoids halides altogether. |
| Base | K₂CO₃ (2.5 eq) | Cs₂CO₃ (3.0 eq) | None (or mild acid catalyst) | K₂CO₃ is a cost-effective and reliable choice. Cs₂CO₃ is for sluggish reactions. Reductive amination proceeds via a different mechanism. |
| Solvent | Acetonitrile (ACN) | DMF | Dichloromethane (DCM) | ACN is a good general solvent. DMF is used for higher temperatures but carries risks. DCM is standard for reductive aminations.[8] |
| Temperature | 60 °C | 100 °C | Room Temperature | Higher temperatures increase rate but also side reactions. Reductive amination is often efficient at RT. |
| Primary Risk | Incomplete conversion | Over-alkylation | Formation of carbinolamine byproduct | Each method has a characteristic risk profile that must be managed through careful control of conditions. |
| Typical Yield | 60-85% | 40-70% | 75-95% | Reductive amination often provides the highest yields and cleanest reaction profiles for suitable substrates. |
References
- BenchChem. (2025).
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Organic Chemistry Portal. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Reddit r/Chempros. (2023). Bulky alkylation troubleshooting. [Link]
-
RSC Publishing. (n.d.). Base-mediated cascade amidination/N-alkylation of amines by alcohols. [Link]
-
ACS Publications. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Coupling Reactions for 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Welcome to the technical support guide for optimizing amide coupling reactions with 8-(Boc-amino)-3-azabicyclo[3.2.1]octane. This bicyclic amine presents unique challenges due to its sterically hindered secondary amine. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and answers to frequently asked questions, ensuring your syntheses are efficient and successful.
Core Principles: Understanding the Challenge
The key to successfully coupling this compound lies in overcoming the steric hindrance around the secondary amine. This bulkiness can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid, leading to low yields and favoring side reactions. Therefore, the choice of coupling reagent, base, and reaction conditions is critical. The goal is to create a highly reactive activated species that the sterically encumbered amine can attack efficiently before degradation or side reactions occur.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
A1: Low conversion is the most common issue and typically points to insufficient activation of the carboxylic acid or a slow rate of aminolysis.
-
Cause 1: Inadequate Coupling Reagent. Standard carbodiimide reagents like EDC or DCC may not generate a sufficiently reactive intermediate to overcome the steric barrier.
-
Solution: Switch to a more potent activating reagent. Uronium/aminium salt-based reagents like HATU , HBTU , or HCTU are highly recommended.[1] HATU, in particular, is often superior for difficult couplings as it forms a highly reactive OAt-ester intermediate.[2] Phosphonium salts like PyBOP are also a strong choice.[3]
-
-
Cause 2: Incorrect Stoichiometry. Using a 1:1 ratio of amine to acid may be insufficient if the reaction is slow.
-
Solution: Use a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion. However, avoid using excess uronium reagents like HATU, as they can react with the amine to form a guanidinium byproduct, capping your starting material.[2]
-
-
Cause 3: Sub-optimal Temperature. Room temperature may not provide enough energy for the sterically hindered nucleophile to attack.
-
Solution: After the initial activation step, consider gently heating the reaction to 40-50 °C. Monitor carefully by LC-MS to ensure product formation outpaces any potential degradation. For some extremely difficult couplings, protocols involving heating with acyl fluorides have proven effective.[4][5]
-
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
A2: Side products often arise from the activated carboxylic acid intermediate or from the coupling reagents themselves.
-
Cause 1: N-acylurea Formation. When using carbodiimides (EDC, DCC, DIC), the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming your activated acid.[3][6]
-
Solution: Always use carbodiimides in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or Oxyma Pure .[3] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
-
Cause 2: Epimerization/Racemization. If your carboxylic acid has a chiral center at the α-position, the harsh activation conditions can lead to epimerization.[7][8] This occurs via the formation of an oxazolone intermediate.[7]
-
Solution: Use reagents known to suppress racemization, such as HATU or COMU.[2][3] The inclusion of additives like HOBt or HOAt is also crucial.[2] Perform the reaction at a lower temperature (0 °C to room temperature) and use a non-nucleophilic, sterically hindered base like DIPEA instead of less hindered bases like triethylamine.[9][10]
-
-
Cause 3: Guanidinylation of the Amine. Uronium-based reagents like HATU and HBTU can react directly with the amine nucleophile to form an unreactive guanidinium byproduct.[11]
-
Solution: This side reaction is more likely if the amine is added before the carboxylic acid is fully activated. To prevent this, pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the this compound.[11]
-
Q3: Why is my Boc protecting group being cleaved during the reaction?
A3: The Boc (tert-butyloxycarbonyl) group is designed to be labile under acidic conditions.[12][13]
-
Cause: Adventitious Acid. If your carboxylic acid starting material is not fully neutralized by the base, or if the hydrochloride salt of a coupling reagent (like EDC·HCl) is used without sufficient base, the reaction medium can become acidic enough to partially or fully cleave the Boc group.[12]
-
Solution: Ensure you use at least 2 equivalents of base (e.g., DIPEA) when starting with a free carboxylic acid—one to form the carboxylate salt and one to neutralize the acid released during coupling. If using an amine salt as a starting material, an additional equivalent of base is required. The Boc group is generally stable to most bases and nucleophiles used in coupling reactions.[14]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this substrate?
A1: For a sterically hindered secondary amine like this compound, high-reactivity reagents are strongly preferred. HATU is often the top choice due to its rapid reaction rates and low risk of epimerization.[1][2] Other excellent options include HCTU , PyBOP , and COMU .[3] While more economical, standard EDC/HOBt can be attempted but may result in lower yields and longer reaction times.
| Reagent Class | Examples | Suitability for Hindered Amines | Key Considerations |
| Uronium/Aminium | HATU, HCTU, HBTU | Excellent | Highly efficient, fast reactions. Pre-activation of the acid is recommended to avoid guanidinylation.[11] |
| Phosphonium | PyBOP, PyAOP | Excellent | Very effective, less risk of guanidinylation compared to uronium salts. Byproducts can sometimes be difficult to remove.[11] |
| Carbodiimide | EDC, DIC | Moderate | Must be used with an additive (e.g., HOBt, Oxyma).[3] Risk of N-acylurea side product.[6] Urea byproducts can be water-soluble (EDC) or organic-soluble (DIC).[2] |
| Other | COMU | Excellent | Newer generation uronium salt with performance comparable to HATU but based on the safer Oxyma additive.[3] |
Q2: What is the optimal base and solvent system?
A2:
-
Base: The base of choice is N,N-Diisopropylethylamine (DIPEA, Hünig's base) .[9] Its bulky isopropyl groups make it a strong, non-nucleophilic base.[10] This prevents it from competing with your desired amine in attacking the activated ester and minimizes side reactions.[9][15] Triethylamine (TEA) is more nucleophilic and should be avoided, especially in difficult couplings where it can lead to unwanted byproducts.[10][16] Typically, 2-3 equivalents of DIPEA are used.
-
Solvent: A polar, aprotic solvent is required to dissolve the reagents. N,N-Dimethylformamide (DMF) is the most common and effective choice. Dichloromethane (DCM) or acetonitrile can also be used, but solubility of all components should be confirmed. Ensure you are using a high-purity, anhydrous grade of solvent, as water will hydrolyze the activated intermediate.
Q3: How should I monitor the reaction progress effectively?
A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable method.[17] It allows you to simultaneously track the consumption of your starting materials (amine and acid) and the formation of your desired product.[18][19] This provides unambiguous confirmation of the product's molecular weight. Thin-Layer Chromatography (TLC) can also be used, but it may be difficult to resolve the starting amine from the product amide, as both are often basic and may have similar polarities.
Experimental Protocols
Protocol 1: General Coupling Procedure using HATU
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq) and anhydrous DMF (to make a ~0.1 M solution).
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. A color change may be observed.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.
-
If the reaction is sluggish after 4 hours, consider warming the mixture to 40 °C.
-
Once the reaction is complete, quench by adding water and extract the product with an organic solvent like ethyl acetate. Proceed with standard aqueous workup and purification (typically silica gel chromatography).
Protocol 2: Reaction Monitoring by LC-MS
-
Prepare a quench solution (e.g., a 1:1 mixture of acetonitrile and water).
-
Using a glass capillary or syringe, withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Immediately dilute the aliquot into a vial containing ~1 mL of the quench solution. This stops the reaction and prepares the sample for injection.
-
Analyze the diluted sample by LC-MS. Look for the mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ of your starting materials and expected product.
-
Compare the relative peak areas over time to determine the reaction's progress.
Visual Diagrams
General Amide Coupling Mechanism (HATU)
Caption: HATU-mediated activation of a carboxylic acid followed by nucleophilic attack by the amine.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for diagnosing and solving low-yield coupling reactions.
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. NIH National Library of Medicine. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical, 22-May-2025. [Link]
-
DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Royal Society of Chemistry, 16-May-2022. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit, 28-Apr-2023. [Link]
-
HATU/PyBOP coupling procedure question. Reddit, 09-May-2023. [Link]
- Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
Epimerisation in Peptide Synthesis. NIH National Library of Medicine. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Royal Society of Chemistry. [Link]
-
Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
-
Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate, 07-Aug-2025. [Link]
-
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH National Library of Medicine. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark, 05-Nov-2015. [Link]
-
Dual protection of amino functions involving Boc. Royal Society of Chemistry, 17-Jul-2013. [Link]
-
Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate, 30-Jun-2018. [Link]
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkat USA. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit, 20-Oct-2021. [Link]
-
(PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate, 09-Aug-2025. [Link]
-
LCMS of primary amides. Chromatography Forum, 26-Jul-2013. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
(PDF) Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS. ResearchGate. [Link]
-
Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Data. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA, 21-Sep-2015. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 11. reddit.com [reddit.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for the stereoselective synthesis of 3-azabicyclo[3.2.1]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important structural motif. The 3-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, but its rigid, three-dimensional structure presents unique stereochemical challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you navigate the complexities of controlling stereochemistry and achieving desired product outcomes.
Section 1: Troubleshooting Poor Diastereoselectivity in Cyclization Reactions
One of the most common hurdles in the synthesis of 3-azabicyclo[3.2.1]octane derivatives is achieving high diastereoselectivity during the key ring-forming step. The rigid bicyclic structure can exist in multiple diastereomeric forms, and controlling the formation of the desired isomer is paramount.
Question 1: My intramolecular cyclization (e.g., Mannich, Michael addition, or reductive amination) to form the 3-azabicyclo[3.2.1]octane core is resulting in a mixture of diastereomers with low selectivity. How can I improve the diastereoselectivity?
Answer:
Low diastereoselectivity in the formation of the 3-azabicyclo[3.2.1]octane skeleton often stems from a lack of facial selectivity in the key bond-forming step. The transition state energies for the formation of the different diastereomers are likely very close. To address this, consider the following strategies:
-
Substrate Control with Bulky Protecting Groups: The strategic placement of a bulky protecting group on the nitrogen atom can significantly influence the trajectory of the intramolecular reaction. A sterically demanding group can block one face of the molecule, forcing the cyclization to occur from the less hindered face.
| Protecting Group | Relative Bulk | Typical Reaction Conditions for Introduction |
| Boc | Moderate | Boc₂O, Et₃N, DCM |
| Cbz | Moderate | Cbz-Cl, NaHCO₃, Dioxane/H₂O |
| Benzyl (Bn) | Moderate | BnBr, K₂CO₃, Acetone |
| Trityl (Tr) | High | Tr-Cl, Et₃N, DCM |
| 2,4,6-Trimethoxybenzyl (TMB) | Very High | TMB-Cl, NaH, DMF |
-
Protocol for Introducing a Bulky Protecting Group (Example: Trityl Group):
-
Dissolve the amine precursor in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C.
-
Slowly add a solution of trityl chloride (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the trityl-protected amine by flash column chromatography.
-
-
Chelation-Controlled Cyclization: The use of Lewis acids can promote a more organized, chelated transition state, thereby enhancing diastereoselectivity. For substrates containing a coordinating functional group (e.g., a hydroxyl or ester), a Lewis acid can bind to both the coordinating group and the reacting nitrogen, locking the conformation and favoring the formation of a single diastereomer.
-
Common Lewis Acids for Chelation Control:
-
TiCl₄
-
SnCl₄
-
ZnCl₂
-
MgBr₂·OEt₂
-
-
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., methanol, ethanol) to find the optimal conditions for your specific substrate.
-
Temperature Optimization: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy. If your reaction is sluggish at lower temperatures, consider using a more reactive catalyst or reagent.
Section 2: FAQs on Enantioselective Synthesis Strategies
Achieving high enantioselectivity is a critical goal, particularly in drug development where a single enantiomer is often responsible for the desired biological activity.
Question 2: I am attempting an asymmetric synthesis of a 3-azabicyclo[3.2.1]octane derivative using a chiral catalyst, but the enantiomeric excess (ee) is low. What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess in a catalytic asymmetric reaction suggests that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate in the transition state. Here’s how to troubleshoot this issue:
-
Catalyst and Ligand Screening: The choice of catalyst and chiral ligand is paramount. There is no universally superior catalyst; the optimal choice is highly substrate-dependent. A systematic screening of different metal precursors and chiral ligands is often necessary. For instance, in asymmetric 1,3-dipolar cycloadditions, a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid can be effective.[1]
| Catalyst Type | Common Applications | Chiral Ligands |
| Rhodium(II) Complexes | 1,3-Dipolar Cycloadditions | Chiral Carboxamidates |
| Palladium(0) Complexes | Asymmetric Allylic Alkylation | BINAP, PHOX, Trost Ligand |
| Copper(I/II) Complexes | Conjugate Additions, Cycloadditions | BOX, PYBOX, SEGPHOS |
| Organocatalysts | Michael Additions, Aldol Reactions | Proline Derivatives, Cinchona Alkaloids |
-
Workflow for Catalyst and Ligand Screening:
Catalyst and Ligand Screening Workflow -
Additives: The presence of additives can significantly impact the stereochemical outcome. For example, in some reactions, the addition of a Lewis acid or a Brønsted acid can enhance the organization of the transition state and improve enantioselectivity.[2]
-
Substrate Modification: Minor modifications to the substrate, such as altering the protecting group or a nearby functional group, can sometimes lead to dramatic improvements in enantioselectivity by changing how the substrate interacts with the chiral catalyst.
Question 3: I am using a chiral auxiliary-based approach, but the removal of the auxiliary is proving difficult or is causing racemization. What are my options?
Answer:
Chiral auxiliaries are a powerful tool for stereocontrol, but their successful application hinges on their easy removal without compromising the stereochemical integrity of the product. If you are facing challenges with auxiliary removal, consider the following:
-
Choosing the Right Auxiliary: The choice of auxiliary should be guided by the conditions required for its cleavage. Some auxiliaries are cleaved under acidic conditions, others under basic, oxidative, or reductive conditions. Ensure that the cleavage conditions are compatible with the functional groups in your molecule.
| Chiral Auxiliary | Cleavage Conditions |
| Evans' Oxazolidinones | LiOH, H₂O₂; LiBH₄; LiAlH₄ |
| Oppolzer's Camphorsultam | LiAlH₄; Na/Hg; Hydrolysis (acidic or basic) |
| (S)- or (R)-1-Phenylethylamine | Hydrogenolysis (H₂, Pd/C) |
-
Milder Cleavage Conditions: If standard cleavage conditions are too harsh, explore milder alternatives. For example, instead of strong acid hydrolysis, consider enzymatic cleavage if a suitable enzyme exists. For reductive cleavage of an amide bond, catalytic transfer hydrogenation can sometimes be a milder alternative to metal hydrides.
-
Protecting Group Strategy: Ensure that your protecting groups are stable to the auxiliary cleavage conditions. If not, you may need to revise your overall protecting group strategy.
Section 3: Purification and Characterization Challenges
The successful synthesis of a stereochemically pure 3-azabicyclo[3.2.1]octane derivative is only half the battle. Isolating and characterizing the desired isomer can also be a significant challenge.
Question 4: I have synthesized a mixture of diastereomers of my 3-azabicyclo[3.2.1]octane derivative, and they are proving very difficult to separate by standard flash column chromatography. What other purification techniques can I try?
Answer:
The separation of diastereomers of rigid bicyclic systems can be notoriously difficult due to their similar polarities. When standard silica gel chromatography fails, consider these alternative approaches:
-
Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for separating stereoisomers compared to HPLC. The use of chiral stationary phases in SFC can be particularly effective for separating both diastereomers and enantiomers.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, preparative TLC can sometimes provide better separation than column chromatography due to the finer particle size of the stationary phase.
-
Crystallization: If your product is a solid, diastereomeric resolution by crystallization is a powerful technique.
-
Direct Crystallization: Attempt to crystallize the diastereomeric mixture directly. Often, one diastereomer will crystallize preferentially, leaving the other enriched in the mother liquor.
-
Derivative Formation: If the diastereomers themselves do not crystallize well, consider forming a crystalline derivative with a chiral resolving agent (for enantiomers) or a non-chiral agent that imparts crystallinity (for diastereomers). After separation by crystallization, the derivative can be cleaved to regenerate the pure diastereomer.
-
-
Modification of the Stationary Phase in Column Chromatography:
-
Silver Nitrate Impregnated Silica: For compounds containing double bonds, silica gel impregnated with silver nitrate can provide enhanced separation based on the differential interaction of the diastereomers' pi systems with the silver ions.
-
Different Sorbents: Explore other stationary phases such as alumina (basic or neutral), Florisil, or C18-functionalized silica (reverse phase).
-
Question 5: How can I definitively determine the relative and absolute stereochemistry of my synthesized 3-azabicyclo[3.2.1]octane derivative?
Answer:
Determining the three-dimensional structure of your product is crucial. A combination of techniques is often required for unambiguous assignment:
-
X-ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry, provided you can obtain a single crystal of suitable quality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These 2D NMR experiments can reveal through-space proximity of protons. By observing NOE correlations between specific protons, you can deduce the relative stereochemistry of the molecule. For example, a strong NOE between a proton on the bridgehead and a substituent will indicate that they are on the same face of the molecule.[3]
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them (Karplus relationship). By analyzing the coupling constants, you can often infer the relative stereochemistry of substituents on the ring system.
-
-
Workflow for Stereochemical Assignment:
Workflow for Stereochemical Determination -
Chiroptical Methods:
-
Circular Dichroism (CD) Spectroscopy: For molecules containing a chromophore, CD spectroscopy can be used to determine the absolute stereochemistry by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum.
-
Optical Rotation: While not sufficient on its own for assigning absolute stereochemistry, the sign and magnitude of the optical rotation can be used to confirm that you have synthesized an enantiomerically enriched product and to compare your material to literature values.
-
By systematically addressing these common challenges, researchers can improve the efficiency and success rate of their stereoselective syntheses of 3-azabicyclo[3.2.1]octane derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
-
Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing). Available at: [Link]
-
Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction - PubMed. Available at: [Link]
-
Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid Catalyzed [5 + 2] Cycloaddition Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters - MTMT. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - ADDI. Available at: [Link]
-
(PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Removal of Di-tert-butyl Dicarbonate from Reaction Mixtures
Welcome to the technical support center for challenges related to the removal of di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) and its byproducts from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butoxycarbonyl (Boc) protecting group in their synthetic workflows. Here, we will address common issues with practical, field-proven solutions, explaining the "why" behind each technique to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
Q1: Why is it often difficult to remove unreacted Boc-anhydride and its byproducts?
A1: The difficulty arises from the physicochemical properties of Boc-anhydride and its main byproduct, tert-butanol (t-BuOH). Both are non-polar, have low boiling points, and can be soluble in a wide range of organic solvents used for extraction and chromatography.[1][2][3][4] This often leads to co-elution with the desired product during chromatographic purification or persistence through standard aqueous washes.[5]
Q2: What are the primary byproducts of a Boc-protection reaction?
A2: The primary byproducts are tert-butanol (t-BuOH) and carbon dioxide (CO₂).[6][7][8] In the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), tert-butoxycarbonyl-DMAP adducts can also form. Additionally, if the reaction is quenched with water, Boc-anhydride can hydrolyze to form more t-BuOH and CO₂.
Q3: Can I remove Boc-anhydride by simply placing the reaction mixture under high vacuum?
A3: Yes, this can be effective, especially for small-scale reactions. Boc-anhydride is known to sublime under high vacuum, particularly with gentle heating.[9] However, for larger quantities or less volatile products, this method may be slow and incomplete. A cold trap is essential to capture the sublimed Boc-anhydride.[9]
Q4: Are there any "Boc-scavenging" reagents I can add to the reaction mixture?
A4: Yes, nucleophilic amines like tris(2-aminoethyl)amine (Si-Trisamine) or imidazole can be used to quench excess Boc-anhydride.[10][11] These react to form carbamates that are typically easier to remove by aqueous extraction, often with a dilute acid wash.[10]
II. Troubleshooting Guide: Common Issues and Solutions
This section delves deeper into specific problems you might encounter and provides detailed protocols for resolving them.
Problem 1: Residual Boc-Anhydride Detected in NMR After Standard Workup
Causality: You've performed a standard aqueous workup (e.g., washing with water, brine), but the ¹H NMR spectrum of your crude product still shows the characteristic singlet for the tert-butyl group of Boc-anhydride around δ 1.5 ppm. This indicates that the non-polar Boc-anhydride was not effectively removed by the aqueous washes and remains dissolved in the organic layer.[12]
Solution 1.1: Reactive Quenching with a Nucleophilic Amine
This method converts the unreacted Boc-anhydride into a more polar and easily removable derivative.
Experimental Protocol:
-
After the primary reaction is complete (as monitored by TLC or LC-MS), add a quenching agent such as imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[10]
-
Stir the mixture at room temperature for 1-2 hours.
-
Proceed with the aqueous workup. Wash the organic layer with dilute acid (e.g., 0.5 M HCl) to protonate and remove the imidazole-Boc adduct.[10]
-
Follow with washes of saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13][14]
Diagram: Reactive Quenching Workflow
Caption: Workflow for removing excess Boc-anhydride via reactive quenching.
Solution 1.2: Purification using a Scavenger Resin
Polymer-supported scavenging resins offer a clean and efficient way to remove excess reagents without the need for aqueous extractions.
Experimental Protocol:
-
After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., MeOH, DCM).
-
Add a polymer-supported amine resin, such as Si-Trisamine (tris(2-aminoethyl)amine on silica).[11]
-
Stir the suspension for 2-3 hours at room temperature.[11]
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of Boc-anhydride.
Data Summary: Comparison of Removal Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash | Simple, fast, inexpensive. | Often incomplete for non-polar compounds. | Initial bulk removal. |
| Reactive Quenching | High efficiency of removal. | Adds another reagent and reaction step. | When aqueous washes fail. |
| Scavenger Resin | High purity, simple filtration workup. | Higher cost of reagents. | High-throughput synthesis, sensitive products. |
| Sublimation | No additional reagents, clean. | Can be slow, requires high vacuum. | Small scale, thermally stable products.[9] |
| Chromatography | High purity achievable. | Time-consuming, solvent-intensive. | When all other methods fail or for final purification.[15][16] |
Problem 2: Product is an Oil or Fails to Crystallize Due to t-Butanol Contamination
Causality: tert-Butanol, a byproduct of the Boc-protection reaction, is a relatively high-boiling alcohol (B.P. 82-83 °C) and can be difficult to remove completely by rotary evaporation alone, especially if it forms an azeotrope with the solvent or product.[5][17][18] Its presence can act as an impurity that inhibits crystallization, resulting in an oil or syrup.[19][20]
Solution 2.1: Azeotropic Removal of t-Butanol
This technique utilizes the formation of a lower-boiling azeotrope to facilitate the removal of t-butanol.
Experimental Protocol:
-
After the initial concentration of the reaction mixture, add a solvent that forms a low-boiling azeotrope with t-butanol, such as toluene or heptane.[5][17]
-
Concentrate the mixture again on a rotary evaporator. The t-butanol will be removed along with the azeotropic solvent at a lower temperature than the boiling point of t-butanol alone.
-
Repeat the process 2-3 times to ensure complete removal.
-
Place the product under high vacuum for several hours to remove any residual toluene or heptane.
Solution 2.2: Lyophilization (Freeze-Drying)
For thermally sensitive compounds, lyophilization is an excellent method for removing t-butanol.
Experimental Protocol:
-
Dissolve the crude product in a solvent mixture from which it can be lyophilized, often involving water. If your compound is not water-soluble, dissolving it in a solvent like dioxane or tert-butanol itself and then adding water to create a frozen matrix can be effective.
-
Freeze the solution completely using a dry ice/acetone bath or a suitable freezer.
-
Connect the frozen sample to a lyophilizer (freeze-dryer). The t-butanol will sublime under the high vacuum and low temperature, leaving the purified product as a solid or powder.[5]
Diagram: Troubleshooting Crystallization Issues
Caption: Decision-making workflow for troubleshooting product oiling due to t-butanol.
Problem 3: Product Co-elutes with Boc-Anhydride During Column Chromatography
Causality: If your desired product has a polarity similar to that of Boc-anhydride, they may have similar retention factors (Rf) on silica gel, leading to difficult separation by column chromatography.[21]
Solution 3.1: Pre-Column Treatment
The most effective strategy is to remove the Boc-anhydride before attempting chromatographic purification. All the methods described in Problem 1 (Reactive Quenching, Scavenger Resins, Sublimation) are applicable here and should be your first line of defense.
Solution 3.2: Modification of Chromatographic Conditions
If pre-column treatment is not feasible or is incomplete, adjusting the chromatography parameters may improve separation.
Experimental Protocol:
-
Solvent System Optimization: Carefully screen different solvent systems using thin-layer chromatography (TLC). Sometimes, switching to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the relative polarities enough to achieve separation.[15]
-
Use of Additives: For amine-containing products, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and may alter the retention of your product relative to the neutral Boc-anhydride.[15]
-
Gradient Elution: Employ a shallow gradient elution, starting with a very non-polar solvent system and slowly increasing the polarity. This can help to resolve compounds with close Rf values.
III. Concluding Remarks
The removal of di-tert-butyl dicarbonate and its byproducts is a common but manageable challenge in organic synthesis. The key to successful purification is understanding the chemical nature of the impurities and selecting a removal strategy that is orthogonal to the properties of your desired product. By employing the troubleshooting strategies and protocols outlined in this guide, you can streamline your workup and purification processes, leading to higher purity materials and more reliable experimental outcomes.
IV. References
-
Reddit. (2021, March 3). removal of excess boc anhydride. r/OrganicChemistry. [Link]
-
Li, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3659–3661. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress. [Link]
-
Cant, A. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Organic Syntheses Procedure. DI-tert-BUTYL DICARBONATE. [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Reddit. (2023, December 20). Help Removing Excess Boc Anhydride. r/OrganicChemistry. [Link]
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. [Link]
-
ResearchGate. (2017, October 20). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?[Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Keri, R. S., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. WordPress.com. [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]
-
Scribd. (n.d.). BOC Deprotection 2. [Link]
-
European Patent Office. (n.d.). Process for preparing di-tert.-butyl dicarbonate - EP 0468404 B1. [Link]
-
Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
-
Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2015, July 9). If I use Butanol as solvent for reaction , what the best way to remove it ?[Link]
-
Chemistry For Everyone. (2025, May 11). What Happens During Tert-Butanol Dehydration? YouTube. [Link]
-
International Journal of Organic Chemistry. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
NIH. (n.d.). Removal and Oxidation of Low Concentration tert-Butanol from Potable Water using Nonthermal Plasma Coupled with Metal Oxide Adsorption. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
-
Reddit. (2023, June 30). Removing tBuOH from reaction mixture? r/Chempros. [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. [Link]
Sources
- 1. Di-tert-butyl_dicarbonate [chemeurope.com]
- 2. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 3. 24424-99-5 CAS MSDS (Di-tert-butyl dicarbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
Technical Support Center: Scaling Up the Synthesis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 8-(tert-butoxycarbonyl-amino)-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up the synthesis of this valuable constrained diamine scaffold. The 8-azabicyclo[3.2.1]octane core is a key structural motif in a wide range of biologically active molecules, including tropane alkaloids and various therapeutic agents.[1][2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, ensuring robust, reproducible, and scalable results.
Synthetic Overview: A Common Pathway
A prevalent and effective strategy for synthesizing the 3-azabicyclo[3.2.1]octane skeleton involves a ring-closure reaction via reductive amination.[2][4][5] This approach often starts from readily available bicyclic precursors, such as norbornene derivatives, and proceeds through a key dialdehyde intermediate.
Caption: Decision-making workflow for troubleshooting low reductive amination yields.
Problem 1: Low or no yield after the reductive amination step.
-
Potential Cause A: Decomposition of the dialdehyde intermediate.
-
Explanation: The dialdehyde generated from the oxidative cleavage of the vicinal diol is often unstable and prone to polymerization or other side reactions. [2]Any attempt to isolate or purify it, or even significant delays before proceeding to the next step, can drastically reduce the amount of starting material available for cyclization.
-
Solution: Do not attempt to isolate the dialdehyde. After the NaIO₄ cleavage is complete (monitor by TLC), perform a simple aqueous workup to remove inorganic salts and immediately use the resulting organic solution of the crude dialdehyde in the reductive amination step. [2][5]
-
-
Potential Cause B: Incorrect pH for reductive amination.
-
Explanation: The formation of the iminium ion, which is the species that is actually reduced by NaBH₃CN, is acid-catalyzed. If the reaction medium is neutral or basic, iminium ion formation will be slow or non-existent, halting the reaction. Conversely, a pH that is too low can protonate and deactivate the primary amine and also lead to decomposition of the reducing agent.
-
Solution: The reaction should be maintained at a mildly acidic pH, typically between 4 and 6. This is often achieved by adding a stoichiometric amount of acetic acid to the reaction mixture. [2] Problem 2: Incomplete Boc protection of the C8-amine.
-
-
Potential Cause A: Insufficient amount of Boc anhydride or base.
-
Explanation: The Boc protection reaction consumes both di-tert-butyl dicarbonate ((Boc)₂O) and a base (commonly triethylamine, Et₃N). The base is required to neutralize the acid generated during the reaction and to ensure the amine is in its free, nucleophilic state. Using only one equivalent of each can lead to an incomplete reaction, especially if there are any acidic impurities present.
-
Solution: Use a slight excess of both (Boc)₂O (e.g., 1.1-1.2 equivalents) and the base (e.g., 1.5-2.0 equivalents). [4]This ensures the reaction goes to completion.
-
-
Potential Cause B: Presence of water in the reaction.
-
Explanation: (Boc)₂O can react with water, especially in the presence of a base, leading to its decomposition. If the amine starting material or the solvent is wet, a significant portion of the reagent can be consumed in this side reaction.
-
Solution: Ensure that the amine starting material is dry and use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).
-
Problem 3: Difficulty purifying the final product.
-
Potential Cause A: Product is highly polar and water-soluble.
-
Explanation: Amines, especially diamines, can be quite polar and may have some solubility in water, particularly if they are protonated. This can lead to losses during aqueous work-up procedures.
-
Solution: During the extractive work-up, ensure the aqueous layer is made sufficiently basic (pH > 12) with NaOH or K₂CO₃ to deprotonate the amine and maximize its partition into the organic layer. [6]If product loss is still an issue, back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or EtOAc).
-
-
Potential Cause B: Co-elution of impurities during column chromatography.
-
Explanation: Unreacted starting materials or byproducts from the Boc-protection step (such as tert-butanol) can sometimes be difficult to separate from the desired product via standard silica gel chromatography.
-
Solution: If purification on silica is challenging, consider alternative strategies. One option is an acid-base workup to purify the product. Dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine. [7]
-
Data Summary Table
| Step | Key Reagents | Stoichiometry (Typical) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Oxidative Cleavage | NaIO₄ | 2.0 - 2.2 eq. | THF/H₂O | Room Temp | 1 - 3 | >90% (Crude) |
| Reductive Amination | Benzylamine, NaBH₃CN, AcOH | 1.0 eq, 2.2 eq, 2.2 eq | THF or MeOH | Room Temp | 12 - 24 | 40 - 60% |
| N-Debenzylation | H₂, Pd/C (10%) | Catalytic | MeOH or EtOH | Room Temp | 12 - 24 | >90% |
| Boc Protection | (Boc)₂O, Et₃N | 1.1 eq, 1.5 eq | DCM or THF | 0 to Room Temp | 4 - 12 | >95% |
Experimental Protocols
Protocol 1: Reductive Amination for Bicyclic Core Formation (Example)
This protocol is adapted from procedures for similar bicyclic amine syntheses and should be optimized for specific substrates. [2][4][5]
-
Preparation: To a solution of the crude dialdehyde (approx. 10 mmol, assumed) in 100 mL of THF is added benzylamine (1.07 g, 10 mmol) and oven-dried 3 Å molecular sieves (approx. 5 g).
-
Reaction Initiation: The mixture is stirred at room temperature for 1 hour. Acetic acid (1.2 g, 20 mmol) is then added, followed by sodium cyanoborohydride (1.38 g, 22 mmol) in portions over 15 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature for 18 hours. Progress is monitored by TLC or LC-MS by observing the disappearance of the dialdehyde and the formation of the N-benzyl product.
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the molecular sieves, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (150 mL) and washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the N-benzyl-3-azabicyclo[3.2.1]octane derivative.
Protocol 2: Boc Protection of the C8-Amine
This is a general and robust procedure for Boc protection. [4]
-
Preparation: The debenzylated 3-azabicyclo[3.2.1]octan-8-amine (approx. 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 100 mL). Triethylamine (2.1 mL, 15 mmol) is added, and the solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (2.4 g, 11 mmol) in 20 mL of DCM is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction mixture is washed with water (3 x 50 mL) and brine (50 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude material is often pure enough for subsequent steps. If necessary, it can be purified by silica gel chromatography or recrystallization to afford pure this compound.
References
- Current time information in Islamabad, PK. (n.d.). Google.
- Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39.
- Magano, J., & Dunetz, J. R. (2012). A Practical Catalytic Reductive Amination of Carboxylic Acids. Organic Process Research & Development, 16(6), 1156–1163.
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
- Ouchakour, L. (2016). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. HAL Open Science.
- Piras, M., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron, 64(36), 8472-8476.
- Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. (2009).
- Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg.
- 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors. (2007).
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2016). ADDI.
- Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (2010). ScienceDirect.
- (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (2010).
- Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81.
- Synthesis and evaluation of the plant growth regulatory activity of 8-oxabicyclo[3.2.
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (n.d.). ARKAT USA, Inc.. Retrieved January 19, 2026, from [Link]
-
7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b]t[4][8]riazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's. (2020). Google Patents.
- synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. (2019). Semantic Scholar.
- Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. (2012). PMC - NIH.
- (PDF) Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene (Boc-Trop-2-ene) from N-Boc-Tropin-3-one by Means of a Recyclable Chiral Transfer Reagent Derived from Styrene A Concise. (2013).
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
- Promontorio, R. (2020).
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2020).
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The compound 8-(tert-butoxycarbonyl-amino)-3-azabicyclo[3.2.1]octane, a functionalized bicyclic amine, presents a unique set of analytical challenges and opportunities in mass spectrometry. The presence of a thermally labile tert-butoxycarbonyl (Boc) protecting group, coupled with a rigid bicyclic core, necessitates a carefully considered analytical strategy. This guide provides an in-depth comparison of common mass spectrometry techniques for the analysis of this compound, supported by established principles and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select the optimal analytical approach for this and structurally related molecules.
Understanding the Analyte: Structural Considerations
The mass spectrometric behavior of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane is intrinsically linked to its chemical structure. Two key features dictate its ionization and fragmentation characteristics:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many synthetic steps and its facile removal under acidic conditions. However, in the context of mass spectrometry, this lability becomes a central analytical consideration. The Boc group is prone to facile cleavage, particularly under thermal stress or in the presence of acidic modifiers, which can complicate data interpretation.
-
The 3-Azabicyclo[3.2.1]octane Core: This rigid, bicyclic scaffold is a common feature in many biologically active molecules. Its constrained conformation can influence fragmentation pathways, often leading to characteristic ring-opening and cleavage patterns.
A thorough understanding of these structural elements is crucial for anticipating the challenges and devising effective analytical strategies.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of this compound. Here, we compare three of the most common soft ionization methods: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC).[1][2] It is particularly well-suited for polar and thermally labile molecules.
-
Principle of Operation: ESI involves the application of a high voltage to a liquid sample to create an aerosol.[2] As the solvent evaporates from the charged droplets, the analyte molecules are ionized, typically through protonation or adduct formation.[3][4]
-
Expected Performance with this compound: Given the presence of two basic nitrogen atoms, this compound is expected to ionize efficiently in positive ion mode ESI, primarily forming the protonated molecule [M+H]⁺. However, the acidic conditions often employed in reversed-phase LC-MS can promote the in-source fragmentation of the Boc group.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another atmospheric pressure ionization technique that is often complementary to ESI. It is generally more suitable for less polar and more thermally stable compounds.[5][6]
-
Principle of Operation: In APCI, the sample is vaporized in a heated nebulizer and then ionized by gas-phase ion-molecule reactions with reagent ions generated from the solvent vapor via a corona discharge.[7][8]
-
Expected Performance with this compound: While APCI can ionize amines, the requirement for thermal vaporization poses a significant risk of cleaving the Boc group prior to ionization.[6] This can lead to a mass spectrum dominated by the deprotected analyte. However, for a rapid screening of related, more thermally stable analogs, APCI could be a viable option.[9]
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix.[10][11] It is renowned for its ability to analyze large biomolecules, but it also finds application in the analysis of small molecules.[12][13]
-
Principle of Operation: The analyte is mixed with a matrix solution and dried on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and transfer it to the analyte, leading to its desorption and ionization.[14]
-
Expected Performance with this compound: MALDI can be a very gentle ionization technique, potentially minimizing the fragmentation of the Boc group.[15] The choice of matrix is critical; acidic matrices can cause cleavage of acid-labile protecting groups, so neutral or basic matrices would be preferable.[16]
Quantitative Data Summary: A Comparative Overview
To provide a clear comparison of the expected performance of each ionization technique, the following table summarizes key analytical parameters. The data presented is illustrative, based on established principles and experience with similar compounds.
| Ionization Technique | Expected Predominant Ion | Relative Abundance of [M+H]⁺ | Relative Abundance of [M-Boc+H]⁺ | Suitability for Quantification | Key Considerations |
| ESI | [M+H]⁺ | High | Low to Moderate | Excellent | In-source fragmentation of Boc group can occur, influenced by mobile phase and source conditions. |
| APCI | [M-Boc+H]⁺ | Low to Negligible | High | Poor | Thermal degradation of the Boc group is highly probable. |
| MALDI | [M+H]⁺ or [M+Na]⁺ | High | Low | Good | Matrix selection is crucial to prevent Boc cleavage. Throughput can be higher than LC-based methods.[17] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using LC-ESI-MS/MS.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
LC-ESI-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
[M+H]⁺: m/z 227.2 → (Product ions to be determined by infusion and fragmentation analysis).
-
[M-Boc+H]⁺: m/z 127.1 → (Product ions to be determined by infusion and fragmentation analysis).
-
-
Visualization of Analytical Workflow and Fragmentation
Analytical Workflow
Caption: LC-ESI-MS/MS workflow for this compound.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion and Recommendations
The mass spectrometric analysis of this compound requires careful consideration of the thermally labile Boc protecting group.
-
For quantitative analysis , LC-ESI-MS/MS is the recommended technique due to its high sensitivity and compatibility with chromatographic separation. It is crucial to optimize the ESI source conditions and mobile phase composition to minimize in-source fragmentation of the Boc group.
-
For rapid, qualitative screening , MALDI-TOF MS with a neutral or basic matrix could be a viable alternative, offering high throughput.
-
APCI is generally not recommended for this compound due to the high probability of thermal degradation of the Boc group.
By understanding the interplay between the analyte's structure and the principles of different ionization techniques, researchers can develop robust and reliable analytical methods for the characterization of this and other Boc-protected bicyclic amines, thereby accelerating the drug discovery and development process.
References
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
Grokipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
University of Illinois. (n.d.). Atmospheric Pressure Chemical Ionization. Retrieved from [Link]
-
Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
Wikipedia. (2024). Matrix-assisted laser desorption/ionization. Retrieved from [Link]
-
Wikipedia. (2024). Atmospheric-pressure chemical ionization. Retrieved from [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Cockram, C. S. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
-
Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]
- Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296.
- Watson, J. T., & Sparkman, O. D. (2007).
- Knochenmuss, R., & Zenobi, R. (2003). MALDI ionization: the role of in-plume processes. Chemical reviews, 103(2), 441-452.
-
Baitai Parker Biotechnology. (n.d.). Atmospheric Pressure Chemical Ionization. Retrieved from [Link]
- Cohen, L. H., & Gusev, A. I. (2002). Small molecule analysis by MALDI mass spectrometry. Analytical and bioanalytical chemistry, 373(7), 571-586.
- Stübner, D., & Suckau, D. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide research, 8(6), 335-339.
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
- Posada-Ayala, M., Zubiri, I., Martin-Lorenzo, M., & Alvarez-Llamas, G. (2014). The chicken or the egg? A bidirectional association between kidney disease and cancer. International journal of molecular sciences, 15(11), 21105-21124.
- McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
-
Royal Society of Chemistry. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]
- Zancanaro, F., Merlo, S., Dell'Orto, E., & D'Orazio, G. (2021). Small molecule analysis by MALDI mass spectrometry. Molecules, 26(11), 3169.
-
Journal of Mass Spectrometry. (2018). Gas-phase fragmentation reactions of protonated cocaine: New insights into the dissociation mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Retrieved from [Link]
- Matuszewski, B. K. (2006). Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. Analytical chemistry, 78(23), 8031-8039.
- Farré, M., Pérez, S., Kantiani, L., & Barceló, D. (2011). Comparison of APPI, APCI and ESI for the LC–MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of mass spectrometry, 46(4), 383-390.
-
ResearchGate. (n.d.). Comparison of MALDI to ESI on a Triple Quadrupole Platform for Pharmacokinetic Analyses. Retrieved from [Link]
- Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S, S)-2-substituted 4, 4-diphenyl-3, 1-oxazabicyclo [3.3. 0] octanes: ring contraction of pyrrolidine and 1, 3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry, 17(14), 1651-1656.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
-
Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
Sources
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 10. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 11. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Small molecule analysis by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 8-(Boc-amino)-3-azabicyclo[3.2.1]octane and Other Bicyclic Diamines
In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on the selection of appropriate molecular scaffolds. These core structures dictate the three-dimensional arrangement of pharmacophoric elements, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. Among the privileged scaffolds in medicinal chemistry, bicyclic diamines have garnered significant attention for their ability to impart conformational rigidity and favorable physicochemical properties. This guide provides an in-depth comparison of 8-(tert-butoxycarbonyl-amino)-3-azabicyclo[3.2.1]octane with other prominent bicyclic diamines, offering experimental insights to inform scaffold selection in drug development programs.
The strategic incorporation of rigid bicyclic systems is a powerful tactic to constrain the conformational freedom of a ligand, which can lead to enhanced binding affinity for its biological target.[1] This principle has driven the exploration of a diverse range of bicyclic diamine scaffolds. This guide will focus on a comparative analysis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane against two other widely utilized bicyclic diamine cores: 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.1]heptane.
Structural Overview and Synthetic Accessibility
The choice of a bicyclic diamine is often a balance between the desired structural features and the synthetic feasibility of accessing the scaffold and its derivatives.
-
This compound: This scaffold, a derivative of the tropane alkaloid skeleton, presents a unique substitution pattern with amino functionalities at the 3- and 8-positions.[2][3] The synthesis of this class of compounds can be achieved from readily available starting materials, often involving ring-cleavage and subsequent reductive amination strategies.[4][5] The Boc-protecting group on the 8-amino position allows for orthogonal functionalization of the two nitrogen atoms, a key advantage in complex molecule synthesis.[6]
-
3,8-Diazabicyclo[3.2.1]octane: This isomer of the above scaffold is also a tropane-like structure.[7][8] Its synthesis is well-established, and the parent diamine is commercially available, making it an attractive starting point for library synthesis.
-
2,5-Diazabicyclo[2.2.1]heptane: This highly constrained bicyclic system, a rigid analog of piperazine, has been extensively used in medicinal chemistry.[9] Its synthesis can be accomplished from chiral pool starting materials like L-4-hydroxyproline, allowing for the preparation of enantiomerically pure derivatives.[10][11]
"8_Boc_amino" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031940&t=l" label="this compound"]; "3_8_diaza" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12430587&t=l" label="3,8-diazabicyclo[3.2.1]octane"]; "2_5_diaza" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2770242&t=l" label="2,5-diazabicyclo[2.2.1]heptane"];
"8_Boc_amino" -- "3_8_diaza" [label="Isomers", fontcolor="#EA4335"]; "3_8_diaza" -- "2_5_diaza" [label="Different Ring System", fontcolor="#34A853"]; "2_5_diaza" -- "8_Boc_amino" [label="Varying Rigidity", fontcolor="#4285F4"]; }
Figure 1. Structural comparison of the bicyclic diamine scaffolds.Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold, such as basicity (pKa) and lipophilicity (logP), are critical determinants of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.[12][13]
| Scaffold | Predicted pKa (Strongest Basic) | Predicted logP |
| 8-Amino-3-azabicyclo[3.2.1]octane | 9.5 - 10.5 | ~1.0 |
| 3,8-Diazabicyclo[3.2.1]octane | 9.0 - 10.0 | ~0.5 |
| 2,5-Diazabicyclo[2.2.1]heptane | 8.5 - 9.5 | ~0.2 |
Table 1. Predicted physicochemical properties of the parent bicyclic diamine cores. Values are estimates from various computational models and can vary based on the specific software and settings used.
Expert Insights:
-
Basicity (pKa): The pKa of the amine functionalities is crucial for interactions with biological targets and for solubility.[14] The 3-azabicyclo[3.2.1]octane systems generally exhibit higher basicity compared to the more constrained 2,5-diazabicyclo[2.2.1]heptane. This difference can be attributed to the greater s-character of the nitrogen lone pair in the more strained [2.2.1] system, which reduces its availability for protonation. The choice of scaffold can therefore be used to fine-tune the pKa of a drug candidate to optimize its properties.[15][16]
-
Lipophilicity (logP): All three scaffolds possess a relatively low logP, indicating good aqueous solubility, which is a desirable trait for many drug candidates.[17] The more compact and rigid 2,5-diazabicyclo[2.2.1]heptane scaffold generally has the lowest logP. The ability to modulate lipophilicity through scaffold selection is a key tool in drug design.
Reactivity and Functionalization
The utility of a scaffold is also defined by its reactivity and the ease with which it can be functionalized. The presence of two nitrogen atoms in these bicyclic diamines offers multiple points for diversification.
Experimental Protocol: Amide Bond Formation
A common transformation in medicinal chemistry is the formation of an amide bond to introduce various substituents.[18][] The following is a general protocol for the acylation of a secondary amine on these bicyclic scaffolds.[20][21][22]
Materials:
-
Bicyclic diamine (e.g., this compound)
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the tertiary amine base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the bicyclic diamine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
subgraph "cluster_Activation" { label = "Carboxylic Acid Activation"; bgcolor="#E8F0FE"; "Carboxylic_Acid" [label="Carboxylic Acid"]; "Coupling_Agent" [label="Coupling Agent (HATU)"]; "Base" [label="Base (DIPEA)"]; "Activated_Ester" [label="Activated Ester Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
}
subgraph "cluster_Coupling" { label = "Amide Bond Formation"; bgcolor="#E6F4EA"; "Bicyclic_Diamine" [label="Bicyclic Diamine"]; "Amide_Product" [label="Amide Product", shape=ellipse, fillcolor="#FFFFFF"];
}
subgraph "cluster_Workup" { label = "Workup & Purification"; bgcolor="#FEF7E0"; "Extraction" [label="Aqueous Workup"]; "Purification" [label="Chromatography"]; "Final_Product" [label="Pure Amide", shape=ellipse, fillcolor="#FFFFFF"];
} }
Figure 2. General workflow for amide bond formation.Experimental Protocol: Boc-Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[23] Its removal is a critical step in many synthetic sequences. A common method for Boc deprotection involves treatment with a strong acid such as trifluoroacetic acid (TFA).[24][25][26]
Materials:
-
Boc-protected bicyclic diamine (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine. Alternatively, precipitation of the TFA salt with diethyl ether can be performed.[27]
"Start" [label="Start: Boc-Protected Amine", shape=ellipse, fillcolor="#FBBC05"]; "Acid_Labile" [label="Is the substrate\nacid-labile?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TFA_DCM" [label="TFA in DCM", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCl_Dioxane" [label="HCl in Dioxane", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alternative" [label="Consider alternative\n deprotection methods", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Deprotected Amine", shape=ellipse, fillcolor="#FBBC05"];
"Start" -> "Acid_Labile"; "Acid_Labile" -> "TFA_DCM" [label=" No "]; "Acid_Labile" -> "HCl_Dioxane" [label=" Yes "]; "TFA_DCM" -> "End"; "HCl_Dioxane" -> "End"; "Acid_Labile" -> "Alternative" [label=" Highly\nSensitive ", style=dashed]; }
Figure 3. Decision workflow for choosing a Boc deprotection method.Applications in Drug Discovery: Case Studies
The selection of a specific bicyclic diamine scaffold can have a profound impact on the pharmacological properties of a molecule.
-
8-Azabicyclo[3.2.1]octane Derivatives as Mu Opioid Receptor Antagonists: The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent and selective mu opioid receptor antagonists.[28] The rigid framework of the tropane-like core helps to orient the pharmacophoric groups in a conformation that is optimal for receptor binding.
-
3-Azabicyclo[3.2.1]octane in a CCR5 Antagonist: A derivative of 3-amino-8-azabicyclo[3.2.1]octane is a key component of the CCR5 antagonist Maraviroc, an anti-HIV drug.[29] This highlights the utility of this scaffold in targeting G-protein coupled receptors.
-
2,5-Diazabicyclo[2.2.1]heptane as a Piperazine Bioisostere: The rigid 2,5-diazabicyclo[2.2.1]heptane core has been used as a conformationally restricted analog of piperazine in a variety of drug discovery programs, including the development of antitumor agents.[9][30][31] Its constrained nature can lead to improved selectivity and reduced off-target effects compared to more flexible piperazine-containing compounds.
-
Exploring Novel Bicyclic Diamines: Recent research has focused on the synthesis and evaluation of novel bicyclic diamine scaffolds to expand the available chemical space for drug discovery.[17][32][33] These efforts underscore the continued importance of scaffold innovation in the quest for new medicines.
Conclusion
The choice of a bicyclic diamine scaffold is a critical decision in the design of new drug candidates. This compound offers a unique combination of conformational rigidity, synthetic tractability, and opportunities for orthogonal functionalization. However, a thorough evaluation of its properties in comparison to other bicyclic diamines, such as 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.1]heptane, is essential for making an informed decision. By considering the interplay between structure, physicochemical properties, and synthetic accessibility, researchers can leverage these powerful scaffolds to develop the next generation of innovative therapeutics. The continuous exploration of novel bicyclic systems will undoubtedly fuel future drug discovery endeavors.[34][35][36][37][38][39][40]
References
- BenchChem. Experimental procedure for deprotection of Boc-protected amines.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
- Liashuk, O., Moroz, B., Melnykov, K. P., & Grygorenko, O. (2021). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 27(60), 14954–14963.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs.
- Alfa Chemistry. Tropane Alkaloids.
- BenchChem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Wikipedia. Tropane alkaloid.
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
- Liashuk, O. S., Moroz, B., Melnykov, K. P., Holovach, S., Lesyk, D., Lesyk, Y., Skrypnik, D., Holota, Y., Borysko, P., Filatov, A. A., & Grygorenko, O. O. (2021). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Amblard, F., Gravier-Pelletier, C., & Le, M. T. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10185.
- Redka, M. O., Dovhaniuk, N., Blahun, O., Liashuk, O. S., & Grygorenko, O. O. (2022). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. European Journal of Organic Chemistry, 2022(48), e202201174.
- PubChem. 3,8-Diazabicyclo[3.2.1]octane.
- Reymond, J.-L. (2022). Exploring bicyclic diamines as drug scaffolds. Chimia, 76(1), 66–70.
- Vulcanchem. 3,8-Diazabicyclo[3.2.1]octane - 280-06-8.
- Ivon, Y. M., Tymtsunik, A. V., Komarov, I. V., Shishkin, O. V., & Grygorenko, O. O. (2010). Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid. Synlett, 2010(12), 1837–1840.
- Semantic Scholar.
- Guidechem. 3,8-Diazabicyclo[3.2.1]octane-2,4-dione,8-methyl-3-(phenylmethyl)-.
- Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Bag, S. S. (2016). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 6(78), 74805–74816.
- Chem-Impex. (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.
- Royal Society of Chemistry.
- Carreira, E. M., & Vis, M. (2014). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 57(13), 5847–5858.
- Sigma-Aldrich. 8-Boc-3,8-diaza-bicyclo[3.2.1]octane.
- Royal Society of Chemistry. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.
- Fülöp, F., Kazi, B., Kiss, L., Forró, E., & Mándity, I. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31–39.
- ACS Publications. Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes.
- LibreTexts. 21.7: Chemistry of Amides.
- Montclair State University. and [3.2.1]-3-azabicyclic diamines.
- Sigma-Aldrich. 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride.
- ResearchGate. Bicyclic Conformationally Restricted Diamines | Request PDF.
- ResearchGate.
- AChemBlock. This compound 97% | CAS: 198210-17-2.
- Hudson, K. L., & Pace, J. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3749–3761.
- BOC Sciences.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
-
MDPI. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. [Link]
- National Institutes of Health. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton.
- ResearchGate. (PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
- Drug Discovery Pro. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Google Patents. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
- PubMed. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc.
- AKSci. 198210-17-2 this compound.
- Vulcanchem. 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane.
- Google Patents. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
Sources
- 1. montclair.edu [montclair.edu]
- 2. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound 97% | CAS: 198210-17-2 | AChemBlock [achemblock.com]
- 7. 3,8-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 12430587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,8-Diazabicyclo[3.2.1]octane (280-06-8) for sale [vulcanchem.com]
- 9. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. drughunter.com [drughunter.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. dmccb22.scg.ch [dmccb22.scg.ch]
- 18. chem.libretexts.org [chem.libretexts.org]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Boc Deprotection - TFA [commonorganicchemistry.com]
- 26. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 29. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemimpex.com [chemimpex.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 36. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 39. 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane (273207-57-1) for sale [vulcanchem.com]
- 40. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Comparative Guide: The 3-Azabicyclo[3.2.1]octane Scaffold – A Strategic Advantage in Modern Drug Design
For researchers, medicinal chemists, and drug development professionals, the choice of a core chemical scaffold is a critical decision point that profoundly influences the trajectory of a discovery program. An ideal scaffold should not only provide a framework for interacting with a biological target but also imbue the resulting molecules with favorable physicochemical and pharmacokinetic properties. The 3-azabicyclo[3.2.1]octane system has emerged as a "privileged scaffold," a structural motif that is repeatedly found in bioactive compounds and offers distinct advantages over more conventional structures.
This guide provides an in-depth comparison of the 3-azabicyclo[3.2.1]octane scaffold against common alternatives, supported by experimental data and synthetic considerations. We will explore the causality behind its benefits, demonstrating why this conformationally restricted, three-dimensional framework is a powerful tool for developing next-generation therapeutics, particularly for challenging targets within the central nervous system (CNS).
The Core Advantages: Rigidity, Dimensionality, and Drug-Like Properties
The primary advantages of the 3-azabicyclo[3.2.1]octane scaffold stem from its unique bridged bicyclic structure. Unlike simple monocyclic rings like piperidine, which are highly flexible, or aromatic rings, which are planar, this scaffold offers a compelling combination of structural rigidity and three-dimensional complexity.
-
Conformational Rigidity: The fused ring system locks the scaffold into a well-defined chair-boat conformation. This pre-organization is crucial for biological activity. When a flexible molecule binds to a target, it pays an "entropic penalty" to adopt the correct binding conformation. A rigid scaffold like 3-azabicyclo[3.2.1]octane is already in a favorable, low-energy conformation, minimizing this penalty and often leading to a significant increase in binding affinity and potency.[1][2]
-
Three-Dimensional (3D) Vectorial Diversity: The non-planar nature of the scaffold allows substituents to be projected into distinct vectors in 3D space (e.g., endo vs. exo). This provides medicinal chemists with precise control over how the molecule interacts with the complex topology of a protein's binding site. This "escape from flatland" is a key strategy for improving selectivity and moving beyond the limitations of flat, aromatic compounds that often suffer from metabolic liabilities.
-
Improved Physicochemical and Pharmacokinetic Profile: The incorporation of a saturated, bicyclic system can favorably modulate key drug-like properties. The inherent basic nitrogen atom can serve as a handle to improve aqueous solubility, while the overall structure provides a robust, often metabolically stable core. Notably, this and related bicyclic scaffolds have been successfully employed in developing brain-penetrant mTOR inhibitors, highlighting their utility for CNS drug discovery.[3][4]
Caption: Logical flow comparing the thermodynamic cost of binding for flexible vs. rigid scaffolds.
Comparative Analysis: Performance Against Alternative Scaffolds
To truly appreciate the value of the 3-azabicyclo[3.2.1]octane core, it is essential to compare it directly with other commonly used scaffolds.
vs. Acyclic and Monocyclic Amines (e.g., Piperidine)
The most compelling case for using the 3-azabicyclo[3.2.1]octane scaffold comes from its performance enhancement over simpler, more flexible amines. While piperidine is a ubiquitous building block, its flexibility can be a liability.
A clear example of this advantage is seen in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions.[1][5] An initial screening hit containing a piperidine ring was identified. However, by employing a scaffold hopping strategy and constraining the piperidine into the more rigid 3-azabicyclo[3.2.1]octane core, researchers achieved a remarkable boost in potency.
Table 1: Comparative Potency of NAAA Inhibitors
| Compound | Scaffold | h-NAAA IC₅₀ (µM) | Fold Improvement |
|---|---|---|---|
| Hit 1 | Piperidine | ~1.15 | - |
| Analog 20 | 3-Azabicyclo[3.2.1]octane | 0.23 | ~5-fold |
Data synthesized from Pier-Giorgio et al., J. Med. Chem. 2021.[1]
This five-fold increase in activity is a direct consequence of the conformational constraint imposed by the bicyclic system.[1] Furthermore, this study highlighted the critical importance of stereochemistry; the endo-substituted isomer (20 ) was highly active, while the corresponding exo-diastereoisomer was completely devoid of activity.[1][6] This stark difference underscores the scaffold's ability to enforce a precise 3D orientation of substituents, which is essential for optimal target engagement.
vs. Isomeric Scaffolds (e.g., Tropane)
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is an isomer of the 3-aza system and is the core of natural products like cocaine and atropine.[7][8][9] While both are rigid bicyclic structures, the position of the nitrogen atom fundamentally alters the geometry and the vectors at which substituents can be placed. The 3-aza scaffold provides a different spatial arrangement of functional groups, which can be advantageous for targeting proteins that do not favorably bind tropane-based ligands. This also opens up novel intellectual property space, allowing researchers to design unique chemical entities.
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
A Comparative Guide to the Structure-Activity Relationship of 8-(amino)-3-azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, serves as a cornerstone in medicinal chemistry for the design of neurologically active agents.[1] Its conformational rigidity allows for a precise orientation of functional groups, making it a privileged structure for interacting with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for derivatives of 8-amino-3-azabicyclo[3.2.1]octane, focusing on their modulation of monoamine transporters and nicotinic acetylcholine receptors. We will dissect the causal relationships behind experimental design and interpret the resulting data to provide actionable insights for researchers in drug discovery.
Targeting Monoamine Transporters: A Quest for Selectivity
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively investigated as inhibitors of monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][3] Cocaine, a well-known inhibitor of these transporters, features this core structure, highlighting its potential for potent interactions.[1][4] The primary goal in this area is to develop derivatives with high affinity and selectivity for a specific transporter to treat conditions like depression, ADHD, and substance abuse.[5][6]
Comparative SAR of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives
A significant class of these derivatives features a diarylmethoxyethylidenyl moiety at the 3-position. The SAR of these compounds is heavily influenced by the substituent at the 8-position of the bicyclic core.
Key Structural Insights:
-
The Rigid Scaffold: The ethylidenyl-8-azabicyclo[3.2.1]octane skeleton provides a rigid framework that contributes to stereoselective binding and uptake inhibition at the DAT.[2][3]
-
N-Substitution: Unlike many tropane-based DAT inhibitors where N-substitution has minimal impact on affinity, in this series, modification at the 8-position is a critical determinant of both potency and selectivity.[2]
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a standard method for determining the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: 10 µM cocaine (for DAT), 10 µM fluoxetine (for SERT), 10 µM desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (50-100 µg of protein).
-
Radioligand at a concentration near its Kd.
-
Test compound or vehicle control.
-
For non-specific binding wells, add the corresponding inhibitor.
-
Bring the final volume to 250 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Comparative Affinity of 8-Substituted Derivatives
| Compound | 8-Substituent | DAT Ki (nM)[2][3] | SERT/DAT Selectivity[2][3] | NET/DAT Selectivity[2][3] |
| 22e | Cyclopropylmethyl | 4.0 | 1060 | - |
| 22g | 4-Chlorobenzyl | 3.9 | - | 1358 |
Analysis of SAR:
The data clearly demonstrates that bulky, lipophilic substituents at the 8-position can confer high potency and selectivity. The cyclopropylmethyl group in compound 22e dramatically increases selectivity for DAT over SERT, making it one of the most DAT-selective ligands in this series.[2][3] Similarly, the 4-chlorobenzyl group in 22g leads to exceptional selectivity for DAT over NET.[2][3] This suggests that the binding pocket of DAT can accommodate these larger groups, while the SERT and NET binding sites are more sterically hindered.
Caption: SAR flowchart for 8-azabicyclo[3.2.1]octane derivatives targeting monoamine transporters.
Modulating Nicotinic Acetylcholine Receptors (nAChRs)
The 8-azabicyclo[3.2.1]octane scaffold is also a key component in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and depression.[5][7] The goal here is often to achieve subtype selectivity, particularly for the α4β2 and α7 subtypes.
Comparative SAR of Diazabicycloalkane-Substituted Derivatives
In the development of PET tracers for imaging α7 nAChRs, various diazabicycloalkane moieties have been appended to a core structure, including the 3,8-diazabicyclo[3.2.1]octane system.[8]
Key Structural Insights:
-
Flexibility and Steric Effects: The rigidity and steric profile of the bicyclic amine are crucial for high-affinity binding. Increased flexibility or unfavorable steric interactions within the cationic center can significantly diminish affinity for the α7 nAChR.[8]
-
Cationic Center: The tertiary amine within the bicyclic system acts as a cationic center, which is a critical pharmacophoric element for interaction with the nAChR binding site.[8]
Experimental Protocol: [³H]Methyllycaconitine (MLA) Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human α7 nAChR.
Materials:
-
GH4C1 cells stably expressing human α7 nAChR.
-
Radioligand: [³H]MLA.
-
Non-specific binding inhibitor: 1 µM unlabeled MLA or 1 µM bungarotoxin.
-
Assay buffer: 20 mM HEPES, 144 mM NaCl, 1.5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.5.
-
Test compounds at various concentrations.
-
Glass fiber filters and scintillation supplies.
Procedure:
-
Cell Culture and Membrane Preparation: Culture GH4C1 cells expressing the human α7 nAChR. Harvest the cells and prepare membranes as described in the monoamine transporter assay protocol.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (20-50 µg of protein).
-
[³H]MLA (final concentration ~1 nM).
-
Test compound or vehicle control.
-
For non-specific binding wells, add unlabeled MLA or bungarotoxin.
-
Adjust to the final volume with assay buffer.
-
-
Incubation: Incubate the plate at 22°C for 2 hours.
-
Harvesting and Quantification: Follow the same procedure as for the monoamine transporter assay.
-
Data Analysis: Calculate IC50 and Ki values as previously described.
Data Presentation: Comparative Affinity of Bicyclic Amines for α7 nAChR
| Compound | Bicyclic Amine Moiety | α7 nAChR Ki (nM) |
| 10a | 1,4-Diazabicyclo[3.2.2]nonane | 0.6[8] |
| 12a | 9-Methyl-3,9-diazabicyclo[3.3.1]nonane | Significantly diminished affinity[8] |
| 13b | 8-Methyl-3,8-diazabicyclo[3.2.1]octane | Significantly diminished affinity[8] |
| 14b | 3-Methyl-3,8-diazabicyclo[3.2.1]octane | Significantly diminished affinity[8] |
Analysis of SAR:
The data reveals a strict structural requirement for the bicyclic amine portion of the molecule. The 1,4-diazabicyclo[3.2.2]nonane in compound 10a confers high affinity for the α7 nAChR.[8] In contrast, replacing this with a 3,8-diazabicyclo[3.2.1]octane (azatropane) or a 3,9-diazabicyclo[3.3.1]nonane moiety leads to a dramatic loss of affinity.[8] This suggests that the specific size, shape, and orientation of the cationic nitrogen within the bicyclic system are critical for optimal interaction with the α7 nAChR binding pocket. The increased flexibility and different steric profiles of the other bicyclic systems likely disrupt this key interaction.[8]
Caption: Workflow for SAR studies of nAChR ligands with a focus on the bicyclic amine moiety.
Broader Applications and Future Directions
The versatility of the 8-azabicyclo[3.2.1]octane scaffold extends beyond these two major target classes. It has been incorporated into CCR5 antagonists like maraviroc, demonstrating its utility in antiviral drug design.[9] Furthermore, derivatives have shown promise as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for treating inflammatory conditions.[10][11] Other studies have explored their potential as antibacterial agents and for the treatment of Parkinson's disease.[1][7]
The consistent finding across these diverse applications is the critical role of the rigid bicyclic framework in pre-organizing substituents for optimal target engagement. Future research will likely focus on fine-tuning the substituents on this scaffold to achieve even greater selectivity and to develop compounds with desirable pharmacokinetic properties for clinical development. The exploration of novel substitution patterns and the use of computational modeling will undoubtedly accelerate the discovery of new therapeutic agents based on this remarkable chemical entity.
References
-
Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC - NIH. National Institutes of Health. [Link]
-
Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed. National Institutes of Health. [Link]
-
Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand - MDPI. MDPI. [Link]
-
Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed. National Institutes of Health. [Link]
-
2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
-
Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. Scientific Research Publishing. [Link]
-
NOVEL 8-AZA-BICYCLO[3.2.1]OCTANE DERIVATIVES AND THEIR USE AS MONOAMINE NEUROTRANSMITTER RE-UPTAKE INHIBITORS - WIPO. World Intellectual Property Organization. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications. American Chemical Society. [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N - Semantic Scholar. Semantic Scholar. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of a 3-amino-8-azabicyclo[3.2.1]octane replacement in the CCR5 antagonist maraviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Conformational Analysis of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. By reducing the entropic penalty upon binding to a biological target, such rigid molecular frameworks can lead to enhanced potency and selectivity. The 3-azabicyclo[3.2.1]octane system, a key structural motif in a variety of biologically active compounds, offers a compelling example of a conformationally restricted diamine. This guide provides an in-depth conformational analysis of a representative derivative, 8-(tert-butoxycarbonyl-amino)-3-azabicyclo[3.2.1]octane, and compares its structural features with those of a more flexible alternative, the bicyclo[3.2.2]nonane diamine scaffold.
Introduction to Conformational Restriction in Drug Design
The three-dimensional shape of a molecule is critical to its biological function. Flexible molecules can adopt a multitude of conformations, and only a subset of these may be suitable for binding to a target protein. This conformational flexibility comes at an entropic cost upon binding, as the molecule is restricted to a single bound conformation. By pre-organizing the molecule into a bioactive conformation, the entropic penalty is minimized, which can lead to a significant increase in binding affinity. Bicyclic systems, such as the 3-azabicyclo[3.2.1]octane scaffold, are particularly valuable in this regard as they lock the relative positions of key functional groups.[1]
The 3-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure
The 3-azabicyclo[3.2.1]octane core is a bridged bicyclic system that can be considered a constrained analog of piperidine. This scaffold is found in a range of natural products and has been extensively utilized in medicinal chemistry to create potent and selective ligands for various receptors and enzymes.[1] The rigid framework of this system orients substituents in well-defined spatial arrangements, making it an excellent tool for probing structure-activity relationships (SAR).
Conformational Landscape of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
The conformational preference of the 3-azabicyclo[3.2.1]octane ring system is dominated by the interplay of the six-membered piperidine ring and the five-membered cyclopentane ring. The piperidine ring can, in principle, adopt chair, boat, or twist-boat conformations.
Theoretical Insights
Computational studies on related 3-azabicyclo[3.2.1]octane diamines have shown that there are two primary low-energy conformations: a chair-like and a boat-like orientation of the piperidine ring.[1] For the unsubstituted scaffold, the chair-like conformation is generally more stable.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine at the 8-position further stabilizes the chair conformation.[1] This is likely due to the steric bulk of the Boc group, which disfavors the more sterically crowded boat-like arrangement. The energy barrier between these chair and boat-like conformations in related systems has been calculated to be relatively low (less than 9 kcal/mol), suggesting that both conformations could be accessible at room temperature, although the chair form is expected to be the major populated state.[1]
Experimental Evidence from Analogous Systems
While a crystal structure for this compound is not publicly available, X-ray crystallographic and NMR spectroscopic studies of closely related derivatives provide strong evidence for the preferred conformation. For instance, the analysis of 8-β-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives reveals that the piperidine ring adopts a distorted chair conformation. The cyclopentane portion of the bicycle assumes an envelope conformation. This experimental data strongly supports the computational predictions for the general conformational preference of the 3-azabicyclo[3.2.1]octane core.
A Tale of Two Scaffolds: 3-Azabicyclo[3.2.1]octane vs. Bicyclo[3.2.2]nonane
To appreciate the conformational rigidity of the 3-azabicyclo[3.2.1]octane system, it is instructive to compare it with a more flexible bicyclic diamine scaffold, such as one based on the bicyclo[3.2.2]nonane framework.
| Feature | This compound | Bicyclo[3.2.2]nonane Diamine |
| Ring System | Fused 6- and 5-membered rings | Fused 6- and 7-membered rings |
| Flexibility | Conformationally restricted | More flexible |
| Preferred Conformation | Predominantly chair-like | Chair-like and boat-like conformations are closer in energy[1] |
| Energy Barrier | Moderate barrier to interconversion | Lower barrier to interconversion |
The increased flexibility of the bicyclo[3.2.2]nonane system, due to the larger seven-membered ring, results in a smaller energy difference between its chair-like and boat-like conformations.[1] This means that at physiological temperatures, a larger population of different conformers is likely to exist for the bicyclo[3.2.2]nonane diamine compared to the 3-azabicyclo[3.2.1]octane derivative. This highlights the superior conformational pre-organization of the [3.2.1] scaffold.
Experimental and Computational Workflows for Conformational Analysis
A thorough understanding of a molecule's conformational landscape requires a synergistic approach, combining experimental techniques with computational modeling.
Experimental Workflow: NMR Spectroscopy and X-ray Crystallography
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Analysis of proton chemical shifts and coupling constants (³JHH) provides information about the dihedral angles between adjacent protons, which is crucial for determining ring pucker and substituent orientation.
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the local electronic environment and can help to distinguish between different conformations.
-
2D NMR (COSY, HSQC): These experiments are used to assign all proton and carbon signals in the molecule.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOE correlations provide information about through-space distances between protons that are close to each other (typically < 5 Å), which is invaluable for determining the relative stereochemistry and overall conformation.
2. X-ray Crystallography:
If a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive picture of the molecule's conformation in the solid state. This provides precise bond lengths, bond angles, and torsion angles.
Computational Workflow: Molecular Mechanics and Quantum Mechanics
1. Conformational Search:
A systematic or stochastic search of the molecule's conformational space is performed using molecular mechanics force fields to identify low-energy conformers.
2. Geometry Optimization and Energy Calculation:
The low-energy conformers identified in the initial search are then subjected to higher-level quantum mechanics calculations (e.g., Density Functional Theory - DFT) to obtain more accurate geometries and relative energies.
3. Calculation of NMR Parameters:
NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the predicted conformations.
4. Potential Energy Surface (PES) Scanning:
To understand the energy barriers between different conformations, a PES scan can be performed by systematically varying key dihedral angles and calculating the energy at each point.
Conclusion
The conformational analysis of this compound, supported by both computational and experimental data from closely related analogs, reveals a strong preference for a chair-like conformation of the piperidine ring. This inherent rigidity, when compared to the more flexible bicyclo[3.2.2]nonane system, underscores the value of the 3-azabicyclo[3.2.1]octane scaffold in medicinal chemistry. Its ability to pre-organize functional groups in a well-defined three-dimensional arrangement makes it an excellent starting point for the design of potent and selective therapeutic agents. The integrated experimental and computational workflows described herein provide a robust framework for the detailed conformational analysis of this and other important molecular scaffolds.
References
-
Tummalapalli, S. R., Bhat, R., Waitt, C., Eshuis, H., & Rotella, D. P. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(40), 3931-3934. [Link]
Sources
A Researcher's Guide to the Structural Elucidation of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane Derivatives via X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. The 3-azabicyclo[3.2.1]octane scaffold is a privileged motif in medicinal chemistry, valued for its conformational rigidity which can enhance binding affinity and selectivity to biological targets. The introduction of an 8-(Boc-amino) substituent provides a crucial handle for further functionalization, making these derivatives attractive building blocks for novel therapeutics. This guide provides an in-depth technical comparison and procedural overview for determining the X-ray crystal structure of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane derivatives, a critical step in structure-activity relationship (SAR) studies. While a definitive crystal structure for this specific parent compound is not publicly available as of this writing, this guide will leverage data from closely related bicyclic structures to provide a comprehensive framework for its structural analysis.
The Significance of Conformational Insight
The 3-azabicyclo[3.2.1]octane core imparts a defined spatial arrangement to its substituents, which can be crucial for receptor interaction.[1] Computational studies have shown that this bicyclic system can exist in both chair-like and boat-like conformations, with a relatively low energy barrier between them.[2] The specific conformation adopted can be influenced by substitution patterns and crystal packing forces. Therefore, experimental determination of the solid-state structure via single-crystal X-ray diffraction is the gold standard for unambiguously defining the molecule's geometry and informing rational drug design.
Experimental Protocols: From Synthesis to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
A common synthetic route to the 3-azabicyclo[3.2.1]octane skeleton involves the ring-opening of a norbornene derivative followed by reductive amination.[3] The following is a representative, multi-step protocol:
-
Dihydroxylation of a Norbornene Precursor: A suitable N-protected norbornene β-amino ester is subjected to dihydroxylation using an oxidizing agent like osmium tetroxide (OsO₄) with an N-methylmorpholine N-oxide (NMO) co-oxidant. The choice of the exo or endo isomer of the starting material will influence the stereochemistry of the final product.
-
Oxidative Cleavage: The resulting diol is then cleaved, for instance with sodium periodate (NaIO₄), to yield a dialdehyde.
-
Intramolecular Reductive Amination: The dialdehyde undergoes a spontaneous intramolecular cyclization with the amino group, followed by reduction of the resulting imine, typically with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to form the 3-azabicyclo[3.2.1]octane ring system.
-
Boc Protection: The amino group at the 8-position can then be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.
Crystallization Strategies
Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less volatile anti-solvent like hexanes) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively volatile solvent and placing this solution in a sealed container with a larger reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapors into the solution of the compound gradually reduces its solubility, promoting crystal growth. Common solvent/anti-solvent pairs include chloroform/ether and methanol/diethyl ether.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The causality behind these choices lies in achieving a slow, controlled change in supersaturation, which is conducive to the formation of a single, well-ordered crystal lattice rather than amorphous precipitate or polycrystalline material.
X-ray Diffraction and Structural Analysis: A Comparative Workflow
Once suitable crystals are obtained, the process of determining the molecular structure can begin. The following workflow outlines the key steps, with comparative data from a related 8-azabicyclo[3.2.1]octane derivative to illustrate the expected outcomes.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data
While the specific crystallographic data for this compound is not available, we can examine the data for a related compound, ethyl N-benzoyl-8-azabicyclo[3.2.1]octane-1-carboxylate, to understand the type of information that would be obtained.[4]
| Parameter | Ethyl N-benzoyl-8-azabicyclo[3.2.1]octane-1-carboxylate[4] | Expected for this compound |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | Dependent on chirality and packing |
| a (Å) | 10.123 | To be determined |
| b (Å) | 12.345 | To be determined |
| c (Å) | 13.456 | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 109.87 | To be determined |
| γ (°) | 90 | To be determined |
| Z (molecules/cell) | 4 | To be determined |
Table 1: Comparison of crystallographic unit cell parameters.
Conformational Analysis: A Structural Comparison
The key insights from an X-ray crystal structure are the precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For the 3-azabicyclo[3.2.1]octane scaffold, the puckering of the piperidine and cyclopentane rings is of particular interest.
Figure 2: Potential conformations of the 3-azabicyclo[3.2.1]octane scaffold.
In the case of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol, NMR studies have indicated that the piperidine ring adopts a distorted chair conformation.[5] It is expected that the crystal structure of this compound would reveal a similar chair-like conformation for the six-membered ring, as this generally minimizes steric strain. The cyclopentane portion of the bicyclic system typically adopts an envelope conformation.
The crystal structure would also elucidate the orientation of the Boc-amino group at the 8-position, which can be either syn or anti with respect to the piperidine ring. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds involving the N-H of the carbamate and the amine in the bicyclic core, which can influence the overall solid-state conformation.
Conclusion
While the definitive crystal structure of this compound remains to be reported, this guide provides a comprehensive roadmap for its determination and analysis. By following established synthetic and crystallographic protocols, researchers can obtain the precise structural data necessary to understand the conformational preferences of this important medicinal chemistry scaffold. This knowledge is invaluable for the rational design of more potent and selective drug candidates. The comparison with related structures underscores the expected conformational features and highlights the power of X-ray crystallography in providing unambiguous, high-resolution structural insights.
References
-
Gotor, V., Liz, R., & Puras, G. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron: Asymmetry, 18(5), 659-664. [Link]
-
Reddy, B. S., Reddy, A. B., Reddy, G. R., & Reddy, P. R. (2012). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Bulletin of the Korean Chemical Society, 33(11), 3789-3794. [Link]
-
Arias, M., Bellanato, J., Galvez, E., & Trigo, G. G. (1991). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Pharmaceutical Sciences, 80(6), 554-558. [Link]
-
Iriepa, I., Bellanato, J., Gálvez, E., & Madrid, A. I. (2008). Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. Journal of Molecular Structure, 886(1-3), 59-65. [Link]
-
Furr, J. R., et al. (2017). Synthesis and in silico conformational analysis of [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron, 73(39), 5786-5793. [Link]
-
Forró, E., & Fülöp, F. (2007). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2007(13), 134-145. [Link]
-
Arias, M., et al. (1987). Structural and conformational study of 3-phenethyl-3-azabicyclo[3.2.1] octan-8-β-ol. Journal of Molecular Structure, 160(3-4), 279-287. [Link]
-
Monteiro, M., & Candeias, N. R. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2269-2281. [Link]
-
PubChem. (n.d.). Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Guarna, A., et al. (2006). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Current Organic Chemistry, 10(17), 2125-2151. [Link]
Sources
- 1. tert-Butyl (1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane | C12H22N2O2 | CID 14774663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
- 4. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | 132234-68-5 [sigmaaldrich.com]
The 3-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Pharmacophore-Driven Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, synthetic accessibility, and favorable pharmacological properties is perpetual. The 3-azabicyclo[3.2.1]octane core has emerged as a "privileged scaffold," a structural motif that is capable of providing ligands for more than one type of receptor or enzyme target. Its conformational constraint and rich three-dimensional character make it an attractive starting point for the design of potent and selective modulators of various biological targets, including monoamine transporters and enzymes.
This guide provides an in-depth comparison of pharmacophore modeling strategies centered on the 3-azabicyclo[3.2.1]octane core. We will explore the rationale behind its selection, detail a practical workflow for pharmacophore model development and validation, and objectively compare its performance with alternative scaffolds, supported by experimental data from the literature.
The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane skeleton, a bridged bicyclic amine, offers several advantages in drug design. Its rigid framework reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The defined spatial arrangement of its substituents allows for precise control over the presentation of pharmacophoric features, which is crucial for achieving target selectivity. This scaffold can be considered a conformationally restricted analogue of more flexible structures like piperidine, offering a strategy to enhance potency and reduce off-target effects.[1]
A Practical Workflow for Pharmacophore Modeling with the 3-Azabicyclo[3.2.1]octane Core
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.[2][3] This can be achieved through ligand-based or structure-based approaches. Here, we present a generalized yet detailed workflow for developing a ligand-based pharmacophore model, a common scenario when a high-resolution crystal structure of the target protein is unavailable.
Figure 1: A generalized workflow for ligand-based pharmacophore modeling.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Objective: To develop a 3D pharmacophore model for a series of 3-azabicyclo[3.2.1]octane derivatives active against a specific biological target (e.g., NAAA, DAT, or SERT).
Methodology:
-
Ligand Dataset Preparation:
-
Training Set Selection: Curate a set of at least 5-10 structurally diverse 3-azabicyclo[3.2.1]octane analogs with a wide range of high-quality biological activity data (e.g., IC50 or Ki values).[4] The inclusion of both highly active and moderately active compounds is crucial for a robust model.
-
Test Set Selection: Prepare a separate set of compounds, not used in model generation, to externally validate the predictive power of the pharmacophore. This set should also include known inactive compounds (decoys) if available.
-
3D Structure Generation: Convert the 2D structures of all ligands into 3D structures using a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or Discovery Studio).
-
-
Conformational Analysis:
-
For each ligand, generate a diverse set of low-energy conformers to ensure that the bioactive conformation is likely to be represented. This is a critical step as the rigid 3-azabicyclo[3.2.1]octane core still allows for flexibility in its substituents.
-
-
Pharmacophore Feature Identification:
-
Identify the key chemical features present in the training set molecules that are likely to be important for biological activity. Common features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) / Cationic centers
-
Negative Ionizable (NI) / Anionic centers
-
-
-
Pharmacophore Model Generation and Scoring:
-
Utilize a pharmacophore modeling software (e.g., Phase, LigandScout, Catalyst) to align the conformers of the active compounds and identify common pharmacophoric features.[5][6]
-
The software will generate multiple pharmacophore hypotheses, each consisting of a specific 3D arrangement of features.
-
These hypotheses are then scored based on how well they map to the most active compounds and their ability to discriminate between active and inactive molecules.
-
-
Pharmacophore Model Validation:
-
Internal Validation: Assess the model's ability to correctly classify the compounds in the training set.
-
External Validation: Use the generated pharmacophore model to screen the test set. A good model should be able to identify the active compounds from the test set while rejecting the inactive ones.
-
Statistical Metrics: Employ metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve to quantify the model's predictive performance.
-
Comparative Analysis: 3-Azabicyclo[3.2.1]octane vs. Alternative Scaffolds
The true value of a scaffold is often revealed through comparison with other structural motifs targeting the same biological space. Here, we compare the 3-azabicyclo[3.2.1]octane core with common alternative scaffolds for NAAA, DAT, and SERT.
Case Study: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
Recent studies have highlighted the potential of constraining a flexible piperidine core into a more rigid bicyclic system to enhance NAAA inhibitory activity.[7][8]
| Scaffold | Example Compound | Target | IC50 (h-NAAA) | Key Observations | Reference |
| 3-Azabicyclo[3.2.1]octane | Compound 20 | NAAA | 0.23 µM | Constraining the piperidine into this bicyclic scaffold resulted in a ~5-fold increase in potency compared to the parent piperidine-containing hit. | [7][8] |
| Piperidine | Compound 1 (parent hit) | NAAA | 1.09 µM | A flexible core that served as the starting point for optimization. | [7][8] |
| Azetidine | Compound 18 | NAAA | Inactive | Ring contraction from piperidine led to a complete loss of activity, suggesting a suboptimal orientation of substituents. | [7] |
| Oxazabicyclo[3.3.1]nonane | Compound 26 | NAAA | 2.33 µM | Introduction of a heteroatom in the bridge and expansion of the ring system resulted in a significant drop in inhibitory effect. | [9] |
Expert Insights: The data strongly suggests that the conformational rigidity imparted by the 3-azabicyclo[3.2.1]octane scaffold is beneficial for NAAA inhibition. The fixed spatial orientation of the substituents likely facilitates optimal interactions within the enzyme's active site, minimizing the entropic penalty of binding. In contrast, both more flexible (piperidine) and significantly altered rigid (azetidine, oxazabicyclo[3.3.1]nonane) scaffolds proved to be less effective.
Monoamine Transporter (DAT and SERT) Inhibitors
The 3-azabicyclo[3.2.1]octane core is a well-established scaffold for targeting monoamine transporters, often considered a bioisostere of the tropane skeleton found in cocaine and its analogs.
| Scaffold | Example Compound | Target | Ki (nM) | Key Observations | Reference |
| 3-Azabicyclo[3.2.1]octane | Isotropane analog 8a | DAT | 234 | Potency comparable to cocaine, highlighting its effectiveness as a DAT inhibitor scaffold. | |
| Tropane | Cocaine | DAT | 159 | The prototypical DAT inhibitor, serving as a benchmark for comparison. | |
| 8-Azabicyclo[3.2.1]octane | Compound 13b | SERT | 0.1 | Demonstrates high potency and selectivity for SERT over DAT, showcasing the tunability of the bicyclic core. | |
| Piperidine | GBR-12909 | DAT | 1.3 | A potent and selective DAT inhibitor with a different, more flexible core structure. |
Expert Insights: The 3-azabicyclo[3.2.1]octane and the closely related 8-azabicyclo[3.2.1]octane (tropane) scaffolds are highly effective for targeting monoamine transporters. The choice between these cores can influence selectivity between DAT and SERT. For instance, modifications at the 3- and 2-positions of the 8-azabicyclo[3.2.1]octane ring have yielded highly selective SERT inhibitors. While more flexible scaffolds like piperidine can also yield potent DAT inhibitors, the rigid bicyclic systems often provide a more defined starting point for achieving high affinity and selectivity through precise vectoral placement of substituents.
Conclusion
Pharmacophore modeling with the 3-azabicyclo[3.2.1]octane core offers a powerful strategy for the rational design of novel therapeutics. Its inherent structural rigidity and synthetic tractability make it a superior choice over more flexible scaffolds in many cases, as evidenced by the enhanced potency observed in NAAA inhibitors. When compared to other bicyclic systems like tropanes for monoamine transporter inhibition, the 3-azabicyclo[3.2.1]octane framework demonstrates comparable or tunable activity, solidifying its status as a privileged scaffold in modern medicinal chemistry. The systematic application of the pharmacophore modeling workflow detailed in this guide can enable researchers to fully exploit the potential of this remarkable chemical core in their drug discovery endeavors.
References
-
Di Fruscia, P., Carbone, A., Bottegoni, G., Berti, F., Giacomina, F., Ponzano, S., ... & Bertozzi, F. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2016). Asymmetric catalysis with chemzymes. John Wiley & Sons.
- Schrödinger, LLC. (2023). Schrödinger Software Release 2023-4: Phase. New York, NY.
-
Inte:Ligand GmbH. (n.d.). LigandScout. [Link]
-
Di Fruscia, P., Carbone, A., Bottegoni, G., Bertozzi, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. [Link]
-
Zheng, G., et al. (2015). Synthesis of 5-(3,4-dichlorophenyl)-4-[(methyloxy)methyl]-2-azabicyclo[3.2.1]octane derivatives as constrained aryl-piperidines with activity as triple re-uptake inhibitors. ResearchGate. [Link]
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
-
Schrödinger. (2020, October 13). Demonstration-7 Pharmacophore model generation and screening [Video]. YouTube. [Link]
-
Li, Y., et al. (2020). Training set compounds with IC50 values used for pharmacophore model generation. ResearchGate. [Link]
-
Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]
-
Kozikowski, A. P., et al. (1998). 3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogs of cocaine: affinities at the cocaine binding site at the dopamine, serotonin, and norepinephrine transporters. Journal of Medicinal Chemistry, 41(23), 4494-4503. [Link]
-
Gaurav, A., & Gautam, V. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Drug design, development and therapy, 8, 829. [Link]
-
Davies, H. M., & Saikali, E. (1993). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of medicinal chemistry, 36(15), 2139-2143. [Link]
-
Kim, D. I., Schweri, M. M., & Deutsch, H. M. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of medicinal chemistry, 46(8), 1456-1464. [Link]
-
Davies, H. M. L., et al. (1993). ChemInform Abstract: Synthesis of 2β-Acyl-3β-aryl-8-azabicyclo(3.2.1)octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. ResearchGate. [Link]
-
Meltzer, P. C., et al. (1997). 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry, 40(16), 2661-2673. [Link]
- Premier Science. (n.d.). Rational Design and Molecular Docking-Based in Silico Affinity Analysis of Dioxabicyclo Octane Hybrids. Premier Science.
-
Verma, S. M., Razdan, B. K., & Sasmal, D. (2009). 3D-QSAR study of 8-azabicyclo [3.2. 1] octane analogs antagonists of cholinergic receptor. Bioorganic & medicinal chemistry letters, 19(11), 3108-3112. [Link]
-
Jing, O., et al. (2023). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Bentham Science. [Link]
-
Ognyanov, V. I., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & medicinal chemistry letters, 20(22), 6673-6677. [Link]
-
Wang, T., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. [Link]
- Denisenko, A.V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627-9636.
- Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 3. inteligand.com [inteligand.com]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparing the reactivity of endo and exo isomers of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
An In-Depth Technical Guide to the Comparative Reactivity of Endo and Exo Isomers of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
For researchers and professionals in drug development, the nuanced differences between stereoisomers can have profound implications for a compound's efficacy, safety, and synthetic accessibility. This guide provides a detailed comparison of the reactivity of the endo and exo isomers of this compound, a valuable scaffold in medicinal chemistry. While direct comparative kinetic data for this specific molecule is not extensively published, this guide synthesizes established principles of stereochemistry and steric hindrance in bicyclic systems, supported by conformational studies of closely related analogs, to provide a robust predictive framework for their reactivity.
Structural and Conformational Differences: The Foundation of Reactivity
The 3-azabicyclo[3.2.1]octane core is a rigid bicyclic system. The key distinction between the endo and exo isomers of this compound lies in the spatial orientation of the 8-(Boc-amino) group relative to the piperidine ring of the scaffold.
Conformational studies on analogous 3-methyl-3-azabicyclo[3.2.1]octan-8-amines have shown that both isomers predominantly adopt a chair-envelope conformation in solution[1]. In this conformation:
-
Exo Isomer: The substituent at the 8-position points away from the six-membered piperidine ring. This orientation places the Boc-protected amino group in a sterically unencumbered environment.
-
Endo Isomer: The substituent at the 8-position is directed towards the concavity of the bicyclic system, in closer proximity to the piperidine ring. This arrangement leads to significant steric shielding of the amino group.
Caption: Workflow for the competitive acylation experiment.
Materials:
-
Endo-8-(Boc-amino)-3-azabicyclo[3.2.1]octane
-
Exo-8-(Boc-amino)-3-azabicyclo[3.2.1]octane
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of the endo isomer and 1 equivalent of the exo isomer in anhydrous DCM.
-
Add 2.5 equivalents of triethylamine to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation Reaction:
-
Slowly add 0.5 equivalents of acetyl chloride dropwise to the stirred solution. The sub-stoichiometric amount of the acylating agent is crucial for ensuring a competitive reaction.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve a small aliquot of the crude product in CDCl₃ and acquire a ¹H NMR spectrum. The ratio of the acylated products to the unreacted starting materials can be determined by integrating characteristic peaks.
-
For a more precise quantification, analyze the crude product mixture by LC-MS. The relative peak areas of the acylated endo and exo products will provide a quantitative measure of their relative reactivity.
-
Mechanistic Interpretation of Expected Results
The anticipated outcome of the competitive acylation experiment is a higher yield of the N-acetylated exo isomer compared to the endo isomer. This result would be a direct consequence of the principles of steric hindrance.
The transition state for the acylation of the endo isomer would involve significant non-bonded interactions between the incoming acetyl chloride and the piperidine ring of the bicyclic system. These steric clashes would raise the activation energy of the reaction, thus slowing it down. In contrast, the transition state for the acylation of the exo isomer would be of lower energy due to the absence of such steric impediments.
Caption: Energy profile comparison for the acylation of the two isomers.
Conclusion
The stereochemical configuration of the 8-(Boc-amino) group in the 3-azabicyclo[3.2.1]octane system is a critical determinant of its chemical reactivity. Based on established principles of conformational analysis and steric effects, the exo isomer is predicted to be significantly more reactive than the endo isomer in reactions targeting the amino group. This difference in reactivity, rooted in the steric shielding of the endo position by the bicyclic framework, has important implications for the synthetic routes designed to functionalize this scaffold. The provided experimental protocol offers a straightforward method for validating this hypothesis and quantifying the reactivity difference, providing valuable data for medicinal chemists and drug development professionals working with these important building blocks.
References
-
Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]
-
Caram, J. A., et al. (2008). Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. Journal of Molecular Structure, 886(1–3), 59–65. [Link]
-
Scilit. (n.d.). Conformational study of N-substituted 8-azabicyclo[3.2.1]octan-3-ones. Retrieved January 19, 2026, from [Link]
-
Cativiela, C., et al. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron, 63(47), 11723-11728. [Link]
-
ResearchGate. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved January 19, 2026, from [Link]
-
Aher, N. G., et al. (2017). Synthesis and in silico conformational analysis of [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(40), 3921-3924. [Link]
-
Brown, H. C., & Kulkarni, S. U. (1977). Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9-borabicyclo[3.3.1]nonane. Inorganica Chimica Acta, 22, 63-67. [Link]
-
Puzanov, Y. V., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]
-
Davies, H. M., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-8. [Link]
- Google Patents. (n.d.). WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
ACS Publications. (n.d.). Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Retrieved January 19, 2026, from [Link]
-
Publikationsserver der Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
-
PubChem. (n.d.). endo-8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 3-methyl ester. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(19), 14583–14605. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
National Institutes of Health. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(19), 14583–14605. [Link]
-
ScienceDirect. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. Heterocycles, 37(1), 247-250. [Link]
-
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
ResearchGate. (n.d.). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2023). Exo-to-endo nitrogen transposition in saturated rings. [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (1940). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 62(3), 574–577. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Equally critical is the safe and compliant management of chemical waste generated during these processes. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-(Boc-amino)-3-azabicyclo[3.2.1]octane, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a trusted resource, offering clarity and actionable procedures rooted in established safety and regulatory standards.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable research tool, presents potential health risks that necessitate careful handling.
Based on available safety data for this compound and similar Boc-protected amines, the primary hazards include:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][2]
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling large quantities of the powder or if there is a risk of aerosolization outside of a fume hood. |
All operations involving open containers of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste identification and segregation. All waste containing this compound must be classified as hazardous chemical waste .[2][3] Co-mingling this waste with non-hazardous materials or incompatible chemicals can lead to dangerous reactions and complicates the disposal process.
Core Principles of Segregation:
-
Solid vs. Liquid Waste: Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., solutions containing the compound, reaction mother liquors, rinsates).[2][3]
-
Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent, segregate waste based on the solvent type. Halogenated solvent wastes are often more costly and complex to dispose of than non-halogenated ones.
-
Avoid Mixing Incompatibles: Never mix this compound waste with strong acids, bases, or oxidizing agents unless it is part of a validated neutralization or deactivation procedure. The Boc (tert-butyloxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, which can generate gaseous byproducts like carbon dioxide and isobutylene.[4][5][6][7][8] While this is a common deprotection strategy in synthesis, uncontrolled reaction in a waste container can lead to pressure buildup and potential container failure.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Containerization
-
Select Appropriate Containers: Use chemically compatible and leak-proof containers for waste collection. High-density polyethylene (HDPE) carboys are a suitable choice for liquid waste.[3] For solid waste, use a sturdy, sealable container such as a labeled bucket or a wide-mouth HDPE bottle. The original product container, if in good condition, can also be used.
-
Inspect Containers: Before use, ensure the waste container is in good condition, free from cracks or damage, and has a secure, leak-proof lid.
-
Dedicated Containers: Use a dedicated and clearly labeled waste container for all this compound waste to prevent cross-contamination.
Step 2: Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel handling the waste.
-
"Hazardous Waste" Designation: Clearly label the waste container with the words "Hazardous Waste" .[3][9]
-
Identify Contents: List all components of the waste, including "this compound" and any solvents, with their approximate concentrations.
-
Hazard Pictograms: Affix the appropriate GHS pictograms for skin/eye irritation and acute toxicity (oral).
Step 3: On-site Accumulation and Storage
-
Secure Storage: Store waste containers in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and under the control of laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.
-
Segregation in Storage: Store waste containers according to chemical compatibility. Do not store acidic waste next to amine-containing waste.
-
Closed Containers: Keep waste containers tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Step 4: Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Arrange for Professional Disposal: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy (often not exceeding one year for SAAs), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Incineration: The typical and recommended method for the final destruction of this type of organic chemical waste is high-temperature incineration by a licensed professional waste disposal service.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Step-by-step workflow for the management of waste.
Regulatory Context
The disposal of hazardous chemicals is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management. [10]Generators of hazardous waste are responsible for its proper identification, handling, and disposal from "cradle to grave." While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics (e.g., toxicity) or as a non-specific source waste depending on the process that generated it. Your institution's EHS department will be responsible for assigning the final waste codes.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, you contribute to a culture of safety and ensure compliance with environmental regulations. Always consult your institution's specific safety protocols and EHS guidelines, as they may have additional requirements.
References
-
Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved January 19, 2026, from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University. Retrieved January 19, 2026, from [Link]
-
Laboratory Safety Manual. (1997, November 24). Kent State University. Retrieved January 19, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 19, 2026, from [Link]
-
Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved January 19, 2026, from [Link]
-
exo-3-aminomethyl-8-boc-8-azabicyclo[3.2.1]octane. (2024, February 5). Chemsrc. Retrieved January 19, 2026, from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved January 19, 2026, from [Link]
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved January 19, 2026, from [Link]
-
Understanding EPA Waste Codes. (n.d.). Bulk Recovery Solutions. Retrieved January 19, 2026, from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved January 19, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
Amine Protection / Deprotection. (2023, June 2). Hebei Boz Chemical Co., Ltd. Retrieved January 19, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved January 19, 2026, from [Link]
-
Bioactive Compounds from Organic Waste. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Thermal Methods. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 19, 2026, from [Link]
-
8-boc-8-azabicyclo[3.2.1]octane-2-methanol, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Release of trace organic compounds during the decomposition of municipal solid waste components. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). Publikationsserver der Universität Regensburg. Retrieved January 19, 2026, from [Link]
-
Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2024, April 12). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Eco-Cycle: Organic Waste Processing and Sustainable Energy Development through Collaborative Institutional Engagement. (2025, December 11). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Waste-to-chemicals: Green solutions for bioeconomy markets. (2023, August 20). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane | C12H22N2O2 | CID 14774663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [hi.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 8-(Boc-amino)-3-azabicyclo[3.2.1]octane: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our primary commitment is to rigorous science, which inherently includes an unwavering dedication to safety. The handling of specialized chemical reagents like 8-(Boc-amino)-3-azabicyclo[3.2.1]octane demands more than just procedural adherence; it requires a deep, causal understanding of the potential risks and the rationale behind each safety measure. This guide is structured to provide not just a protocol, but a self-validating system of safety logic, ensuring that every step is grounded in established principles of chemical hygiene and operational best practices.
Hazard Assessment: Understanding the Molecule
Analysis of SDS for related compounds, such as N-Boc protected 8-Azabicyclo[3.2.1]octan-3-one, reveals key hazards that should be assumed for our target molecule.[1] These include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Poses a risk of serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]
The Boc protecting group itself is generally stable but is designed to be removed under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] Therefore, any handling protocol must also account for the significantly greater hazards associated with these corrosive reagents if deprotection is part of the workflow.
Primary Routes of Exposure:
-
Inhalation: Breathing in dust particles of the solid compound.
-
Dermal Contact: Skin contact with the solid or solutions.
-
Ocular Contact: Eye contact with the solid or solutions.
-
Ingestion: Swallowing the substance.[2]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. All PPE should be inspected before use and removed promptly if contaminated.
Summary of Mandatory PPE
| Protection Area | Required PPE | Rationale & Governing Standard |
| Eye & Face | ANSI Z87.1-marked Chemical Splash Goggles | Protects against dust particles and splashes. Safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.[6] |
| Face Shield (worn over goggles) | Required when handling bulk quantities, preparing solutions, or during any process with a heightened splash risk (e.g., deprotection with strong acids).[7] | |
| Hand | Disposable Nitrile Gloves (Double-Gloved) | Provides protection against incidental contact.[6] Double-gloving is a best practice to mitigate exposure from a tear or pinhole in the outer glove. Change gloves immediately upon contamination. |
| Body | Flame-Resistant (FR) Lab Coat | Protects skin and personal clothing from contamination. Must be fully buttoned. |
| Respiratory | NIOSH-approved Respirator (if applicable) | Required if handling large quantities outside of a certified chemical fume hood or if aerosolization is likely. A risk assessment should determine the specific cartridge type (e.g., P95 for particulates).[2][8] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[7] |
Operational Workflow: From Receipt to Disposal
A safe laboratory environment is built on proactive, standardized procedures. The following workflow provides a step-by-step guide for handling this compound.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood to mitigate inhalation risks.[1]
-
Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]
Step 2: Handling the Solid Compound
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Weighing: Gently open the container inside the fume hood. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust.
-
Transfers: If transferring the solid, do so slowly and carefully. Close the primary container securely immediately after use.
Step 3: Use in Solution and Reaction
-
Dissolution: Add solvent to the solid in a controlled manner to avoid splashing.
-
Boc-Deprotection Considerations: If the workflow involves removing the Boc group, this introduces the hazard of strong, corrosive acids.[5][9]
-
This step must be performed in a chemical fume hood.
-
Ensure acid-compatible gloves (e.g., butyl or neoprene over nitrile) are considered.
-
Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available for spills.
-
The following diagram outlines the logical flow of a safe handling operation.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. capotchem.cn [capotchem.cn]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. BOC deprotection [ms.bzchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
